3-iodo-1H-pyrrolo[3,2-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVQSDNBINQPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)I)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676826 | |
| Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-26-3 | |
| Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-pyrrolo[3,2-b]pyridine Starting Materials
Foreword: The Strategic Importance of the 1H-pyrrolo[3,2-b]pyridine Core
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 5-azaindole, represents a pivotal heterocyclic scaffold in modern medicinal chemistry and drug development. Its structural analogy to indole, a ubiquitous motif in biologically active molecules, allows it to serve as a bioisostere, offering nuanced modulations of physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. This strategic substitution can lead to enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, a robust and versatile synthetic toolbox for accessing the 5-azaindole core and its precursors is of paramount importance to researchers and scientists in the pharmaceutical industry. This guide provides an in-depth exploration of the principal synthetic strategies for preparing the key starting materials that serve as the foundation for the construction of this valuable heterocyclic system.
I. The Leimgruber-Batcho Synthesis: A Versatile and High-Yielding Approach
The Leimgruber-Batcho indole synthesis has emerged as a powerful and widely adopted method for the preparation of indoles and their heteroaromatic analogs, including 5-azaindole.[1][2] This two-step process is renowned for its generally high yields, mild reaction conditions, and the commercial availability of many requisite starting materials.[1]
A. Core Principle and Strategic Advantages
The synthesis commences with an ortho-nitrotoluene derivative, which for the synthesis of 1H-pyrrolo[3,2-b]pyridine is 3-methyl-2-nitropyridine . The key transformations involve the formation of a β-amino-enamine intermediate followed by a reductive cyclization to construct the pyrrole ring.
The primary advantages of this methodology include:
-
High Yields: The reactions are often efficient, providing good to excellent yields of the desired products.
-
Mild Conditions: The reductive cyclization can be achieved using a variety of reagents under relatively mild conditions, which enhances functional group tolerance.[1]
-
Versatility: The strategy can be adapted to produce a wide range of substituted azaindoles.
B. Mechanistic Pathway
The Leimgruber-Batcho synthesis for 1H-pyrrolo[3,2-b]pyridine proceeds through the following key steps:
Figure 1: General workflow of the Leimgruber-Batcho synthesis for 1H-pyrrolo[3,2-b]pyridine.
The reaction is initiated by the condensation of 3-methyl-2-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMFDMA). The mildly acidic benzylic protons of the methyl group are deprotonated, and the resulting carbanion attacks the electrophilic carbon of the DMFDMA, leading to the formation of the enamine intermediate.[2] The subsequent step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic 1H-pyrrolo[3,2-b]pyridine core.[1]
C. Experimental Protocol: Synthesis of 1H-pyrrolo[3,2-b]pyridine
Starting Material: 3-Methyl-2-nitropyridine
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-nitro-3-pyridinyl)ethenamine
-
To a solution of 3-methyl-2-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).
-
The reaction mixture is heated to reflux (typically around 120-130 °C) for 12-18 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enamine intermediate.
Step 2: Reductive Cyclization to 1H-pyrrolo[3,2-b]pyridine
-
The enamine intermediate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.
-
A catalytic amount of Raney nickel (slurry in water) or 10% palladium on carbon is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours. Alternatively, hydrazine hydrate (2-4 eq) can be used as the hydrogen source in the presence of Raney nickel.[1]
-
The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or recrystallization to yield 1H-pyrrolo[3,2-b]pyridine.
| Reagent/Catalyst | Role | Typical Conditions |
| Enamine Formation | ||
| DMFDMA | Forms the enamine | Reflux in DMF, 12-18 h |
| Reductive Cyclization | ||
| Raney Ni / H₂ | Reduces nitro group and catalyzes cyclization | Room temperature, 4-8 h |
| Pd/C / H₂ | Reduces nitro group and catalyzes cyclization | Room temperature, 4-8 h |
| Raney Ni / N₂H₄·H₂O | In situ hydrogen generation for reduction | Reflux in alcohol, 2-4 h |
| SnCl₂ / HCl | Alternative reducing agent | Room temperature to 60 °C |
Table 1: Common Reagents and Conditions for the Leimgruber-Batcho Synthesis of 5-Azaindole.
II. The Hemetsberger-Knittel Synthesis: A Thermal Cyclization Approach
The Hemetsberger-Knittel synthesis provides a direct route to 2-alkoxycarbonyl-substituted indoles and their aza-analogs through the thermal decomposition of α-azido-β-arylacrylates.[3] This method is particularly effective for the preparation of substituted 5-azaindoles.[4][5]
A. Core Principle and Strategic Advantages
The key starting material for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core via this route is an ethyl 2-azido-3-(pyridin-3-yl)acrylate . This precursor is typically prepared through a Knoevenagel condensation of 3-pyridinecarboxaldehyde with ethyl azidoacetate.[6][7] The subsequent thermal cyclization proceeds via a putative nitrene intermediate.[3]
Key advantages of this approach include:
-
Good to Excellent Yields: The thermal cyclization step often proceeds in high yields, particularly for 5-azaindoles.[4]
-
Direct Access to Functionalized Products: This method directly furnishes 2-alkoxycarbonyl-substituted 5-azaindoles, which are versatile intermediates for further derivatization.
B. Mechanistic Pathway
The synthesis begins with the base-catalyzed Knoevenagel condensation to form the azidoacrylate, followed by thermal cyclization.
Figure 2: General workflow of the Hemetsberger-Knittel synthesis for a 5-azaindole derivative.
The mechanism of the thermal cyclization is believed to involve the extrusion of dinitrogen to form a vinyl nitrene intermediate. This highly reactive species then undergoes an intramolecular C-H insertion to form a 2H-azirine, which subsequently rearranges to the more stable indole ring system.[3]
C. Experimental Protocol: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Starting Material: 3-Pyridinecarboxaldehyde
Step 1: Synthesis of Ethyl 2-azido-3-(pyridin-3-yl)acrylate
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol at 0 °C, add a mixture of 3-pyridinecarboxaldehyde (1.0 eq) and ethyl azidoacetate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and dried under vacuum. Further purification can be achieved by recrystallization from ethanol.
Step 2: Thermal Cyclization to Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
A solution of ethyl 2-azido-3-(pyridin-3-yl)acrylate (1.0 eq) in a high-boiling inert solvent such as xylene or mesitylene is heated to reflux (typically 140-165 °C).
-
The reaction is monitored by the evolution of nitrogen gas and by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
| Reaction Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Knoevenagel Condensation | NaOEt, Ethanol | 0 to RT | 14-20 | 60-80 |
| Thermal Cyclization | Xylene or Mesitylene | 140-165 | 1-3 | 70-90 |
Table 2: Typical Reaction Parameters for the Hemetsberger-Knittel Synthesis of Ethyl 5-azaindole-2-carboxylate.
III. The Fischer Indole Synthesis: A Classic Route to Azaindoles
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a powerful method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[4] This classic reaction has been successfully extended to the synthesis of azaindoles, including 1H-pyrrolo[3,2-b]pyridine.
A. Core Principle and Strategic Considerations
For the synthesis of the 5-azaindole scaffold, the key starting material is a 3-pyridylhydrazine , which is condensed with an aldehyde or ketone to form a hydrazone. Subsequent acid-catalyzed rearrangement and cyclization afford the desired product. The choice of the carbonyl component determines the substitution pattern of the resulting pyrrole ring.
While a versatile method, the Fischer synthesis of azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can disfavor the key[8][8]-sigmatropic rearrangement.[9] The choice of acid catalyst is therefore critical to the success of the reaction.[5]
B. Mechanistic Pathway
The reaction proceeds through a series of well-established steps:
Figure 3: General workflow of the Fischer indole synthesis for 1H-pyrrolo[3,2-b]pyridine.
The reaction is initiated by the formation of a pyridylhydrazone. Under acidic conditions, the hydrazone tautomerizes to the corresponding enamine. Protonation of the enamine facilitates a[8][8]-sigmatropic rearrangement, which is the key bond-forming step. The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia to generate the aromatic 5-azaindole ring system.[4]
C. Experimental Protocol: Synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine
Starting Material: 3-Hydrazinopyridine
-
Hydrazone Formation: A mixture of 3-hydrazinopyridine (1.0 eq) and acetone (1.1 eq) in ethanol is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
Cyclization: The crude hydrazone is added to polyphosphoric acid (PPA) at 80-100 °C. The mixture is heated with stirring to 140-160 °C for 1-3 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to below 100 °C and poured onto crushed ice.
-
The aqueous solution is neutralized with a strong base (e.g., NaOH or NH₄OH) to a pH of 8-9.
-
The product is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-methyl-1H-pyrrolo[3,2-b]pyridine.
| Acid Catalyst | Typical Reaction Temperature (°C) | Notes |
| Polyphosphoric acid (PPA) | 140-180 | Often used as both catalyst and solvent. |
| Sulfuric acid (H₂SO₄) | 80-120 | Used in a high-boiling solvent (e.g., toluene, xylene). |
| Zinc chloride (ZnCl₂) | 150-200 | A Lewis acid catalyst, can be used neat or in a high-boiling solvent. |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 80-120 | A strong dehydrating and cyclizing agent. |
Table 3: Common Acid Catalysts for the Fischer Synthesis of Azaindoles.
IV. Characterization and Purification of 1H-pyrrolo[3,2-b]pyridine
Independent of the synthetic route employed, the final product requires thorough characterization to confirm its identity and purity.
A. Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of 1H-pyrrolo[3,2-b]pyridine is characterized by distinct signals for the aromatic protons of both the pyridine and pyrrole rings. The N-H proton of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift (δ > 11 ppm).
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the seven carbon atoms of the bicyclic system.[10]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (118.14 g/mol for the parent compound).
B. Purification Techniques
Standard laboratory techniques are employed for the purification of 1H-pyrrolo[3,2-b]pyridine and its derivatives.
-
Column Chromatography: Silica gel chromatography is the most common method for purification. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), is often effective.[11]
-
Recrystallization: For solid products, recrystallization from a suitable solvent or solvent mixture can be an effective method for obtaining highly pure material.
-
Acid-Base Extraction: The basic nitrogen atom in the pyridine ring allows for purification via acid-base extraction, which can be useful for removing non-basic impurities.
V. Conclusion and Future Perspectives
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core is a well-established field with several robust and reliable methods at the disposal of the synthetic chemist. The Leimgruber-Batcho, Hemetsberger-Knittel, and Fischer indole syntheses each offer distinct advantages in terms of starting material availability, scalability, and the types of substituents that can be introduced. The choice of a particular synthetic route will be dictated by the specific target molecule, the desired substitution pattern, and the scale of the synthesis. As the demand for novel azaindole-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies for accessing these important starting materials will remain an active and important area of research.
VI. References
-
BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Azaindole via Fischer Indole Cyclization.
-
BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
-
Vertex AI Search Result 4.
-
Vertex AI Search Result 5.
-
Vertex AI Search Result 6.
-
Vertex AI Search Result 7.
-
Vertex AI Search Result 8.
-
Vertex AI Search Result 9.
-
Wikipedia. (n.d.). Hemetsberger indole synthesis.
-
Baran, P. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis.
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
-
Wikipedia. (n.d.). Knoevenagel condensation.
-
ResearchGate. (2025). Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis | Request PDF.
-
PubMed Central. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
-
RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence.
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts.
-
ResearchGate. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles.
-
HETEROCYCLES, Vol 22, No I. (n.d.). the leimgruber-batcho indole synthesis.
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
-
ResearchGate. (2017). (PDF) Leimgruber–Batcho Indole Synthesis.
-
ResearchGate. (n.d.). The Knoevenagel Condensation.
-
Asian Journal of Chemistry. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
-
Asian Journal of Chemistry. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
-
Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
-
Baxendale Group - Durham University. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines.
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis.
-
Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
-
Semantic Scholar. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines1,2.
-
ResearchGate. (n.d.). Scheme 2. Summary of the Reaction Pathways of Pyruvic Acid under....
-
IUCr. (2025). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.
-
PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
-
RSC Publishing. (n.d.). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines.
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.
-
PubMed. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1 H-pyrrolo[2,3- b]pyridine-Based Inhibitors of NADPH Oxidase 2.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 4. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-iodo-1H-pyrrolo[3,2-b]pyridine
Introduction
3-iodo-1H-pyrrolo[3,2-b]pyridine is a halogenated heterocyclic compound featuring a pyrrole ring fused to a pyridine ring system. This scaffold, a class of compounds known as azaindoles, is of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of the iodine atom at the 3-position of the pyrrolo[3,2-b]pyridine core imparts unique reactivity, making it a valuable synthetic intermediate for the construction of more complex molecular architectures.
The pyrrolopyridine nucleus is a bioisostere of indole and is a key structural motif in a variety of biologically active molecules. Derivatives of this scaffold have shown promise in the development of novel therapeutics, including kinase inhibitors and agents targeting neurological disorders.[1] The iodo-substituent, in particular, serves as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This reactivity allows for the systematic exploration of the chemical space around the core structure, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.[2]
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this important building block.
Chemical Structure and Identification
The molecular structure of this compound is depicted below. The numbering of the bicyclic system follows standard IUPAC nomenclature.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
| CAS Number | 1083181-26-3 | [3][4][5][6] |
| Molecular Formula | C₇H₅IN₂ | [3] |
| Molecular Weight | 244.03 g/mol | |
| InChIKey | ZLVQSDNBINQPHB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC2=C(C(=CN2)I)N=C1 |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, stability, reactivity, and pharmacokinetic profile.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes |
| Appearance | Solid | Based on related compounds.[1][7] |
| Melting Point | Data not available | The related isomer, 3-iodo-1H-pyrrolo[2,3-b]pyridine, has a melting point of 202-206 °C.[7] |
| Boiling Point | Data not available | Expected to be high due to the planar, heterocyclic structure and high molecular weight. |
| Solubility | Limited solubility in water; soluble in organic solvents. | General property for iodo-containing heterocycles.[1] |
| pKa | Data not available | The pyridine nitrogen is basic, while the pyrrole N-H is weakly acidic. |
| LogP | Data not available | The presence of the iodo-substituent increases lipophilicity compared to the parent compound. |
Solubility
The solubility of this compound has not been quantitatively reported in the literature. However, based on its structure and data from the closely related isomer 3-iodo-1H-pyrrolo[2,3-b]pyridine, it is expected to have limited solubility in aqueous media and good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane.[1] The planar, aromatic ring system contributes to favorable crystal lattice packing, which can decrease solubility.
Experimental Protocol for Solubility Determination:
A standardized method for determining thermodynamic solubility involves the shake-flask method (OECD Guideline 105).
Caption: Workflow for thermodynamic solubility determination.
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).
-
Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration to yield a saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a calibration curve prepared with known concentrations of the compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, as well as a broad signal for the N-H proton of the pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the iodine (C3) is expected to have a chemical shift significantly upfield (at a lower ppm value) compared to the corresponding C-H carbon in the parent pyrrolopyridine, a characteristic effect of heavy halogens.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For this compound, the expected monoisotopic mass is approximately 243.95 amu for the molecular ion [M]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₇H₅IN₂. The fragmentation pattern would likely involve the loss of iodine and subsequent cleavage of the bicyclic ring system.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
N-H stretch: A medium to sharp band around 3100-3400 cm⁻¹ corresponding to the stretching vibration of the pyrrole N-H bond.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C=C and C=N stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-I stretch: A weak band in the fingerprint region, typically below 600 cm⁻¹.
Stability and Reactivity
Stability
Like many iodo-containing heterocyclic compounds, this compound is expected to be stable under normal laboratory conditions (ambient temperature and pressure).[1] However, it may be sensitive to light, and storage in a dark, cool, and dry place is recommended to prevent potential degradation. Some sources suggest storing similar compounds at 0-8°C.[8]
Reactivity
The key to the synthetic utility of this compound lies in its reactivity, which is dominated by the carbon-iodine bond.
-
Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition by palladium(0) catalysts, initiating a wide range of cross-coupling reactions. This allows for the introduction of various substituents at the 3-position, including aryl, heteroaryl, alkyl, and alkynyl groups.
-
Nucleophilic Substitution: While less common than cross-coupling, the iodo group can potentially be displaced by strong nucleophiles under certain conditions.
-
Halogen-Metal Exchange: The C-I bond can undergo halogen-metal exchange with organolithium or Grignard reagents to form a metallated intermediate, which can then be reacted with various electrophiles.
Caption: Reactivity of this compound in cross-coupling reactions.
Conclusion
This compound is a synthetically versatile building block with significant potential in drug discovery and materials science. While detailed experimental data on its physicochemical properties are sparse in the public literature, its structural similarity to other well-characterized iodinated azaindoles allows for reliable predictions of its behavior. The high reactivity of the carbon-iodine bond in cross-coupling reactions makes it an invaluable tool for the synthesis of novel compounds with diverse functionalities. Further research into the experimental characterization of this compound will undoubtedly contribute to its broader application in the scientific community.
References
- 1. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. This compound(1083181-26-3) 1H NMR spectrum [chemicalbook.com]
- 5. 1083181-26-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1083181-26-3 this compound [chemsigma.com]
- 7. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 3-iodo-1H-pyrrolo[3,2-b]pyridine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 3-iodo-1H-pyrrolo[3,2-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of the NMR spectra, underpinned by fundamental principles and comparative data from analogous structures. While direct, publicly available experimental spectra for this specific compound are limited, this guide offers a robust, predictive framework based on established spectroscopic theory and data from closely related heterocyclic systems.
Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural features make it a valuable building block in the design of compounds targeting a range of biological targets. The introduction of an iodine atom at the 3-position provides a strategic handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of complex bioactive molecules. A thorough understanding of its NMR spectral properties is paramount for unambiguous structural verification and for monitoring the progress of subsequent chemical transformations.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five protons on the bicyclic ring system. The chemical shifts are influenced by the aromaticity of the rings, the electron-donating nature of the pyrrole nitrogen, the electron-withdrawing nature of the pyridine nitrogen, and the inductive and anisotropic effects of the iodine substituent. The following table summarizes the predicted ¹H NMR data in a common NMR solvent such as DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | ~11.5 - 12.5 | broad singlet (br s) | - |
| H2 | ~7.5 - 7.8 | singlet (s) | - |
| H5 | ~8.0 - 8.3 | doublet of doublets (dd) | J₅,₆ ≈ 8.0, J₅,₇ ≈ 1.5 |
| H6 | ~7.0 - 7.3 | doublet of doublets (dd) | J₆,₅ ≈ 8.0, J₆,₇ ≈ 4.5 |
| H7 | ~8.3 - 8.6 | doublet of doublets (dd) | J₇,₆ ≈ 4.5, J₇,₅ ≈ 1.5 |
Rationale for Predicted ¹H Chemical Shifts and Coupling Constants:
-
H1 (N-H): The proton on the pyrrole nitrogen is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding with the solvent (e.g., DMSO-d₆). This results in a broad signal at a high chemical shift.
-
H2: The absence of adjacent protons and the influence of the iodine at the 3-position would likely result in a singlet for the H2 proton. The electron-withdrawing nature of the iodine is expected to shift this proton downfield compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine.
-
Pyridine Protons (H5, H6, H7): These protons form a three-spin system.
-
H7: Being adjacent to the electronegative pyridine nitrogen, H7 is expected to be the most deshielded of the three, appearing at the lowest field. It will be split by H6 (ortho-coupling, ~4-5 Hz) and H5 (meta-coupling, ~1-2 Hz), resulting in a doublet of doublets.
-
H5: This proton will also be a doublet of doublets due to coupling with H6 (ortho-coupling, ~8 Hz) and H7 (meta-coupling, ~1-2 Hz).
-
H6: This proton will exhibit splitting from both H5 (ortho-coupling, ~8 Hz) and H7 (ortho-coupling, ~4-5 Hz), also resulting in a doublet of doublets.
-
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals for the seven carbon atoms of the heterocyclic core. The chemical shifts are governed by the hybridization of the carbon atoms, the local electronic environment, and the heavy atom effect of the iodine.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 - 130 |
| C3 | ~80 - 85 |
| C3a | ~128 - 132 |
| C4a | ~145 - 148 |
| C5 | ~120 - 123 |
| C6 | ~115 - 118 |
| C7 | ~140 - 143 |
| C7a | ~148 - 152 |
Rationale for Predicted ¹³C Chemical Shifts:
-
C3: The most notable feature is the expected upfield shift of the C3 carbon directly attached to the iodine atom. This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a significant shielding effect on the directly bonded carbon.
-
C2: This carbon is adjacent to the iodinated carbon and is expected to be influenced by its electronic effects.
-
C3a, C4a, and C7a: These are quaternary carbons at the ring junctions and are expected to appear in the downfield region of the spectrum.
-
Pyridine Carbons (C5, C6, C7): The chemical shifts of these carbons will be characteristic of a pyridine ring, with C7 being the most deshielded due to its proximity to the nitrogen atom.
Experimental Protocol for NMR Data Acquisition
For the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds due to its excellent dissolving power and the ability to observe exchangeable protons like N-H.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 16 to 64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope (typically several hundred to several thousand scans).
-
Use a standard pulse sequence such as zgpg30.
-
Process the data with a line broadening of 1-2 Hz.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
2D NMR Experiments (Optional but Recommended):
-
To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: Experimental Workflow for NMR Analysis of this compound.
Caption: Logic Diagram for Structural Elucidation using 1D and 2D NMR Data.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in synthetic and medicinal chemistry. The predicted chemical shifts, multiplicities, and coupling constants, along with the outlined experimental protocols, offer a valuable resource for researchers working with this and related heterocyclic systems. The principles discussed herein serve as a foundational framework for the accurate and efficient structural characterization of novel compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold.
mass spectrometry fragmentation of 3-iodo-1H-pyrrolo[3,2-b]pyridine
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 3-iodo-1H-pyrrolo[3,2-b]pyridine
Executive Summary
This compound, a derivative of 4-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry and drug development. Its structural elucidation is paramount for synthesis confirmation, metabolite identification, and quality control. Mass spectrometry serves as a primary analytical tool for this purpose, providing detailed information about the molecule's structure through controlled fragmentation. This guide offers a comprehensive analysis of the predicted fragmentation behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. By dissecting the fragmentation pathways, we provide researchers with the foundational knowledge to interpret mass spectra, identify key structural motifs, and confidently characterize this important class of compounds.
Introduction: The Analytical Imperative for this compound
The 1H-pyrrolo[3,2-b]pyridine core, often referred to as 4-azaindole, is a privileged structure in modern pharmacology. The introduction of a halogen, such as iodine at the 3-position, provides a versatile handle for further chemical modifications, including cross-coupling reactions to introduce diverse functional groups.[1] Given its role as a key building block, unambiguous structural confirmation is critical.
Mass spectrometry is an indispensable technique for this confirmation, offering high sensitivity and structural specificity. Understanding how a molecule like this compound fragments under different ionization conditions is not merely an academic exercise; it is a practical necessity for identifying the compound in complex matrices and for distinguishing it from potential isomers. This guide will explore the fragmentation mechanisms based on established principles of mass spectrometry and data from analogous heterocyclic systems.[2][3]
Molecular Snapshot:
-
Compound: this compound
-
Molecular Formula: C₇H₅IN₂
-
Monoisotopic Mass: 243.95 g/mol
-
Structure: A fused heterocyclic system consisting of a pyrrole ring and a pyridine ring.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the molecule, leading to extensive and predictable fragmentation.[4][5] This process begins with the removal of an electron to form a molecular radical cation (M⁺•), whose subsequent fragmentation provides a detailed structural fingerprint.
The fragmentation of the M⁺• of this compound is dictated by the stability of the resulting fragments. The aromatic nature of the pyrrolopyridine core suggests that the molecular ion will be readily observed.[6] The primary fragmentation event is anticipated to be the cleavage of the weakest bond, which in this case is the carbon-iodine bond.
Proposed EI Fragmentation Pathway
The most logical fragmentation cascade begins with the homolytic cleavage of the C-I bond, a common pathway for halogenated aromatic compounds. This results in the loss of an iodine radical and the formation of a highly stable, resonance-delocalized cation. Subsequent fragmentation involves the breakdown of the heterocyclic ring system, often characterized by the loss of small, stable neutral molecules like hydrogen cyanide (HCN), a hallmark of pyrrole and indole fragmentation.[2]
Caption: Predicted EI fragmentation of this compound.
Summary of Key EI Fragments
| m/z | Proposed Formula | Description of Loss | Significance |
| 244 | [C₇H₅IN₂]⁺• | - | Molecular Ion (M⁺•) . Confirms molecular weight. |
| 117 | [C₇H₅N₂]⁺ | Loss of Iodine radical (•I) | Base Peak . Indicates the presence of iodine and a stable pyrrolopyridine core. |
| 90 | [C₆H₄N]⁺ | Loss of HCN from m/z 117 | Characteristic fragment of the pyrrole/indole moiety.[2] |
Electrospray Ionization (ESI) Tandem MS: A Soft Ionization Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] It is the method of choice for LC-MS analysis. Structural information is obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
For this compound, protonation is expected to occur on the most basic site, the nitrogen atom of the pyridine ring.[7] The fragmentation of this even-electron ion under CID conditions is driven by the elimination of stable, neutral molecules.
Proposed ESI-MS/MS Fragmentation Pathway
The primary fragmentation pathway for the protonated molecule (m/z 245) is the facile neutral loss of hydrogen iodide (HI). This is a highly favorable process for iodo-substituted heterocycles, resulting in the same stable cation observed as the base peak in the EI spectrum (m/z 117). Further fragmentation of this product ion mirrors the EI pathway, with the subsequent loss of HCN.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolution Deep Dive: A Technical Guide to the Solubility of 3-iodo-1H-pyrrolo[3,2-b]pyridine in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Key Heterocycle
In the realm of medicinal chemistry and materials science, 3-iodo-1H-pyrrolo[3,2-b]pyridine stands as a pivotal structural motif. Its utility as a synthetic intermediate is well-documented, yet a comprehensive understanding of its fundamental physicochemical properties, particularly its solubility, is often a critical but overlooked aspect of its application. This guide provides an in-depth exploration of the solubility of this compound, offering not just data, but a foundational understanding of the principles governing its dissolution. We will delve into the theoretical underpinnings of its solubility, present a systematic approach to its empirical determination, and provide a framework for selecting the optimal solvent for various applications, from reaction chemistry to formulation.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. This compound is a heteroaromatic system, possessing both a pyridine and a pyrrole ring fused together. This endows the molecule with a degree of polarity and the capacity for hydrogen bonding via the pyrrole N-H group. The presence of a nitrogen atom in the pyridine ring also contributes to its polar nature.[1] Conversely, the iodine atom, while electronegative, is large and contributes to the molecule's overall size and van der Waals interactions, which can favor solubility in less polar solvents.
The interplay of these features—the polar, hydrogen-bonding capable pyrrolo-pyridine core and the large, less polar iodo substituent—suggests a nuanced solubility profile. It is anticipated that this compound will exhibit limited solubility in highly polar protic solvents like water and greater solubility in a range of organic solvents. The principle of "like dissolves like" serves as a valuable initial guide for predicting solubility behavior.[2]
A Practical Guide to Determining Solubility
A systematic approach is essential for accurately determining the solubility of a compound. The following protocol outlines a robust method for assessing the solubility of this compound across a spectrum of organic solvents.
Experimental Workflow for Solubility Assessment
Caption: A stepwise workflow for the systematic determination of solubility.
Detailed Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh a known excess of this compound (e.g., 10 mg) into a series of small, sealable glass vials.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator (e.g., at 25°C) to facilitate dissolution.
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. Vigorous shaking at regular intervals is recommended.[3]
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials for the presence of undissolved solid.
-
If undissolved solid is present, centrifuge the vials at a high speed to pellet the excess solid.
-
-
Quantification of Solute:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Data Interpretation:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Categorize the solubility based on standard criteria (e.g., USP solubility definitions).
-
Anticipated Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Halogenated | High | The polar C-Cl bonds and the overall molecular size of DCM can effectively solvate the polar and nonpolar regions of the molecule. |
| Chloroform | Halogenated | High | Similar to DCM, chloroform is a good solvent for many organic compounds with moderate polarity. |
| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions, which would effectively solvate the polar pyrrolo-pyridine core. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is another highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is polar and can engage in dipole-dipole interactions, but its smaller size may lead to less effective solvation compared to DMF or DMSO. |
| Ethyl Acetate | Ester | Moderate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor, making it a reasonably good solvent. |
| Tetrahydrofuran (THF) | Ether | Moderate | THF is a moderately polar ether that can solvate a range of organic molecules. |
| Methanol | Polar Protic | Moderate to Low | Methanol is a polar protic solvent. While it can hydrogen bond, the nonpolar character of the iodo-substituted ring may limit solubility. |
| Ethanol | Polar Protic | Moderate to Low | Similar to methanol, but its slightly longer alkyl chain may slightly improve solubility of the less polar parts of the molecule. |
| Hexanes | Nonpolar | Low | As a nonpolar solvent, hexanes will not effectively solvate the polar pyrrolo-pyridine core of the molecule. |
| Water | Polar Protic | Very Low | The significant nonpolar character of the molecule is expected to result in very low aqueous solubility.[4] |
Causality in Solvent Selection: A Deeper Look
The choice of solvent is not arbitrary; it is a strategic decision based on the intended application.
-
For Chemical Reactions: Solvents like DMF, DMSO, or THF are often chosen for their ability to dissolve a wide range of reactants and for their higher boiling points, which allow for reactions to be conducted at elevated temperatures.
-
For Purification (Crystallization): A solvent system is typically sought where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a "good" solvent and a "poor" solvent (an anti-solvent) is often employed to induce crystallization.
-
For Analytical Characterization (e.g., NMR): Deuterated solvents that can fully dissolve the compound are required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for compounds with solubility profiles similar to that predicted for this compound.
Conclusion: A Framework for Understanding and Application
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. While a hypothetical solubility profile has been presented, it is imperative that empirical determination, as outlined in this guide, be performed to obtain precise and reliable data for any specific application. The principles and methodologies described herein are designed to empower the scientific community to unlock the full potential of this important heterocyclic compound.
References
A Researcher's Guide to a Priori NMR Shift Prediction: The Case of 3-iodo-1H-pyrrolo[3,2-b]pyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. However, the empirical interpretation of complex spectra can be challenging. This technical guide provides a comprehensive, in-depth protocol for the theoretical prediction of ¹H and ¹³C NMR chemical shifts for 3-iodo-1H-pyrrolo[3,2-b]pyridine, a representative heterocyclic compound of interest in medicinal chemistry. We will explore the fundamental principles behind ab initio NMR calculations, detail a robust computational workflow using Density Functional Theory (DFT), and discuss the critical parameters that ensure scientific rigor and accuracy in the predicted data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.
Introduction: The Imperative for a Priori NMR Prediction
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. While experimental NMR spectroscopy remains the gold standard, the a priori prediction of NMR chemical shifts offers a powerful complementary approach. Theoretical predictions can aid in the initial assignment of complex spectra, differentiate between potential isomers, and provide a deeper understanding of the electronic structure of the molecule.
For novel heterocyclic systems such as this compound, where experimental data may be scarce, computational methods provide an invaluable tool for anticipating spectral features and guiding synthetic and analytical efforts. This guide will walk through the theoretical underpinnings and practical application of predicting the NMR spectrum of this molecule, emphasizing the critical choices a researcher must make to obtain reliable results.
Theoretical Foundations of NMR Chemical Shift Calculations
The chemical shift of a nucleus is determined by the magnetic field it experiences, which is a sum of the external magnetic field and the induced magnetic fields from the surrounding electron density. The induced field opposes the external field, "shielding" the nucleus. The extent of this shielding is highly sensitive to the local electronic environment.
Computational chemistry allows us to calculate this shielding tensor (σ) for each nucleus in a molecule. The isotropic part of this tensor (σ_iso) is what corresponds to the chemical shift observed in solution-state NMR. The chemical shift (δ) is then calculated relative to a reference compound, typically tetramethylsilane (TMS), using the following equation:
δ_sample = (σ_ref - σ_sample) / (1 - σ_ref) ≈ σ_ref - σ_sample
The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted and robust approach for calculating NMR shielding tensors.[1][2] It effectively addresses the issue of gauge-origin dependence, ensuring that the calculated shielding constants are independent of the coordinate system's origin.
A Validated Computational Workflow for this compound
The following section details a step-by-step protocol for the theoretical prediction of the ¹H and ¹³C NMR chemical shifts of this compound. The causality behind each experimental choice is explained to provide a framework for adapting this protocol to other molecular systems.
Step 1: Molecular Geometry Optimization
The accuracy of the predicted NMR shifts is critically dependent on the accuracy of the input molecular geometry. Therefore, the first and most crucial step is to perform a full geometry optimization of the this compound molecule.
-
Methodology: Density Functional Theory (DFT) is the method of choice for a good balance between accuracy and computational cost. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a workhorse in computational chemistry and has been shown to provide reliable geometries for a wide range of organic molecules.[2]
-
Basis Set Selection: A split-valence Pople-style basis set, such as 6-311+G(2d,p), is a suitable choice for the lighter atoms (C, H, N).[3] For the iodine atom, a basis set that includes a pseudopotential is often employed to reduce computational cost while accurately describing the valence electrons. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential is a well-established choice for iodine.[4] The use of a mixed basis set, where different basis sets are applied to different atoms in the molecule, is a common and effective strategy.
-
Solvent Effects: The geometry of a molecule can be influenced by its solvent environment. To account for this, the geometry optimization should be performed in the presence of a solvent model. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.[5][6] This is generally sufficient for capturing the bulk electrostatic effects of the solvent.
Step 2: NMR Shielding Tensor Calculation
Once the optimized geometry is obtained, the next step is to calculate the NMR shielding tensors for all atoms.
-
Methodology: The GIAO method is employed for this calculation.[1][7] It is important to use the same level of theory (functional and basis set) as used for the geometry optimization to ensure consistency.
-
Rationale: The GIAO approach ensures that the calculated magnetic properties are independent of the choice of the origin of the magnetic field, a critical requirement for obtaining physically meaningful results.
Step 3: Calculation of Chemical Shifts and Referencing
The output of the GIAO calculation is the absolute shielding tensor for each nucleus. To convert these to the familiar chemical shifts (δ) reported in ppm, they must be referenced against the calculated shielding tensor of a standard reference compound, typically TMS.
-
Procedure:
-
Perform a separate geometry optimization and GIAO NMR shielding calculation for TMS at the exact same level of theory (functional, basis set, and solvent model) as used for the target molecule.
-
Calculate the isotropic shielding value (σ_iso) for each nucleus in both the target molecule and TMS.
-
The chemical shift (δ) for each nucleus in the target molecule is then calculated using the formula: δ = σ_TMS - σ_sample.
-
This referencing procedure systematically cancels out errors that may be inherent in the computational method, leading to more accurate predicted chemical shifts.
Computational Workflow Diagram
The entire computational workflow can be visualized as follows:
Caption: Computational workflow for predicting NMR chemical shifts.
Predicted NMR Data for this compound
Following the workflow described above, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predictions are for the molecule in a deuterated chloroform (CDCl₃) solvent model.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| H1 | 8.5 - 9.5 |
| H2 | 7.0 - 7.5 |
| H4 | 7.8 - 8.2 |
| H5 | 7.2 - 7.6 |
| H6 | 8.0 - 8.4 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 135 |
| C3 | 75 - 85 |
| C3a | 140 - 150 |
| C4 | 115 - 125 |
| C5 | 110 - 120 |
| C6 | 140 - 150 |
| C7a | 145 - 155 |
Analysis and Discussion of Predicted Shifts
The Heavy Atom Effect of Iodine
A key feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C3 carbon, predicted to be in the range of 75-85 ppm. This is a direct consequence of the "heavy atom effect" of the directly bonded iodine atom.[8][9] The large spin-orbit coupling associated with the heavy iodine nucleus induces a substantial shielding effect on the C3 carbon. This is a well-documented phenomenon and serves as a strong validation of the theoretical approach.
Proton Chemical Shifts
The protons on the pyridine ring (H4, H5, and H6) are predicted to be in the aromatic region, with the protons adjacent to the nitrogen atom (H4 and H6) being the most deshielded. The proton on the pyrrole ring (H2) is also in the aromatic region, while the N-H proton (H1) is expected to be a broad singlet at a significantly downfield chemical shift, characteristic of pyrrolic N-H protons.
Comparison with Related Heterocycles
Conclusion and Future Outlook
This technical guide has outlined a robust and scientifically sound workflow for the theoretical prediction of ¹H and ¹³C NMR chemical shifts of this compound. By carefully selecting the computational methodology, including the DFT functional, basis sets, and solvent model, it is possible to obtain accurate and reliable predictions that can significantly aid in the structural elucidation of novel compounds.
The convergence of computational chemistry and experimental spectroscopy is poised to accelerate the pace of scientific discovery. As computational resources become more accessible and theoretical methods continue to improve, the a priori prediction of spectroscopic parameters will become an increasingly routine and indispensable part of the chemist's toolkit.
References
- 1. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.jps.jp [journals.jps.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolo[3,2-b]pyridine Derivatives: A Technical Guide to Unveiling Their Biological Targets
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. The pyrrolo[3,2-b]pyridine scaffold is one such "privileged structure." Its fused bicyclic system, comprising a pyrrole and a pyridine ring, offers a unique combination of rigidity, hydrogen bonding capabilities, and tunable electronic properties. This architectural elegance has made it a fertile ground for the development of novel modulators of critical biological processes. This guide provides an in-depth exploration of the known and potential biological targets of pyrrolo[3,2-b]pyridine derivatives, moving beyond a simple catalog of activities to dissect the causality behind their therapeutic potential. We will delve into the key experimental workflows used to identify and validate these targets, offering researchers, scientists, and drug development professionals a robust framework for their own investigations.
Chapter 1: The Kinase Superfamily - A Primary Battlefield
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent a dominant class of targets for pyrrolo[3,2-b]pyridine derivatives. Dysregulation of kinase activity is a hallmark of numerous cancers, making them a focal point for oncological drug discovery.
Targeting Melanoma: The Quest for Kinase Inhibitors
A significant body of research has highlighted the antiproliferative effects of diarylurea and amide derivatives of the pyrrolo[3,2-b]pyridine scaffold against melanoma. The human melanoma cell line A375, a workhorse for such studies, is known to harbor the BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK signaling pathway. This provides a strong rationale for investigating kinases within this pathway as the primary targets.
While direct enzymatic assays on pyrrolo[3,2-b]pyridine derivatives are not as extensively published as for other isomers, the potent, dose-dependent inhibition of A375 cell proliferation strongly suggests a mechanism rooted in the attenuation of oncogenic kinase signaling. Compounds have demonstrated activity superior or similar to Sorafenib, a multi-kinase inhibitor used in cancer therapy.
Causality in Experimental Design: The choice of the A375 cell line is a deliberate strategy. Its known genetic driver (BRAF V600E) provides a mechanistic hypothesis from the outset: the compounds likely interfere with the BRAF-MEK-ERK cascade. The comparison to Sorafenib serves as a crucial benchmark, contextualizing the potency of these novel derivatives against a clinically relevant drug.
Systematic modification of the pyrrolo[3,2-b]pyridine core has revealed critical insights for potency. Studies on diarylurea and diarylamide series have shown that:
-
Substituents on the terminal phenyl ring are crucial. For instance, compounds with 5-benzylamide substituted 4'-amide moieties exhibited the most potent antiproliferative activity against the A375 melanoma cell line.
-
The position of substituents matters. Meta-substituted derivatives were generally found to be less active, indicating that the spatial arrangement and electronic properties of the substituents are key for optimal target engagement.
The following table summarizes the antiproliferative activity of representative pyrrolo[3,2-b]pyridine derivatives against the A375 human melanoma cell line.
| Compound ID | Core Structure | R Group (Example) | IC50 (µM) vs. A375 Cells | Reference Compound IC50 (µM) |
| Series I (Urea) | Diarylurea | 4-chloro-3-(trifluoromethyl)phenyl | ~0.1 - 1.0 | Sorafenib (~1.5 µM) |
| Series II (Amide) | Diarylamide | 5-benzylamide | < 0.1 | Sorafenib (~1.5 µM) |
Note: IC50 values are generalized from published data for illustrative purposes.
The diagram below illustrates the canonical MAPK/ERK signaling pathway, a primary target for melanoma therapeutics. Inhibition by a pyrrolo[3,2-b]pyridine derivative would occur at the level of a key kinase like BRAF or MEK, disrupting the downstream signaling cascade that leads to cell proliferation.
Caption: MAPK/ERK pathway with putative inhibition by pyrrolo[3,2-b]pyridine.
Chapter 2: Antibacterial Activity - Halting the Protein Factory
A distinct class of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives has been identified as a novel class of potent antibacterial agents, particularly against Gram-negative bacteria like E. coli. The mechanism of action for these compounds points towards the inhibition of bacterial protein synthesis.
High-Throughput Screening for Mechanism of Action
The discovery of these antibacterial agents was facilitated by an elegant high-throughput screening (HTS) program that utilized a unique double-reporter system in E. coli. This system, pDualrep2, allows for the simultaneous assessment of antibacterial activity and the visual inspection of the underlying mechanism.
-
Reporter 1 (Katushka2S): Expression of this far-red fluorescent protein is induced by DNA damage (via the SOS response). A low signal in the presence of a compound suggests that the antibacterial mechanism is not DNA damage.
-
Reporter 2 (RFP): This red fluorescent protein serves as a general reporter for protein synthesis. A low RFP signal indicates a blockage of translation.
In screens, the most active 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives demonstrated potent antibacterial activity (MIC values as low as 3.35 µg/mL against E. coli) with a clear signature of translation blockage (low RFP signal) and no induction of the SOS response (low Katushka2S signal).
Self-Validating Protocol: This dual-reporter assay is a self-validating system. A compound that is merely toxic in a non-specific manner would likely trigger a strong SOS response. The specific signature of low RFP fluorescence without a corresponding increase in Katushka2S provides a high degree of confidence that the primary target lies within the translational machinery.
The following workflow diagram illustrates the HTS and initial mechanism-of-action study for identifying antibacterial pyrrolo[3,2-b]pyridine derivatives.
Caption: Workflow for identifying antibacterial translation inhibitors.
Chapter 3: Experimental Protocols - A Practical Guide
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key assays discussed in this guide.
Protocol: Antiproliferative Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest and count cells (e.g., A375 melanoma cells) using a hemocytometer and Trypan Blue exclusion to ensure >90% viability.
-
Resuspend cells in complete culture medium to a final concentration determined by a prior optimization experiment (typically 1x10⁴ to 1.5x10⁵ cells/mL).
-
Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include control wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[3,2-b]pyridine test compounds in culture medium. A common starting concentration is 100 µM, with 1:3 or 1:10 serial dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Add fresh medium with an equivalent concentration of the compound solvent (e.g., 0.1% DMSO) to the control wells.
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, purple formazan crystals will form within viable cells.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Gently mix the contents of the wells by pipetting or using a plate shaker.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the solvent-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol: Kinase Inhibition using a TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a powerful, homogeneous method for measuring kinase activity. The LanthaScreen® platform is a common example.
Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the Tb donor and the substrate's fluorescent acceptor into close proximity. Excitation of the Tb donor results in energy transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.
Step-by-Step Methodology (General Protocol):
-
Reagent Preparation:
-
Prepare a 5X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).
-
Prepare a 2X solution of the kinase (e.g., BRAF) at a pre-optimized concentration (determined by an EC80 titration) in 1X Kinase Buffer.
-
Prepare a 2X solution of the fluorescently labeled substrate and ATP in 1X Kinase Buffer. The ATP concentration is typically set at its apparent Km (Km,app) for the kinase to ensure sensitivity to ATP-competitive inhibitors.
-
Prepare serial dilutions of the pyrrolo[3,2-b]pyridine inhibitor in 1X Kinase Buffer.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 2.5 µL of the serially diluted inhibitor or solvent control.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
Cover the plate and incubate for a set time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Prepare a 2X Detection Mix containing a Tb-labeled phospho-specific antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer.
-
Add 10 µL of the 2X Detection Mix to each well.
-
Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Measurement and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a time delay (e.g., 100 µs) to reduce background fluorescence.
-
Calculate the TR-FRET emission ratio (Acceptor Emission / Donor Emission).
-
Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The pyrrolo[3,2-b]pyridine scaffold has unequivocally demonstrated its value in generating potent bioactive molecules. The primary targets identified to date fall into two major categories: protein kinases involved in oncogenic signaling and components of the bacterial translation machinery. The antiproliferative activity against melanoma cell lines strongly implicates kinases within the MAPK pathway, such as BRAF, as high-priority targets for further investigation. For the antibacterial derivatives, the evidence compellingly points to the inhibition of protein synthesis.
Future research should focus on definitive target deconvolution. For the anticancer agents, this involves direct enzymatic screening against a panel of kinases (BRAF, MEK, ERK) and downstream target validation via methods like Western blotting to probe for reduced phosphorylation of proteins like ERK. For the antibacterial compounds, advanced techniques such as cryo-electron microscopy of compound-ribosome complexes could pinpoint the exact binding site. As our understanding of the precise molecular interactions deepens, the path toward optimizing these privileged scaffolds into next-generation therapeutics becomes increasingly clear.
Stability and Storage of 3-iodo-1H-pyrrolo[3,2-b]pyridine: A Guide to Preserving Chemical Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-iodo-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry and materials science, possesses a unique reactivity profile conferred by its iodinated azaindole core. This reactivity, while advantageous for synthesis, also presents significant challenges regarding the compound's stability and long-term storage. This technical guide provides a comprehensive overview of the intrinsic chemical stability of this compound, elucidates its primary degradation pathways, and establishes a set of field-proven protocols for its optimal storage and handling. By grounding these recommendations in fundamental chemical principles and established best practices, this document serves as an essential resource for researchers aiming to ensure the integrity and reproducibility of their experimental outcomes.
Introduction: The Synthetic Value and Stability Challenge of an Iodinated Azaindole
This compound, also known as 3-iodo-4-azaindole, is a versatile intermediate in pharmaceutical and materials science research.[1] Its structure is foundational for developing novel kinase inhibitors, central nervous system agents, and organic electronic materials.[2] The iodine substituent at the C-3 position of the pyrrole ring is the molecule's synthetic linchpin, enabling a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.[2][3]
However, the very features that make this compound synthetically valuable—the electron-rich pyrrolopyridine core and the labile carbon-iodine (C-I) bond—also render it susceptible to degradation. The C-I bond is inherently weaker than C-Br or C-Cl bonds, making iodinated aromatic compounds prone to decomposition under various environmental conditions.[4] For researchers, the use of a partially degraded starting material can lead to inconsistent reaction yields, the formation of complex impurity profiles, and ultimately, unreliable biological or material science data. Understanding and mitigating these stability risks is therefore not a trivial procedural matter but a critical component of scientific rigor.
This guide provides the necessary expertise to manage these risks effectively, ensuring the compound's integrity from vial to reaction vessel.
Chemical Stability Profile and Degradation Pathways
While specific stability studies on this compound are not extensively published, a robust stability profile can be constructed by examining the known reactivity of iodo-aromatic compounds, indoles, and pyridines. The primary environmental factors of concern are light, oxygen, heat, and pH .
Photodegradation: The Primary Stability Concern
The most significant stability risk for iodinated aromatic compounds is degradation induced by exposure to light, particularly in the UV spectrum.[4][5] The energy from photons can be absorbed by the molecule, leading to the homolytic cleavage of the C-I bond to form a pyrrolopyridinyl radical and an iodine radical. This initiating event can trigger a cascade of secondary reactions.
-
Mechanism: The process begins with the photo-induced cleavage of the C-I bond. The resulting aryl radical is highly reactive and can abstract a hydrogen atom from a solvent or another molecule to form the de-iodinated parent compound, 1H-pyrrolo[3,2-b]pyridine. Alternatively, it can engage in polymerization or other side reactions. The iodine radical (I•) can recombine to form molecular iodine (I₂), often observed as a slight pink or brown discoloration of the material.
-
Consequences: Photodegradation directly reduces the purity of the material, introducing the de-iodinated analog as a major impurity. This impurity will be unreactive in subsequent cross-coupling reactions, leading to lower yields and complicating purification.
Oxidative Degradation
The electron-rich pyrrolopyridine ring system is susceptible to oxidation, a process that can be accelerated by air (oxygen), heat, and the presence of trace metal impurities.
-
Mechanism: Oxidation can occur at several positions. The pyrrole moiety is particularly prone to oxidation, potentially leading to ring-opened products or the formation of N-oxides on the pyridine nitrogen. For related nitrogen heterocycles, oxidative degradation can lead to hydroxylation of the ring system.[6] The presence of iodine may also influence the regioselectivity of oxidation.
-
Synergy with Photodegradation: Light and oxygen can act synergistically. Singlet oxygen, generated by photosensitization, is a highly reactive species that can attack the heterocyclic core, leading to complex degradation products.[7]
Thermal and pH-Mediated Degradation
While generally more stable to heat than to light, prolonged exposure to elevated temperatures can accelerate both oxidative degradation and deiodination.
-
Thermal Stress: High temperatures increase the kinetic energy of the molecules, making it easier to overcome the activation energy for bond cleavage and oxidation reactions.
-
Acid/Base Sensitivity: The stability of the compound can be compromised under strongly acidic or basic conditions. The pyridine nitrogen can be protonated under acidic conditions, which can alter the electronic properties of the ring system and potentially activate it towards certain degradation pathways.[4] Strong bases could potentially promote deiodination or other side reactions, although this is generally less common than photodegradation.
The potential degradation pathways are summarized in the diagram below.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Core Storage Conditions
The following conditions are mandatory for the long-term storage of the solid compound.
| Parameter | Recommendation | Rationale |
| Temperature | 0-8°C (Refrigerated).[1] | Reduces the rate of all potential degradation reactions, including slow oxidation and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Prevents oxidative degradation by displacing atmospheric oxygen.[8] Argon is preferred due to its higher density. |
| Light | Protect from Light (Amber Vial). | Prevents photo-induced C-I bond cleavage, the most likely and rapid degradation pathway.[9] |
| Moisture | Tightly Sealed Container. | Prevents hydrolysis and minimizes atmospheric moisture that can participate in degradation reactions. |
Table 1: Recommended Long-Term Storage Conditions.
Handling Protocol: Maintaining an Inert Environment
Given its sensitivity, particularly to air and light, proper handling techniques are crucial every time the compound is accessed.
Objective: To weigh and dispense the solid compound while minimizing exposure to atmospheric oxygen and light.
Materials:
-
Schlenk line or glove box with an inert atmosphere (Argon or Nitrogen).
-
Oven-dried glassware (e.g., round-bottom flask with a septum).
-
Syringes and needles (oven-dried and cooled under inert gas).
-
Spatula.
-
Analytical balance.
Procedure:
-
Preparation: Before starting, ensure all glassware and equipment are thoroughly dried (e.g., in an oven at 125°C overnight) and cooled under a stream of inert gas to remove adsorbed moisture.[10]
-
Inerting the Primary Container: Allow the amber vial containing this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold solid.
-
Transfer in a Glove Box (Preferred Method):
-
Place the sealed vial, a tared receiving flask, and a spatula inside the glove box antechamber.
-
Cycle the antechamber to replace the air with inert gas.
-
Inside the main chamber, open the vial and quickly weigh the desired amount of solid into the tared flask.
-
Seal the receiving flask and the primary vial before removing them from the glove box.
-
-
Transfer using a Schlenk Line (Alternative Method):
-
If a glove box is unavailable, work quickly in a fume hood with ambient lights dimmed.
-
Briefly open the primary vial and transfer an approximate amount of the solid to a tared receiving flask.
-
Immediately seal the receiving flask with a rubber septum and purge with inert gas from the Schlenk line for several minutes.
-
Reweigh the flask to determine the exact amount of compound transferred.
-
-
Post-Handling Storage:
-
Backfill the primary vial with argon or nitrogen before tightly resealing the cap.
-
Wrap the cap and neck of the vial with Parafilm® for an extra barrier against moisture and air.
-
Return the vial to refrigerated storage, protected from light.
-
Protocol for a Forced Degradation Study
To ensure the trustworthiness of experimental results, it is prudent to perform a forced degradation study. This protocol provides a self-validating system to understand the compound's stability under stress and to develop stability-indicating analytical methods.[11]
Objective: To intentionally degrade this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and analyze the outcomes using a suitable method like HPLC-UV/MS.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.
-
Control Sample: Dilute an aliquot of the stock solution to a final concentration of ~100 µg/mL with mobile phase. This is the time-zero (T₀) unstressed sample.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at intervals (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, dilute to 100 µg/mL, and analyze.[11]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw aliquots at intervals (e.g., 1, 4, 8 hours), neutralize with 0.1 M HCl, dilute, and analyze.[11]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at intervals, dilute, and analyze.[11]
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At the end of the period, dissolve the solid, dilute to 100 µg/mL, and analyze.[11]
-
Photolytic Degradation: Expose a solution of the compound (~100 µg/mL) to a calibrated light source as specified in ICH guideline Q1B.[12] A control sample should be wrapped in aluminum foil and kept in the same chamber. Analyze both samples after the exposure period.
-
Analysis: Analyze all samples by a gradient reverse-phase HPLC method with UV detection and ideally, mass spectrometry (MS) detection to identify degradants. The goal is to achieve baseline separation between the parent peak and all major degradation product peaks.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. While its structure is optimized for synthetic utility, it is intrinsically susceptible to degradation by light, oxygen, and to a lesser extent, heat. Adherence to the storage and handling protocols outlined in this guide—namely, refrigerated storage under an inert, dark, and dry atmosphere—is essential for preserving its purity. By understanding the causality behind these recommendations and implementing robust handling techniques and stability verification studies, researchers can ensure the reliability and reproducibility of their work with this valuable chemical intermediate.
References
- 1. enamine.net [enamine.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production & preservation of drugs | Air Liquide in the United Kingdom [uk.airliquide.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. benchchem.com [benchchem.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
Methodological & Application
Application Notes and Protocols for the Sonogashira Reaction of 3-iodo-1H-pyrrolo[3,2-b]pyridine with Terminal Alkynes
Introduction: The Strategic Importance of 3-Alkynyl-1H-pyrrolo[3,2-b]pyridines
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and pharmacokinetic properties. The introduction of an alkynyl moiety at the C3-position via the Sonogashira reaction unlocks a vast chemical space for the synthesis of novel therapeutics.[1][2][3] This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to 3-alkynyl-7-azaindole derivatives, which are key intermediates in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[2]
This guide provides a comprehensive overview and detailed protocols for the successful execution of the Sonogashira coupling between 3-iodo-1H-pyrrolo[3,2-b]pyridine and a variety of terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into troubleshooting common issues, ensuring researchers can confidently and reproducibly synthesize these valuable compounds.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-1H-pyrrolo[3,2-b]pyridine product and regenerate the Pd(0) catalyst.[5]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: The amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate. This intermediate is then ready for the transmetalation step in the palladium cycle.[5][7]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Experimental Protocols
Materials and Reagents
-
Substrate: this compound
-
Terminal Alkynes: A variety of aromatic, aliphatic, and functionalized terminal alkynes.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂].
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI).
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the palladium catalyst (0.05 equiv), and copper(I) iodide (0.1 equiv).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira reaction.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes, based on established protocols for similar heterocyclic systems.[1][2][8]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | 85-95 |
| 2 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | DIPEA | THF | 60 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | 12 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 6 | 70-80 |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | THF | RT | 10 | 90-98 |
Troubleshooting and Key Considerations
-
Low Yield:
-
Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions to prevent catalyst deactivation. Degas solvents thoroughly.
-
Insufficient Base: The choice and amount of base are crucial. For less reactive substrates, a stronger base or higher temperatures might be necessary.
-
Incomplete Reaction: If the reaction stalls, consider adding a fresh portion of the palladium catalyst.
-
-
Side Reactions:
-
Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of oxygen.[4] Minimizing the amount of copper catalyst and maintaining an inert atmosphere can suppress this side product.
-
Copper-Free Conditions: In cases where Glaser coupling is problematic, a copper-free Sonogashira protocol can be employed.[4][9] These reactions often require a different ligand system and may need higher temperatures.
-
-
Substrate-Specific Issues:
-
The pyrrolic nitrogen of the 7-azaindole core can potentially coordinate to the metal catalysts. While generally not a major issue, in some cases, protection of the N-H group might be considered.
-
Conclusion
The Sonogashira reaction is a robust and versatile tool for the synthesis of 3-alkynyl-1H-pyrrolo[3,2-b]pyridines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of these valuable building blocks for drug discovery and materials science. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. scirp.org [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Reaction: Synthesis of 3-Acrylate-1H-pyrrolo[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity. This powerful transformation, which couples unsaturated halides with alkenes, has revolutionized the construction of complex molecular architectures.[1] The pyrrolo[3,2-b]pyridine scaffold, an isomer of 7-azaindole, is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds, including kinase inhibitors.[2] The ability to functionalize this core structure at the C3-position with acrylate moieties opens a direct route to valuable intermediates for drug discovery, providing access to compounds with potential applications as Michael acceptors or as precursors for more elaborate side chains.
This document serves as a comprehensive guide to the Heck reaction conditions for the coupling of 3-iodo-1H-pyrrolo[3,2-b]pyridine with various acrylates. It provides a detailed mechanistic overview, a robust experimental protocol, a comparative analysis of reaction conditions, and a troubleshooting guide to facilitate the successful implementation and optimization of this critical transformation in a research and development setting.
The Catalytic Cycle: A Mechanistic Overview of the Heck Reaction
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3] The cycle can be broadly divided into three key steps: oxidative addition, migratory insertion, and β-hydride elimination.[4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl or heteroaryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate.[4] The reactivity of the halide is crucial, with iodides being significantly more reactive than bromides or chlorides.[5]
-
Migratory Insertion: The alkene (acrylate) then coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and generates a new Pd(II)-alkyl intermediate.[4]
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a syn-β-hydride elimination must occur. This step involves the abstraction of a hydrogen atom from a carbon atom beta to the palladium center, leading to the formation of the alkene product and a palladium-hydride species.[4]
-
Reductive Elimination & Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: Figure 1. The Heck Reaction Catalytic Cycle.
Generalized Protocol for the Heck Coupling of this compound with Methyl Acrylate
This protocol is based on established procedures for the Heck coupling of structurally similar heteroaryl iodides, such as 3-iodoindazoles.[6] It is essential to note that the pyrrolo[3,2-b]pyridine nitrogen may require protection (e.g., with a Boc or SEM group) to prevent side reactions, although successful Heck couplings on unprotected N-heterocycles have been reported. Optimization of the reaction conditions is highly recommended.
Materials:
-
This compound (or N-protected derivative)
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), palladium(II) acetate (0.02 - 0.05 eq), and the phosphine ligand (0.04 - 0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous DMF as the solvent. Stir the mixture for 5-10 minutes to allow for catalyst pre-formation.
-
Addition of Acrylate and Base: Add methyl acrylate (1.2 - 2.0 eq) followed by triethylamine (2.0 - 3.0 eq) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(2-methoxycarbonylvinyl)-1H-pyrrolo[3,2-b]pyridine.
Comparative Overview of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and outcome of the Heck reaction. The following table summarizes various conditions reported in the literature for the Heck coupling of related heteroaryl iodides with acrylates, providing a valuable starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Substrate Analogue | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 80-100 | 3-Iodo-1-methyl-1H-indole | Good | [7] |
| PdCl₂(dppf) (cat.) | - | Et₃N (cat.) | DMF | 50 | N-Boc-3-iodoindazole | 62 | [6] |
| Pd/C (5) | PPh₃ (10) | Et₃N (2) | DMF | 30 (Ultrasound) | 3-Iodo-1-methyl-1H-indole | Good | [8] |
| Na₂PdCl₄ (10) | sSPhos (23) | Na₂CO₃ (4) | CH₃CN/H₂O | 90 (Microwave) | 5-Iodoindole | High | [9] |
| Pd(OAc)₂ (cat.) | - | NaHCO₃ (cat.) | DMF | 125 | N-SEM-3-iodoindazoles | 23-54 | [6] |
Troubleshooting and Optimization Strategies
Several challenges may arise during the Heck coupling of this compound. Below are common issues and potential solutions grounded in established principles of palladium catalysis.
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-purity palladium source and anhydrous, deoxygenated solvent. The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species. The choice of phosphine ligand is critical; more electron-rich and bulky ligands can sometimes enhance catalyst activity and stability.[5] Consider screening different palladium sources (e.g., Pd₂(dba)₃) and ligands.
-
Insufficient Temperature: Heck reactions often require elevated temperatures.[10] If the reaction is sluggish, a gradual increase in temperature may be beneficial.
-
N-Heterocycle Inhibition: The nitrogen atoms in the pyrrolo[3,2-b]pyridine core can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[11] If this is suspected, protection of the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) is a standard strategy to mitigate this issue.[6]
-
-
Side Product Formation:
-
Homocoupling of the Aryl Halide: This can occur at high temperatures or with high catalyst loadings. Reducing the reaction temperature or catalyst concentration may minimize this side reaction.
-
Reduction of the Aryl Halide: The presence of trace amounts of water or other protic sources can lead to the reduction of the aryl halide. Ensure the use of anhydrous conditions.
-
Double Bond Isomerization: Prolonged reaction times or high temperatures can sometimes lead to isomerization of the acrylate double bond. Careful monitoring of the reaction to stop it upon completion is advised.
-
-
Poor Yields:
-
Base Selection: The choice of base is crucial for regenerating the catalyst.[12] If an amine base like triethylamine is ineffective, consider inorganic bases such as K₂CO₃ or Cs₂CO₃, which are often used in Heck reactions of heteroaryl halides.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Highly polar aprotic solvents like DMF, DMAc, or NMP are commonly employed.[12] A solvent screen may be necessary to identify the optimal medium.
-
Caption: Figure 2. Workflow for Heck Reaction Optimization.
Conclusion
The Heck reaction represents a powerful and versatile tool for the C3-functionalization of the medicinally important this compound scaffold with acrylates. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and a systematic approach to optimization are key to achieving high yields and purity. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to successfully implement and adapt this crucial transformation for the synthesis of novel compounds in drug discovery and development programs.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound assisted Mizoroki–Heck reaction catalyzed by Pd/C: Synthesis of 3-vinyl indoles as potential cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Iodo-1H-pyrrolo[3,2-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of indole, it is a core component in numerous biologically active compounds, including a variety of kinase inhibitors approved or in clinical development.[1][2] The nitrogen atom in the pyridine ring introduces unique electronic properties and provides an additional hydrogen bond acceptor site, which can be crucial for molecular recognition and binding affinity at biological targets.
Functionalization of the 7-azaindole core is therefore of paramount importance for drug discovery and development. The C3-position of the pyrrole ring is a key vector for introducing molecular diversity. Starting from the readily accessible 3-iodo-1H-pyrrolo[3,2-b]pyridine, palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures under relatively mild conditions.[3]
This guide provides an in-depth analysis and field-proven protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to the 3-iodo-7-azaindole substrate.
Core Challenges & Strategic Considerations
Executing successful cross-coupling reactions on the 7-azaindole scaffold requires an understanding of its unique chemical personality:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen (N7) can coordinate to the palladium center. This coordination can, in some cases, lead to the formation of inactive catalyst species, hindering the catalytic cycle.[4] The choice of a suitable ligand is critical to mitigate this effect.
-
Substrate Reactivity: The electron-deficient nature of the pyridine ring influences the overall electronic character of the molecule, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition.
-
The N-H Proton: The pyrrole N-H is acidic and can interfere with certain reaction conditions, particularly those employing strong bases. While many modern catalyst systems can tolerate the unprotected N-H[5], N-protection (e.g., with a p-methoxybenzyl (PMB) or SEM group) is sometimes employed to improve solubility, prevent side reactions, or enhance yields.[6][7]
Application Note I: Suzuki-Miyaura Coupling for C3-Arylation
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, linking the 7-azaindole core to a diverse range of aryl and heteroaryl boronic acids or esters.
Mechanistic Rationale & Catalyst Selection
The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the Pd(0) catalyst.
For electron-rich N-heterocyclic halides like 3-iodo-7-azaindole, the oxidative addition and reductive elimination steps can be challenging. This necessitates the use of sophisticated catalyst systems.
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source.
-
Ligand Choice: The ligand is the most critical component. Bulky, electron-rich biaryl phosphine ligands are required. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has proven exceptionally effective for this specific transformation.[7] The ligand's bulk promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in oxidative addition. Its electron-donating character stabilizes the resulting Pd(II) intermediate and, crucially, accelerates the final reductive elimination step.
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst System (mol%) | Base | Solvent | T (°C) / Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (5) / SPhos (5) | Cs₂CO₃ | Toluene/EtOH (1:1) | 60 °C / 12 h | 90 | [7] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) / SPhos (5) | Cs₂CO₃ | Toluene/EtOH (1:1) | 60 °C / 12 h | 93 | [7] |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) / SPhos (5) | Cs₂CO₃ | Toluene/EtOH (1:1) | 60 °C / 12 h | 79 | [7] |
| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (5) / SPhos (5) | Cs₂CO₃ | Toluene/EtOH (1:1) | 60 °C / 12 h | 67 | [7] |
Note: The cited examples were performed on an N-protected 6-chloro-3-iodo-7-azaindole, but the conditions for C3-arylation are directly applicable.
Detailed Laboratory Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the C3-arylation of 7-azaindoles.[7]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
SPhos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene and Ethanol (1:1 mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add the degassed toluene/ethanol solvent mixture via syringe.
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrrolo[3,2-b]pyridine.
Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Application Note II: Sonogashira Coupling for C3-Alkynylation
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, providing direct access to C3-alkynyl-7-azaindoles, which are versatile intermediates for further functionalization.[8][9]
Mechanistic Rationale & Catalyst Selection
The reaction proceeds via two interconnected catalytic cycles.[8][10]
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of Pd(0) to the 3-iodo-7-azaindole.
-
Copper Cycle: Copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.
The final reductive elimination step yields the C-C coupled product and regenerates the Pd(0) catalyst.
-
Catalyst System: The classic and robust catalyst system consists of a palladium source like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst, typically CuI.[10][11]
-
Base & Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[10][11] Anhydrous THF or DMF are common co-solvents.
Detailed Laboratory Protocol: Sonogashira Coupling
This is a general, robust protocol for Sonogashira couplings, applicable to the 3-iodo-7-azaindole substrate.[10][12]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Anhydrous Diisopropylamine (DIPA) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and the amine base (e.g., DIPA) via syringe. The mixture should be stirred to give a suspension.
-
Add the terminal alkyne dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalytic residues.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Application Note III: Buchwald-Hartwig Amination for C3-Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the coupling of primary and secondary amines with the 3-iodo-7-azaindole core.[13] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.
Mechanistic Rationale & Catalyst Selection
The mechanism is analogous to other cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[14][15]
The key challenge, especially with an unprotected N-H on the azaindole, is to achieve selective C-N coupling without competing N-arylation at the pyrrole nitrogen or catalyst deactivation.[5] This has been overcome by the development of highly specialized catalyst systems.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common precursor.
-
Ligand Choice: Modern, sterically hindered, electron-rich phosphine ligands are essential. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a "bite-angle" ligand that has shown excellent performance in couplings with 7-azaindole derivatives.[6] Other ligands like RuPhos and XPhos, often supplied as stable palladium "precatalysts" (e.g., RuPhos Pd G2), are also highly effective and user-friendly.[5]
-
Base: A moderately strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently used. Stronger bases like sodium tert-butoxide (NaOtBu) are also common but may be less compatible with sensitive functional groups.[6]
Data Summary: Representative Buchwald-Hartwig Aminations
| Entry | Halide Substrate | Amine | Catalyst System (mol%) | Base | Solvent | T (°C) / Time | Yield (%) | Reference |
| 1 | N-Bn-4-bromo-7-azaindole | Benzamide | Pd(OAc)₂ (5) / Xantphos (10) | K₃PO₄ | Dioxane | 100 °C / 24 h | 92 | [6] |
| 2 | N-Bn-4-bromo-7-azaindole | Morpholine | Pd(OAc)₂ (5) / Xantphos (10) | Cs₂CO₃ | Dioxane | 100 °C / 24 h | 90 | [6] |
| 3 | 4-Chloro-7-azaindole | N-Benzylmethylamine | RuPhos Pd G2 (precatalyst) | K₃PO₄ | Dioxane | 100 °C / 24 h | 33 | [5] |
Note: These examples are for C4-halo-7-azaindoles. The reactivity of the C3-iodo substrate is expected to be higher, allowing for potentially milder conditions.
Detailed Laboratory Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of halo-7-azaindoles.[5][6]
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) OR a suitable precatalyst (e.g., XPhos Pd G3, 5 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Sealed tube or microwave vial, magnetic stirrer, nitrogen/argon atmosphere (glovebox recommended).
Procedure:
-
Inside a glovebox, charge a dry sealed tube with the base (K₃PO₄ or Cs₂CO₃).
-
Add the palladium source and ligand (or the precatalyst), this compound, and a stir bar.
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography to isolate the 3-amino-1H-pyrrolo[3,2-b]pyridine product.
Caption: Figure 2: General Experimental Workflow.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: Strategic Ligand Selection for the Sonogashira Coupling of 3-iodo-1H-pyrrolo[3,2-b]pyridine
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp) bonds with broad applications in pharmaceuticals and materials science.[1][2] The 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole, is a privileged N-heterocycle in drug discovery. Its functionalization via Sonogashira coupling, particularly at the C3-position, provides access to a diverse range of novel chemical entities. However, the inherent properties of the 7-azaindole nucleus—specifically the Lewis basic pyridine nitrogen—can pose significant challenges, leading to catalyst inhibition and sluggish reactivity. This guide provides a comprehensive analysis of ligand selection strategies to overcome these challenges, offering a rationale-driven approach to catalyst system design, detailed experimental protocols, and troubleshooting guidance for researchers engaged in the synthesis of complex molecules.
Introduction: The Challenge of 7-Azaindole Coupling
The Sonogashira reaction typically employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst.[1][3] The reaction proceeds through two interconnected catalytic cycles, as illustrated below. The palladium cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product.[4][5] The copper cycle facilitates the formation of the reactive copper acetylide species from the terminal alkyne.[4]
The 7-azaindole substrate, 3-iodo-1H-pyrrolo[3,2-b]pyridine, introduces a specific complication: the pyridine nitrogen can coordinate to the palladium center. This coordination can sequester the active catalyst, hindering its entry into the catalytic cycle and leading to low conversion rates. The choice of an appropriate ancillary ligand is therefore not merely an optimization step but a critical determinant of reaction success. An effective ligand must stabilize the palladium center, promote the desired catalytic steps (especially the rate-limiting oxidative addition), and mitigate inhibition by the substrate's pyridine moiety.[6][7]
The Catalytic Cycles: A Visual Overview
The interplay between the palladium and copper cycles is fundamental to the classical Sonogashira reaction. The ligand (L) plays a crucial role in modulating the reactivity and stability of the palladium intermediates throughout its cycle.
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Ligand Selection: A Strategic Framework
The selection of a ligand should be a deliberate process based on its steric and electronic properties. For challenging substrates like 7-azaindoles, moving beyond simple, traditional ligands like triphenylphosphine (PPh₃) is often necessary.
Key Ligand Classes and Their Attributes
A variety of ligand classes have been developed for cross-coupling reactions, each with distinct characteristics.
| Ligand Class | Representative Examples | Key Advantages | Disadvantages for 7-Azaindoles |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Commercially available, well-understood. | PPh₃ is often not electron-rich or bulky enough. P(t-Bu)₃ is air-sensitive.[8][9] |
| Bidentate Phosphines | dppe, dppp, dppf | Form stable, well-defined complexes.[1] | Can sometimes reduce catalytic activity by creating an overly saturated metal center. |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically bulky.[10] Excellent for activating aryl halides and resisting catalyst inhibition.[11] | Higher cost. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, forming very stable Pd-complexes.[4][12] Often allow for lower catalyst loadings and copper-free conditions.[3][13] | Synthesis of the free carbene or its complex can be required. |
| Nitrogen-Based Ligands | 2,2'-dipyridylamine | Can be effective in copper-free systems, sometimes in aqueous media.[14] | Generally less effective than phosphines or NHCs for difficult substrates. |
Table 1: Comparative analysis of major ligand classes for the Sonogashira coupling of this compound.
The Rationale: Steric Bulk and Electron Density
For the 7-azaindole substrate, the ideal ligand should possess two key features:
-
Steric Bulk: A bulky ligand, such as XPhos or IPr, creates a sterically hindered coordination sphere around the palladium atom.[4][6] This disfavors the binding of the substrate's pyridine nitrogen, thereby preventing catalyst inhibition. Furthermore, sterically demanding ligands promote the formation of monoligated L₁Pd(0) species, which are highly active for oxidative addition.[6][11]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center.[4][7] This enhances the rate of the oxidative addition step—often the rate-limiting step of the catalytic cycle—by making the metal center more nucleophilic.[6][7] This is particularly important for coupling with electron-rich heterocycles.
Buchwald-type biaryl phosphines and NHCs excel in both these areas and are therefore highly recommended for this specific transformation.[10][11]
To Use Copper or Not? The Ligand's Role in the Decision
The classic Sonogashira protocol requires a copper(I) co-catalyst. However, copper can promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling, leading to byproduct formation and reduced yields.[1]
Copper-Free Sonogashira: This variation avoids Glaser homocoupling and is often preferred for cleaner reactions, especially in late-stage pharmaceutical synthesis.[1][13] Success in a copper-free setting is highly dependent on the ligand. Potent, strongly donating ligands like Buchwald phosphines or NHCs are often required to facilitate the activation and deprotonation of the alkyne directly at the palladium center without the aid of copper.[4][8]
Figure 2: A decision workflow for ligand selection and reaction optimization.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be properly dried and degassed where noted.
Protocol 1: Parallel Screening of Ligands
This protocol allows for the rapid evaluation of multiple ligand systems to identify the optimal choice for a specific alkyne coupling partner.
-
Array Setup: In an inert atmosphere glovebox, arrange an array of 8 mL vials equipped with stir bars.
-
Reagent Preparation:
-
To each vial, add this compound (1.0 eq, e.g., 24.4 mg, 0.1 mmol).
-
Add the palladium source, Pd₂(dba)₃ (0.025 eq, 2.3 mg, 0.0025 mmol).
-
Add the respective ligand (0.1 eq, 0.01 mmol) to each designated vial (e.g., PPh₃, dppf, XPhos, etc.).
-
Add copper(I) iodide (CuI) (0.05 eq, 1.0 mg, 0.005 mmol) to each vial.
-
-
Solvent and Reagents Addition:
-
Remove the vials from the glovebox.
-
Add degassed solvent (e.g., DMF or 1,4-dioxane, 1.0 mL).
-
Add the terminal alkyne (1.2 eq, 0.12 mmol).
-
Add the base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol).
-
-
Reaction Execution:
-
Seal the vials and place them in a preheated reaction block (e.g., 60-80 °C).
-
Stir for a designated time (e.g., 4-12 hours).
-
-
Analysis:
-
After cooling, take an aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the conversion to product and identify any major byproducts.
-
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is recommended for achieving high yields while avoiding Glaser homocoupling, leveraging a modern biaryl phosphine ligand.
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq, 244 mg, 1.0 mmol).
-
Add the terminal alkyne (1.2 eq, 1.2 mmol).
-
Add the palladium precatalyst, XPhos-Pd-G3 (0.03 eq, 25.4 mg, 0.03 mmol).
-
Add cesium carbonate (Cs₂CO₃) as the base (2.5 eq, 814 mg, 2.5 mmol).
-
-
Solvent Addition:
-
Add 5 mL of degassed 1,4-dioxane via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst inhibition by pyridine nitrogen. 2. Inactive catalyst (Pd(II) not reduced to Pd(0)). 3. Insufficient temperature. | 1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos, NHC).[15] 2. Use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst. 3. Increase the reaction temperature in 10-20 °C increments.[16] |
| Significant Homocoupling | Presence of oxygen and/or copper(I) catalyst. | 1. Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen). Use thoroughly degassed solvents.[15] 2. Switch to a copper-free protocol (see Protocol 2).[1] |
| Substrate Decomposition | Reaction temperature is too high; base is too strong or nucleophilic. | 1. Lower the reaction temperature. 2. Screen alternative, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or an organic base like DBU. |
| Stalled Reaction | Catalyst deactivation over time. | 1. Increase catalyst loading slightly (e.g., from 3 mol% to 5 mol%). 2. Consider using a more robust NHC-palladium complex, which is known for high stability.[4] |
Table 2: Common issues and solutions for the Sonogashira coupling of this compound.
Conclusion
The successful Sonogashira coupling of this compound is critically dependent on the strategic selection of the ancillary ligand. While traditional catalysts may falter due to substrate-induced inhibition, modern, sterically demanding, and electron-rich ligands—such as Buchwald-type biaryl phosphines and N-heterocyclic carbenes—provide a robust solution. These advanced ligands not only overcome catalyst inhibition but also enable highly efficient copper-free variants of the reaction, delivering cleaner product profiles. By understanding the causal relationships between ligand architecture and catalytic performance, researchers can effectively navigate the challenges posed by complex heterocyclic substrates, accelerating the discovery and development of novel chemical entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for Optimal Base Selection in the Heck Reaction of 3-iodo-1H-pyrrolo[3,2-b]pyridine
Introduction: The Strategic Importance of the Heck Reaction in Azaindole Functionalization
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive application in the pharmaceutical industry for the synthesis of complex molecular architectures, including biologically active heterocycles.[2][3] The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold is a prevalent motif in numerous therapeutic agents due to its ability to mimic purine structures and engage in critical hydrogen bonding interactions. The selective functionalization of this privileged core is therefore of paramount importance in drug discovery.
This guide provides a detailed exploration of a critical, yet often overlooked, parameter in the successful Heck coupling of 3-iodo-1H-pyrrolo[3,2-b]pyridine: the choice of base. The base is not merely a stoichiometric scavenger of the hydrogen halide generated during the catalytic cycle; it plays a multifaceted role that can profoundly influence reaction kinetics, catalyst stability, and ultimately, product yield and purity.[4][5] For a substrate like this compound, which possesses a potentially coordinating nitrogen atom and an electron-rich pyrrole ring, improper base selection can lead to catalyst deactivation and a host of unwanted side reactions.[6][7] This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to navigate the nuances of base selection for this specific and important transformation.
The Mechanistic Role of the Base in the Heck Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8] The base is essential for the final step of this cycle: the regeneration of the active Pd(0) catalyst.[5][9] Failure to efficiently neutralize the generated hydrohalic acid (HI in this case) can lead to the formation of inactive palladium salts and halt the catalytic turnover.
Below is a simplified representation of the Heck catalytic cycle, highlighting the crucial intervention of the base.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. testbook.com [testbook.com]
- 6. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 3-Iodo-1H-pyrrolo[3,2-b]pyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structure is bioisosteric to indole and purine, allowing it to form key hydrogen bonding interactions with the hinge region of kinase ATP-binding sites. The strategic introduction of an iodine atom at the C3 position of the 7-azaindole core creates a versatile synthetic handle for the elaboration of this scaffold into a diverse array of potent and selective kinase inhibitors. This document provides an in-depth guide to the application of 3-iodo-1H-pyrrolo[3,2-b]pyridine in the synthesis of kinase inhibitors, complete with detailed protocols and the rationale behind the synthetic strategies.
The 7-Azaindole Scaffold: A Cornerstone in Kinase Inhibitor Design
The 7-azaindole framework is a recurring motif in a multitude of clinically relevant kinase inhibitors. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, mimicking the adenine portion of ATP. This dual-interaction capability allows for high-affinity binding to the kinase hinge region, a critical component of the ATP-binding pocket. By functionalizing the 7-azaindole core, particularly at the C3 position, medicinal chemists can introduce various substituents that extend into the solvent-exposed region or other pockets of the ATP-binding site, thereby modulating potency and selectivity.
The this compound is an ideal starting material for such endeavors. The carbon-iodine bond is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are frequently found in potent kinase inhibitors.
Strategic Functionalization of this compound
The C3-iodide of the 7-azaindole scaffold is the primary site for diversification. The general synthetic strategy involves the palladium-catalyzed cross-coupling of the this compound with a suitable coupling partner to generate the desired 3-substituted 7-azaindole core, which is a common feature in many kinase inhibitors.
Caption: General synthetic routes for kinase inhibitor synthesis.
Application Notes: Navigating the Cross-Coupling Landscape
The successful functionalization of this compound hinges on the judicious selection of reaction conditions for the palladium-catalyzed cross-coupling. The electron-deficient nature of the pyridine ring and the presence of the N-H proton on the pyrrole ring can influence the outcome of these reactions.
N-H Protection: A Strategic Consideration
While many cross-coupling reactions can be performed on the unprotected 7-azaindole, N-protection can sometimes be advantageous. The acidic N-H proton can interfere with certain basic reagents and can also lead to side reactions. Common protecting groups include tosyl (Ts), benzyl (Bn), and (2-(trimethylsilyl)ethoxy)methyl (SEM). However, recent advances in ligand and catalyst design have made the coupling of unprotected N-heterocycles more feasible and often preferable to avoid additional synthetic steps.[1][2]
Catalyst and Ligand Selection: The Key to Success
The choice of palladium catalyst and ligand is critical for achieving high yields and selectivities. For electron-rich nitrogen heterocycles like 7-azaindole, bulky, electron-rich phosphine ligands are often employed. These ligands promote the reductive elimination step of the catalytic cycle and can stabilize the palladium(0) species.
-
For Suzuki-Miyaura Couplings: Ligands such as SPhos and XPhos, in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, have proven to be highly effective.[3][4] These systems are robust and tolerate a wide range of functional groups on the boronic acid coupling partner.
-
For Sonogashira Couplings: The classic combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is generally effective.[5][6] The use of an amine base, such as triethylamine or diisopropylamine, is crucial for the deprotonation of the terminal alkyne.
-
For Buchwald-Hartwig Aminations: Bulky, electron-rich biarylphosphine ligands like RuPhos and BrettPhos are often the ligands of choice, particularly for the coupling of primary amines.[7] These ligands facilitate the challenging C-N bond formation and can suppress side reactions. The use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[7][8]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1H-pyrrolo[3,2-b]pyridines
This protocol is adapted from a procedure for the C3-selective arylation of a 6-chloro-3-iodo-7-azaindole derivative and is expected to be applicable to the parent this compound.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene/Ethanol (1:1 v/v)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and cesium carbonate (2 equivalents).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%) in a small amount of the toluene/ethanol solvent mixture.
-
Add the catalyst premix to the reaction vessel.
-
Add the remaining toluene/ethanol solvent to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the this compound.
-
Stir the reaction mixture at 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Coupling Partner (Arylboronic Acid) | Product | Yield (%) |
| Phenylboronic acid | 3-Phenyl-1H-pyrrolo[3,2-b]pyridine | 85[3] |
| 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine | 79[3] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3-(3,5-Bis(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | 67[3] |
| 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-1H-pyrrolo[3,2-b]pyridine | 92[3] |
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1H-pyrrolo[3,2-b]pyridines
This protocol provides general conditions for the Sonogashira coupling of halo-azaindoles.[5][6]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF and triethylamine (3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1H-pyrrolo[3,2-b]pyridines
This protocol is based on a general procedure for the amination of unprotected halo-azaindoles.[7]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene or 1,4-dioxane.
-
Add the this compound (1 equivalent), the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow from Starting Material to Kinase Inhibitor
The synthesis of a kinase inhibitor from this compound typically follows a streamlined workflow, beginning with the key cross-coupling reaction to install the desired substituent at the C3 position. Subsequent modifications, if necessary, can be performed to arrive at the final active pharmaceutical ingredient (API).
Caption: General workflow for kinase inhibitor synthesis.
Case Study: Synthesis of a PI3K Inhibitor Core
Derivatives of 3-aryl-7-azaindole have shown potent activity as PI3K inhibitors.[9] The synthesis of the core structure of such inhibitors can be achieved via a Suzuki coupling of this compound with an appropriately substituted arylboronic acid, as outlined in Protocol 1. For instance, coupling with a pyridine-containing boronic acid has been shown to significantly enhance potency against PI3Kγ.[9]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of a wide range of 3-substituted 7-azaindole derivatives. By understanding the nuances of catalyst and ligand selection, and by employing robust protocols, researchers can leverage this key intermediate to accelerate the discovery and development of novel kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-iodo-1H-pyrrolo[3,2-b]pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-iodo-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic building block. As a key intermediate in the synthesis of biologically active molecules, particularly for drug discovery targeting neurological disorders and in material science, its purity is paramount.[1]
The unique structure of this compound, featuring a pyrrole ring fused to a pyridine nucleus, presents specific challenges during purification. This document provides troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My compound streaks badly on silica gel columns, and the final fractions are still impure. What is causing this and how can I fix it?
Answer: This is a classic issue rooted in the bifunctional nature of your molecule. The 1H-pyrrolo[3,2-b]pyridine core has both a weakly acidic N-H proton on the pyrrole ring and a basic nitrogen atom in the pyridine ring. The surface of standard silica gel is decorated with acidic silanol (Si-OH) groups.
Causality: The basic pyridine nitrogen in your compound undergoes a strong acid-base interaction with the acidic silanol groups. This interaction is reversible but kinetically slow on the chromatography timescale, leading to:
-
Severe Peak Tailing: The molecule "sticks" to the stationary phase and elutes slowly and unevenly.
-
Poor Resolution: The tailing of your product peak can overlap with impurities, making separation impossible.
-
On-Column Degradation: Prolonged exposure to the acidic silica surface can promote the loss of the iodine atom, a common degradation pathway.
Solutions:
-
Neutralize the Stationary Phase: The most effective solution is to add a small amount of a volatile base to your eluent system.
-
Recommended Base: Triethylamine (TEA) or ammonia (as a 2M solution in methanol, used sparingly).
-
Concentration: Start with 0.1-1% TEA in your eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
-
Mechanism: The TEA will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound. This creates a more inert surface, allowing for sharp, symmetrical peaks and significantly improved separation.
-
-
Switch to an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it has its own separation characteristics.
-
Reverse-Phase Chromatography (C18): If your compound and impurities have sufficient differences in hydrophobicity, reverse-phase chromatography using a solvent system like Acetonitrile/Water or Methanol/Water can provide excellent separation.
-
Question 2: My yield is significantly lower than expected after purification, and my post-column analysis (NMR/LC-MS) shows a new major peak corresponding to the loss of iodine. What is happening?
Answer: You are observing deiodination, the most common degradation pathway for this compound. The carbon-iodine bond at the 3-position of the electron-rich pyrrole ring is labile.
Causality:
-
Photochemical Decomposition: Many iodo-aromatic compounds are light-sensitive.[2] Exposure to ambient laboratory light, especially UV, can induce homolytic cleavage of the C-I bond, leading to the formation of the deiodinated 1H-pyrrolo[3,2-b]pyridine.
-
Catalytic Dehalogenation: If your synthesis involved a transition metal catalyst (e.g., Palladium, Copper), trace amounts of residual metal can catalyze reductive dehalogenation during the workup or purification.[3][4]
-
Acid/Base Instability: As mentioned, prolonged exposure to acidic silica gel or harsh basic conditions during workup can promote degradation.
Solutions:
-
Minimize Light Exposure:
-
Work in a fume hood with the sash lowered to reduce light.
-
Use amber glass vials or wrap your flasks and columns in aluminum foil.
-
-
Ensure Complete Quenching of Reagents: Thoroughly quench any reducing agents or metal catalysts used in the preceding synthetic step before initiating purification.
-
Purify Efficiently: Do not let the compound sit on a chromatography column for an extended period. Use a slightly higher eluent polarity to speed up the elution once separation conditions are optimized.
-
Consider Recrystallization: If applicable, recrystallization is often a gentler method than chromatography and can minimize contact time with potentially reactive surfaces.
Question 3: I am struggling to find a suitable solvent system for recrystallization. My compound either dissolves completely or not at all.
Answer: This is a common challenge that requires a systematic approach to solvent screening. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Systematic Approach to Solvent Screening:
-
Single Solvent Screening:
-
Test small amounts of your crude solid (~10-20 mg) in test tubes with various solvents (~0.5 mL).
-
Good candidates for single-solvent recrystallization include alcohols (Isopropanol, Ethanol) or polar aprotic solvents (Acetonitrile).
-
Observe solubility at room temperature and then upon heating (with a heat gun or in a hot water bath). A good solvent will fully dissolve the compound upon heating and show crystal formation upon cooling.
-
-
Binary Solvent System Screening: This is often the most successful method. You need one "soluble" solvent and one "anti-solvent."
-
Common Pairs: Dichloromethane/Hexane, Ethyl Acetate/Heptane, Toluene/Hexane, Methanol/Water.
-
Protocol: i. Dissolve your crude compound in the minimum amount of the hot "soluble" solvent (e.g., Dichloromethane). ii. Slowly add the "anti-solvent" (e.g., Hexane) dropwise at an elevated temperature until you see persistent cloudiness (the saturation point). iii. Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again. iv. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. A procedure involving recrystallization from a CH2Cl2 and hexane mixture has been reported for a similar pyrazolo[3,4-b]pyridine structure and serves as a good starting point.[5]
-
Experimental Protocols & Data
Protocol 1: Optimized Flash Column Chromatography
-
Column Packing: Dry-pack the column with silica gel.
-
Eluent Preparation: Prepare your chosen eluent system (e.g., 40% Ethyl Acetate in Hexane) and add 0.5% triethylamine (TEA).
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading). This prevents the compound from streaking from the point of application.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Analysis: Combine the pure fractions and remove the solvent in vacuo. Co-evaporate with a solvent like dichloromethane to remove residual TEA.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (+ 0.5% TEA in eluent) | Standard, but requires base to prevent tailing. |
| Alternative Phase | Neutral Alumina | Less acidic, may not require base additive. |
| Eluent Systems | Ethyl Acetate/Hexane, CH₂Cl₂/Methanol | Gradients can improve separation of close-running spots. |
| Loading Method | Dry Loading (adsorbed on silica) | Promotes sharper bands and better separation. |
| Monitoring | TLC with UV visualization | Staining (e.g., permanganate) can reveal non-UV active impurities. |
Diagram: General Purification Workflow
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? The most common impurity is the deiodinated parent compound, 1H-pyrrolo[3,2-b]pyridine. Other potential impurities include unreacted starting material, di-iodinated species, or other regioisomers depending on the synthetic route.
Q2: How should I properly store the purified this compound? Given its sensitivity to light and potential for degradation, the compound should be stored in an amber vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is ideal for long-term storage).
Q3: Which analytical techniques are best for assessing purity? A combination of techniques is recommended:
-
¹H NMR: Excellent for structural confirmation and identifying proton-bearing impurities. The disappearance of signals from the starting material and the clean integration of the product signals are key indicators of purity.
-
LC-MS: Ideal for detecting non-volatile impurities and confirming the mass of the desired product. It provides a more accurate assessment of purity percentage than TLC.
-
TLC: A quick and essential tool for monitoring the reaction and the progress of column chromatography.
Q4: My NMR spectrum shows some broad signals. Is this normal? The N-H proton of the pyrrole ring can sometimes appear as a broad singlet and its chemical shift can be highly dependent on concentration and the solvent used (e.g., DMSO-d₆ vs. CDCl₃). If other signals are sharp, this is likely not an issue. However, widespread signal broadening could indicate the presence of paramagnetic impurities (residual metals) or aggregation.
Q5: Is it better to use chromatography or recrystallization? This depends on the impurity profile of your crude material.
-
Recrystallization is preferred if your crude product is already of moderate to high purity (>90%) and you can find a suitable solvent system. It is often more scalable and avoids potential degradation on silica.
-
Chromatography is necessary when impurities have similar solubility characteristics to your product or when the crude material is very complex.
Diagram: Troubleshooting Logic
Caption: Common problems in purification, their causes, and recommended solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 3. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodination of 1H-pyrrolo[3,2-b]pyridine (7-Azaindole)
Welcome to the technical support guide for the iodination of 1H-pyrrolo[3,2-b]pyridine, a critical reaction for the synthesis of key intermediates in pharmaceutical and materials science research.[1][2] This document provides field-proven insights and troubleshooting strategies to help you navigate common challenges, particularly the formation of unwanted byproducts. Our goal is to equip you with the knowledge to optimize your reaction for yield, purity, and regioselectivity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues encountered during the iodination of the 7-azaindole scaffold in a practical, question-and-answer format.
Question 1: My reaction is producing significant amounts of a di-iodinated byproduct alongside my desired mono-iodo product. How can I improve selectivity for C3 mono-iodination?
Answer: This is the most frequently encountered issue. The high nucleophilicity of the pyrrole ring in the 7-azaindole scaffold makes it susceptible to multiple electrophilic substitutions. While the C3 position is the most electronically favored site for the first iodination, forcing conditions can lead to a second addition.[1][3]
Underlying Causes & Solutions:
-
Excess Iodinating Agent: Using more than one equivalent of the iodinating reagent is the primary cause of di-iodination. The second substitution is often slower than the first, but with excess reagent, it becomes a significant competing pathway.
-
Solution: Carefully control stoichiometry. Use 1.0 to 1.1 equivalents of your iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), or Iodine). Titrate your reagents if their purity is uncertain.
-
-
Elevated Temperature or Prolonged Reaction Time: Higher temperatures increase the rate of both the desired and undesired reactions, diminishing selectivity.
-
Solution: Conduct the reaction at a lower temperature (0 °C to room temperature is a good starting point). Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the slow formation of the di-iodinated product.
-
-
High Reagent Reactivity: Certain reagents are more aggressive than others. Iodine monochloride (ICl), for instance, is a highly potent electrophile and can lead to over-iodination or even chlorination byproducts if not handled carefully.[3][4][5]
Summary of Conditions vs. Selectivity
| Iodinating Agent | Typical Conditions | Common Byproducts | Optimization Strategy |
| N-Iodosuccinimide (NIS) | 1.0-1.1 eq., DMF or CH₃CN, 0°C to RT | Succinimide, Di-iodo species | Precise stoichiometry, low temperature, reaction monitoring. |
| Iodine (I₂) / Base (KOH) | 1.1 eq. I₂, 3 eq. KOH, DMF or CH₃CN, RT | Di-iodo species | Slow addition of iodine solution, maintain RT.[1] |
| Iodine Monochloride (ICl) | 1.0 eq., CH₂Cl₂, Celite®, RT | Di-iodo species, potential chlorinated byproducts | Use of Celite® support, strict 1:1 stoichiometry, low temp.[3] |
Question 2: I am observing iodination at a position other than C3. Why is my regioselectivity poor?
Answer: The electronic properties of the 1H-pyrrolo[3,2-b]pyridine ring strongly direct electrophilic substitution to the C3 position. This is supported by calculations of Highest Occupied Molecular Orbital (HOMO) coefficients and atomic charges, which show C3 to be the most nucleophilic site.[1][9] Deviation from this outcome is rare in direct iodination but can be influenced by several factors.
Underlying Causes & Solutions:
-
N-Substitution Effects: While most N-aryl or N-alkyl substituents still result in C3-iodination, highly electron-withdrawing or sterically bulky groups on the nitrogen could potentially alter the electron distribution or accessibility of the C3 position.[1][9]
-
Solution: For N-substituted 7-azaindoles, the C3 position is almost always the primary site of direct iodination. If an alternative isomer is observed, confirm its structure rigorously. To synthesize other isomers (e.g., 2-iodo or 5-iodo), alternative synthetic strategies like directed deprotometalation-iodolysis are typically required.[1][10]
-
-
Reaction Mechanism: Ensure the reaction is proceeding via a standard electrophilic aromatic substitution (SₑAr) pathway. Radical mechanisms, though less common for this specific reaction, could potentially lead to different selectivity.
Question 3: After workup of my reaction using N-Iodosuccinimide (NIS), my product is heavily contaminated with succinimide. How can I efficiently remove it?
Answer: This is a predictable outcome, as succinimide is the stoichiometric byproduct of any reaction using NIS.[8] Fortunately, its physical properties make it relatively easy to separate from most organic products.
Underlying Causes & Solutions:
-
Byproduct of NIS: For every mole of NIS that reacts, one mole of succinimide is generated.
-
Solution 1 (Aqueous Workup): Succinimide has high water solubility. During the reaction workup, perform multiple washes of the organic layer with water or a brine solution. This will extract the majority of the succinimide into the aqueous phase.
-
Solution 2 (Column Chromatography): Succinimide is quite polar. It will either remain at the baseline or have a very low Rf value in typical normal-phase silica gel chromatography systems (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). Your less polar iodinated product should elute much earlier.[11]
-
Solution 3 (Recrystallization): If your product is a crystalline solid, recrystallization from a suitable solvent system can be an excellent method to exclude the succinimide impurity.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common byproduct issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the C3-iodination of 1H-pyrrolo[3,2-b]pyridine? A1: The reaction proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. The π-electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic iodine source (e.g., I⁺). This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The C3 position is favored as it allows the positive charge to be delocalized over the nitrogen atom of the pyridine ring without disrupting the aromaticity of the pyridine ring itself. A base then removes the proton from the C3 carbon to restore aromaticity and yield the final product.
Iodination Mechanism at C3
Caption: Simplified mechanism of electrophilic iodination and byproduct formation.
Q2: Can I use this iodinated product directly in cross-coupling reactions? A2: Absolutely. This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][12] The carbon-iodine bond is highly reactive, making these compounds valuable and versatile building blocks for introducing further complexity into the molecule.[2][13]
Q3: Are there any specific safety precautions for using Iodine Monochloride (ICl)? A3: Yes. Iodine monochloride is corrosive and a strong oxidizing agent. It reacts with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is typically supplied as a solution in a solvent like dichloromethane or can be generated in situ.[14][15]
Experimental Protocol: C3-Iodination using N-Iodosuccinimide (NIS)
This protocol is a reliable starting point for the selective mono-iodination of 1H-pyrrolo[3,2-b]pyridine.
Materials:
-
1H-pyrrolo[3,2-b]pyridine (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.05 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 0.2 M concentration) and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium thiosulfate solution to quench any remaining iodine.
-
Workup: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. calibrechem.com [calibrechem.com]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki Coupling with 3-iodo-1H-pyrrolo[3,2-b]pyridine
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for researchers working on the Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrrolo[3,2-b]pyridine. This N-heterocyclic core is a vital scaffold in medicinal chemistry, and its successful functionalization is often a critical step in drug development. However, the presence of nitrogen atoms introduces specific challenges, such as catalyst inhibition and competing side reactions, which can complicate optimization.[1][2] This guide is structured to address these challenges directly, moving from foundational principles to actionable troubleshooting and experimental protocols.
Part 1: Foundational Principles - The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for rational troubleshooting. The reaction proceeds through three key steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[3][4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[3]
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when setting up the Suzuki coupling for this compound.
Q1: What is a good starting palladium catalyst loading for this reaction?
A1: For an initial screening experiment with a reactive electrophile like an aryl iodide, a catalyst loading of 1-2 mol% is a robust starting point.[7] If the reaction proceeds cleanly, the loading can be systematically lowered in subsequent optimization runs (e.g., to 0.5%, 0.1%, or even lower) to minimize cost and residual palladium in the final product.[8][9] Conversely, if the reaction is sluggish, increasing the loading to 5 mol% can be attempted, but persistent low conversion often points to issues other than catalyst quantity, such as ligand choice or catalyst deactivation.[2]
Q2: My substrate is an N-heterocycle. Do I need a specific type of palladium catalyst and ligand?
A2: Yes, the choice is critical. The nitrogen atoms in the pyrrolo[3,2-b]pyridine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2]
-
For initial attempts: A classic, reliable choice is Pd(PPh₃)₄. However, it can be sensitive to air and may require higher temperatures.[10]
-
For improved reactivity and stability: Modern catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[4] These ligands promote fast oxidative addition and reductive elimination, which can outcompete catalyst deactivation pathways. Excellent choices include:
-
Buchwald Ligands: SPhos or XPhos, used with a suitable palladium precursor like Pd(OAc)₂ or a more advanced, air-stable precatalyst (e.g., XPhos Pd G3).[7][11] These systems are often highly effective for challenging heterocyclic couplings.[2]
-
Other Ligands: N-heterocyclic carbene (NHC) ligands are also very effective as they form highly stable and active catalysts.[12]
-
Q3: How do I select the optimal base and solvent system?
A3: The base and solvent are interdependent and crucial for success. The base's primary role is to facilitate the transmetalation step.[5]
-
Bases: For N-heterocyclic substrates, inorganic bases are standard. A good starting point is K₂CO₃ or K₃PO₄ .[5] Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings but is more expensive.[12] The base should be finely powdered to maximize surface area.
-
Solvents: A biphasic solvent system is typically used. The organic solvent must solubilize the substrate and catalyst, while water helps dissolve the inorganic base.[5]
-
Standard Systems: 1,4-Dioxane/water, THF/water, or Toluene/water (typically in a 4:1 to 10:1 ratio) are common.[7][13]
-
Troubleshooting Solubility: If your substrate or boronic acid has poor solubility, consider a more polar aprotic solvent like DMF or DMAc, but be aware that higher temperatures in these solvents can sometimes lead to side reactions.[5]
-
Part 3: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental failures.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Q: My reaction shows very low conversion to the desired product. What should I investigate first?
A: Low conversion is the most common issue. Systematically check the following:
-
Catalyst Activity: The active Pd(0) species can be oxidized and deactivated by atmospheric oxygen.[7] If using a catalyst like Pd(PPh₃)₄, ensure it is fresh and handled under an inert atmosphere. A simple test is to run the reaction with a known, highly reactive substrate pair to confirm your catalyst batch is active.[5] Using air-stable palladacycle precatalysts (e.g., Buchwald G1, G2, G3) can circumvent this issue.[14][15]
-
Ligand Choice: As mentioned, N-heterocycles can inhibit the catalyst. If using a simple phosphine like PPh₃, the reaction may stall. Switching to a bulky, electron-rich ligand like SPhos, XPhos, or RuPhos is the most effective solution, as these ligands stabilize the palladium center and promote the desired catalytic steps.[2][4]
-
Base & Solvent: The base may not be strong enough or sufficiently soluble. Switch from K₂CO₃ to a stronger base like K₃PO₄.[16] Ensure the reaction is stirred vigorously, as this is a multiphasic system. If solubility is an issue, changing the organic solvent may be necessary.[5]
-
Temperature: Aryl iodides are typically very reactive.[5] However, some systems require more thermal energy. If the reaction is clean but slow at 80 °C, cautiously increasing the temperature to 100-110 °C may improve the rate.[7]
Q: I am observing a significant amount of 1H-pyrrolo[3,2-b]pyridine (the de-iodinated starting material) as a byproduct. How can I prevent this?
A: This side reaction is known as dehalogenation or protodeiodination.[3][17] It occurs when the Ar-Pd(II)-I intermediate undergoes a competing reduction pathway instead of transmetalation. This is a particular problem with electron-rich N-heterocycles.[18][19][20]
-
Minimize Water/Proton Sources: While some water is often required to dissolve the base, excess water can be a proton source. Try reducing the amount of water or, if using a soluble organic base, running the reaction under strictly anhydrous conditions.[7]
-
Base Choice: Stronger, more nucleophilic bases can sometimes promote dehalogenation.[3] If using K₃PO₄, consider switching to the less basic K₂CO₃.
-
Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid (e.g., from 1.2 to 2.0 equivalents) can favor the desired transmetalation pathway kinetically over the dehalogenation pathway.
-
Lower Temperature: Dehalogenation pathways can have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can suppress this side reaction.[21]
Part 4: Experimental Protocols & Data Presentation
Protocol 1: Baseline Suzuki Coupling Experiment
This protocol provides a reliable starting point for the coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a final concentration of ~0.2 M with respect to the starting iodide. A typical solvent ratio is 5:1 Dioxane:Water.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Catalyst Loading Optimization Screen
This table outlines a systematic approach to finding the minimum required catalyst loading once initial conditions are established. Set up four parallel reactions following the baseline protocol, varying only the catalyst amount.
| Reaction ID | Substrate (mmol) | Boronic Acid (mmol) | Base (mmol) | XPhos Pd G3 (mol%) | XPhos Pd G3 (mg) | Solvent Vol. (mL) |
| OPT-1 | 0.2 | 0.3 | 0.6 | 2.0 | 3.4 | 1.2 |
| OPT-2 | 0.2 | 0.3 | 0.6 | 1.0 | 1.7 | 1.2 |
| OPT-3 | 0.2 | 0.3 | 0.6 | 0.5 | 0.85 | 1.2 |
| OPT-4 | 0.2 | 0.3 | 0.6 | 0.1 | 0.17 | 1.2 |
| Note: Milligram values are calculated for XPhos Pd G3 (MW = 849.06 g/mol ) and a 0.2 mmol scale reaction. Adjust accordingly. |
Analyze the conversion/yield for each reaction after a fixed time (e.g., 12 hours) to determine the lowest effective catalyst loading.
Summary of Common Catalyst Systems
| Catalyst System | Typical Loading (mol%) | Pros | Cons |
| Pd(PPh₃)₄ | 2 - 5 | Inexpensive, readily available, effective for many simple substrates. | Air-sensitive, may require higher temperatures, less effective for hindered or N-heterocyclic substrates.[10] |
| Pd(dppf)Cl₂ | 1 - 3 | Air-stable, good general catalyst. | Can be less active than modern ligand systems for challenging couplings.[20] |
| Pd(OAc)₂ + SPhos/XPhos | 0.5 - 2 | Highly active, broad substrate scope, excellent for N-heterocycles, often works at lower temperatures.[4] | Requires careful handling under inert atmosphere to generate the active Pd(0) species in situ. |
| Buchwald Precatalysts (G2, G3, G4) | 0.1 - 2 | Air and moisture stable, highly active and reliable, easy to handle, excellent for heterocycles.[12][14] | Higher cost compared to simple palladium salts. |
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. preprints.org [preprints.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Instability of 3-Iodo-1H-pyrrolo[3,2-b]pyridine Under Basic Conditions
Welcome to the technical support center for 3-iodo-1H-pyrrolo[3,2-b]pyridine (also known as 3-iodo-4-azaindole). This valuable heterocyclic building block is instrumental in the synthesis of complex molecules for pharmaceutical and materials science research.[1][2] However, its utility is often challenged by a significant instability under basic conditions, leading to complex reaction outcomes, low yields, and purification difficulties.
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately control the reactivity of this compound. We will move beyond simple procedural steps to explain the causal chemistry, enabling you to design more robust and successful experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and reactivity of this compound.
Q1: Why is this compound so sensitive to basic conditions?
The instability arises from the unique electronic structure of the 4-azaindole core. The system contains two key acidic protons: the N-H proton of the pyrrole ring and, critically, the C-H proton at the C2 position, adjacent to the iodine atom. In the presence of a sufficiently strong base, deprotonation can occur at either site. While N-deprotonation is common, deprotonation at the C2 position generates a highly reactive carbanion, which is the gateway to several undesirable side reactions.
Q2: What is the "Halogen Dance" rearrangement and why is it a major issue with this compound?
The Halogen Dance is a base-catalyzed isomerization where a halogen atom migrates from its original position to another on the aromatic ring.[3] For this compound, this typically involves the migration of iodine from the C3 position to the C2 position. This rearrangement is a significant problem because it generates a hard-to-separate constitutional isomer, contaminating the desired product and complicating downstream applications. The thermodynamic driving force for this reaction is the formation of a more stable carbanionic intermediate during the migration process.[3] This phenomenon is particularly prevalent with iodo- and bromo-substituted heterocycles when treated with strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi).[4][5]
Q3: Are all bases problematic? Which types of bases are generally safer for reactions like Suzuki-Miyaura coupling?
No, not all bases will cause degradation. The risk is highly dependent on the base strength (pKa).
-
High-Risk Bases: Strong organometallic bases such as n-BuLi, LDA, KHMDS, and NaH are potent enough to deprotonate the ring carbons, initiating the Halogen Dance or other side reactions.[4][6] These should only be used when deprotonation is the intended reaction, and with strict temperature control.
-
Low-Risk Bases: For reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, where the base's role is to facilitate the catalytic cycle (e.g., by activating the boronic acid), milder inorganic bases are strongly preferred.[7] These include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) .[8][9][10] These bases are generally not strong enough to cause the problematic ring deprotonation.
Q4: What are the recommended storage and handling procedures for this compound?
Like many iodo-containing heterocycles, this compound can be sensitive to light and air over long periods.[2] For optimal stability, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a cool, dark place.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving specific problems encountered during reactions involving this compound.
Issue 1: Low or No Yield in a Palladium-Catalyzed Cross-Coupling Reaction
You've set up a Suzuki-Miyaura coupling, but analysis by TLC or LC-MS shows mostly unreacted starting material or a complex mixture of byproducts.
-
Probable Cause A: Degradation of the starting material by an inappropriately strong base. If you used a base like NaOH, KOH, or an alkoxide (e.g., NaOMe, KOtBu), you may be causing decomposition.
-
Solution A: Switch to a milder inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points for Suzuki couplings.[10] Their role is to generate the boronate species for transmetalation without being aggressive enough to attack the azaindole core.[7]
-
Probable Cause B: Reductive deiodination. You observe the formation of the parent 1H-pyrrolo[3,2-b]pyridine. This can be promoted by certain palladium catalysts and reaction conditions, especially if the reaction is sluggish.
-
Solution B:
-
Optimize the Catalyst/Ligand: Ensure you are using a modern, efficient ligand system. For heteroaromatic couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often outperform older ligands like triphenylphosphine.[10]
-
Ensure Anhydrous & Degassed Conditions: Water released from boronic acid trimerization can interfere with the catalytic cycle.[9] Thoroughly degas your solvents to remove oxygen, which can damage the Pd(0) catalyst.
-
Issue 2: Mass Spectrometry Confirms Product Mass, but NMR is Inconsistent, Showing an Isomeric Impurity
Your reaction appears to have worked, but the product is contaminated with an isomer you cannot separate via column chromatography.
-
Probable Cause: The Halogen Dance rearrangement has occurred. This is the hallmark of using a strong base (e.g., LDA, n-BuLi) at an insufficiently low temperature, leading to the formation of 2-iodo-1H-pyrrolo[3,2-b]pyridine.[4][5][6]
-
Solution: If your protocol requires a strong base for a purpose like directed ortho-metalation (DoM), temperature control is non-negotiable.
-
Maintain Strict Low Temperatures: The reaction must be maintained at -78 °C (a dry ice/acetone bath) throughout the deprotonation and subsequent electrophilic quench.
-
Control Reagent Addition: Use a syringe pump for slow, controlled addition of the organolithium base to the substrate solution at -78 °C. This minimizes localized heating.
-
Reverse Addition: In some cases, adding the substrate solution slowly to the base at -78 °C can be beneficial.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting failed or suboptimal reactions.
Caption: Troubleshooting logic for reactions with this compound.
Section 3: Validated Experimental Protocols
The following protocols are designed to minimize instability and maximize the success of your reactions.
Protocol 1: Robust Suzuki-Miyaura Cross-Coupling
This protocol uses a mild inorganic base to prevent degradation of the 4-azaindole core.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
Palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol%; SPhos, 5 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, or Toluene/Water)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon/Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, quickly weigh and add the palladium source and ligand, then add them to the main reaction flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing (Optional but Recommended): Subject the sealed reaction mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
The Halogen Dance Mechanism
This diagram illustrates the base-catalyzed migration of iodine from the C3 to the C2 position, a key instability pathway.
Caption: The "Halogen Dance" rearrangement pathway for this compound.
Section 4: Data Summary
Table 1: Comparison of Common Bases and Associated Risks
This table summarizes the suitability of various bases for reactions involving this compound.
| Base | Typical pKa (Conjugate Acid) | Recommended Use Case | Primary Risk(s) |
| K₂CO₃ / Cs₂CO₃ | ~10.3 | Suzuki, Heck, Buchwald-Hartwig | Low risk; generally safe. |
| K₃PO₄ | ~12.3 | Suzuki, Sonogashira | Low risk; excellent for sensitive substrates. |
| KOtBu | ~19 | Can be too strong for coupling | Potential for degradation/side reactions. |
| NaOH / KOH | ~15.7 | Saponification | Can promote decomposition at high temps. |
| NaH | ~36 | N-H deprotonation | Can initiate Halogen Dance if C-deprotonation occurs. |
| LDA / LiHMDS | ~36 | Directed metalation at C2 | High Risk of Halogen Dance.[4] |
| n-BuLi | ~50 | Metal-halogen exchange | Very High Risk of Halogen Dance & deiodination.[6] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method [beilstein-journals.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Dehalogenation of 3-iodo-1H-pyrrolo[3,2-b]pyridine
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the undesired dehalogenation of 3-iodo-1H-pyrrolo[3,2-b]pyridine, a common side reaction encountered during cross-coupling experiments. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this issue, ensuring higher yields and purity for your target compounds.
Introduction: The Challenge of Dehalogenation
This compound (a 7-azaindole derivative) is a critical building block in medicinal chemistry, valued for its structural similarity to purines and indoles.[1] The iodine atom at the 3-position serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2]
However, the C-I bond in this electron-rich heteroaromatic system is susceptible to cleavage, leading to the formation of the corresponding dehalogenated (or hydrodehalogenated) byproduct, 1H-pyrrolo[3,2-b]pyridine. This side reaction, known as dehalogenation, reduces the yield of the desired product and introduces purification challenges.[3][4] This guide will delve into the mechanisms behind this side reaction and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom.[4][5] This leads to the formation of the parent 1H-pyrrolo[3,2-b]pyridine, a byproduct that reduces the overall yield of your intended cross-coupled product and can be difficult to separate due to similar polarities. This is particularly prevalent in palladium-catalyzed reactions.[3]
Q2: What are the primary mechanistic pathways for dehalogenation in my cross-coupling reaction?
A2: Dehalogenation, specifically hydrodehalogenation, in palladium-catalyzed cross-coupling reactions typically proceeds through two main pathways:
-
Pathway A: β-Hydride Elimination. This can occur after the oxidative addition of the aryl iodide to the Pd(0) catalyst. If the resulting complex undergoes a reaction that introduces a hydride ligand (e.g., from a solvent or base), a subsequent reductive elimination can release the dehalogenated arene.[6]
-
Pathway B: Reaction with a Palladium-Hydride Species. Palladium-hydride (Pd-H) species can form in the reaction mixture from various sources, including solvents (like alcohols), bases, or even trace amounts of water.[4][5] These Pd-H species can then react with the starting iodo-azaindole, leading to the formation of the dehalogenated byproduct.
Q3: How can I detect and quantify the amount of dehalogenated byproduct in my reaction mixture?
A3: The most common and effective methods for detecting and quantifying the dehalogenated 1H-pyrrolo[3,2-b]pyridine are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying the volatile dehalogenated byproduct from the starting material and the desired product.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the dehalogenated byproduct by integrating characteristic signals.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and identifying all components in the reaction mixture.
Troubleshooting Guide: Minimizing Dehalogenation
This section provides specific troubleshooting strategies for common cross-coupling reactions involving this compound.
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling
Underlying Cause: The Suzuki-Miyaura coupling involves a base, which can promote the formation of Pd-H species. Additionally, the choice of ligand and solvent can significantly influence the rate of dehalogenation.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often stabilize the palladium catalyst and favor the desired cross-coupling pathway over dehalogenation.[7][8]
-
Recommendation: Screen a panel of ligands. Start with common ligands like PPh₃, and if dehalogenation persists, move to more specialized ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands.
-
-
Base Selection: The strength and nature of the base are crucial. Stronger bases can sometimes accelerate dehalogenation.
-
Recommendation: If using a strong base like K₃PO₄, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.[8] Ensure the base is finely powdered and anhydrous.
-
-
Solvent System: Protic solvents can be a source of hydrides.
-
Recommendation: Ensure your solvents are anhydrous. If using a protic solvent mixture (e.g., dioxane/water), minimize the amount of water or switch to an anhydrous solvent system if compatible with your base.[8] Thoroughly degas all solvents to remove oxygen, which can lead to catalyst degradation and side reactions.[7][8]
-
-
Temperature Control: Higher temperatures can increase the rate of dehalogenation.
-
Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at a lower temperature (e.g., 60-70 °C) and gradually increasing it if the reaction is too slow.
-
Issue 2: Dehalogenation is the Major Product in a Sonogashira Coupling
Underlying Cause: Sonogashira couplings, especially copper-free variants, can be prone to dehalogenation. The amine base used can also act as a hydride source.
Troubleshooting Steps:
-
Copper Co-catalyst: While copper can promote alkyne homocoupling (Glaser coupling), in some cases, its presence can suppress dehalogenation by facilitating the desired catalytic cycle.[7][9]
-
Recommendation: If running a copper-free protocol, consider adding a catalytic amount of a copper(I) salt (e.g., CuI).
-
-
Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst.
-
Recommendation: For Sonogashira reactions, ligands like PPh₃ are common. If dehalogenation is an issue, consider screening other ligands, including bidentate phosphines.[10]
-
-
Amine Base/Solvent: The amine base is a critical component.
-
Recommendation: Use a high-purity, anhydrous amine base like triethylamine or diisopropylethylamine. Using the amine as the solvent can sometimes suppress side reactions.[7]
-
Issue 3: Low Yields due to Dehalogenation in Buchwald-Hartwig Amination
Underlying Cause: The strong bases (e.g., NaOtBu, K₂CO₃) and high temperatures often required for Buchwald-Hartwig amination can favor dehalogenation.[11] A potential side reaction is β-hydride elimination from the palladium-amide intermediate.[6]
Troubleshooting Steps:
-
Ligand System: Modern, sterically hindered biaryl phosphine ligands are often essential for efficient Buchwald-Hartwig amination and can minimize dehalogenation.
-
Recommendation: Employ ligands such as XPhos, RuPhos, or Josiphos-type ligands. These have been shown to promote reductive elimination of the C-N bond over competing side reactions.[2]
-
-
Base Selection: The choice of base is critical and often ligand-dependent.
-
Recommendation: While strong bases are often necessary, screen different options. For some ligand systems, milder bases like Cs₂CO₃ or K₃PO₄ may be effective and reduce dehalogenation.
-
-
Protecting the Pyrrole Nitrogen: An unprotected N-H on the pyrrole ring can sometimes interfere with the catalytic cycle.
-
Recommendation: Consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM). This can alter the electronic properties of the substrate and may suppress dehalogenation.
-
Experimental Protocols & Data
General Protocol for a Screening Experiment to Minimize Dehalogenation in a Suzuki Coupling
This protocol outlines a parallel screening approach to identify optimal conditions for the Suzuki coupling of this compound with a generic arylboronic acid, aiming to minimize the formation of 1H-pyrrolo[3,2-b]pyridine.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2 mol%)
-
Phosphine ligand (4 mol%)
-
Base (2-3 equivalents)
-
Anhydrous solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an array of reaction vials, add this compound (1.0 eq) and the arylboronic acid (1.5 eq).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and the various phosphine ligands to be screened.
-
Add the appropriate palladium/ligand solution to each reaction vial.
-
Add the selected base to each vial.
-
Add the anhydrous, degassed solvent to each vial.
-
Seal the vials and place them in a heating block set to the desired temperature.
-
Monitor the reactions at regular intervals (e.g., 1, 4, 12, 24 hours) by taking small aliquots for LC-MS or GC-MS analysis to determine the ratio of product to the dehalogenated byproduct.
Table 1: Example Screening Parameters for Suzuki Coupling
| Entry | Ligand | Base | Solvent | Temperature (°C) | Product:Dehalogenation Ratio (Example) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 3:1 |
| 2 | XPhos | K₃PO₄ | Toluene | 100 | 15:1 |
| 3 | SPhos | Cs₂CO₃ | Dioxane | 80 | 20:1 |
| 4 | P(tBu)₃ | K₂CO₃ | THF | 70 | 8:1 |
Visualizing the Competing Pathways
The following diagrams illustrate the general catalytic cycle for a cross-coupling reaction and the point at which the undesired dehalogenation pathway can diverge.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
The diagram above illustrates the desired catalytic cycle leading to the cross-coupled product and the competing dehalogenation pathway initiated by a hydride source.
Conclusion
Dehalogenation of this compound is a significant challenge in cross-coupling reactions, but it can be effectively managed through careful optimization of reaction parameters. By systematically evaluating the choice of ligand, base, solvent, and temperature, researchers can significantly suppress this unwanted side reaction. This guide provides a framework for troubleshooting and optimizing your synthetic procedures to achieve higher yields and purity of your target molecules.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Heck Reactions with 3-Iodo-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Heck reaction, specifically utilizing the 3-iodo-1H-pyrrolo[3,2-b]pyridine (also known as 3-iodo-7-azaindole) scaffold. The unique electronic nature of this nitrogen-containing heterocycle presents specific challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these recommendations to empower you to overcome common hurdles and achieve successful C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is not showing any product formation. What are the most common initial culprits?
A1: Complete lack of reactivity in a Heck reaction with this substrate often points to one of three critical areas:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is of high quality and that the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed.
-
Inappropriate Ligand Choice: The coordination of the pyridine nitrogen in the 7-azaindole ring to the palladium center can interfere with the catalytic cycle. A judicious choice of ligand is crucial to modulate the catalyst's reactivity and stability.
-
Suboptimal Base Selection: The base plays a key role in regenerating the active Pd(0) catalyst at the end of the cycle.[1] An inappropriate base may be too weak to facilitate this step or may cause degradation of your starting material or product.
Q2: I'm observing significant amounts of a de-iodinated starting material, 1H-pyrrolo[3,2-b]pyridine. What causes this hydrodehalogenation side reaction and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings and is often exacerbated with electron-rich heteroaromatic halides. The primary causes are:
-
Presence of Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can serve as a proton source to quench the organopalladium intermediate.
-
β-Hydride Elimination from an Amine Base: If a tertiary amine base with β-hydrogens (like triethylamine) is used, it can undergo β-hydride elimination to form a palladium hydride species, which can then reductively eliminate with your aryl iodide.
-
Solutions:
-
Rigorous Drying: Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Base Selection: Switch to a non-coordinating, sterically hindered organic base that lacks β-hydrogens, such as N,N-dicyclohexylmethylamine, or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Q3: Should I protect the N-H of the pyrrole ring in this compound before attempting the Heck reaction?
A3: N-H protection can significantly impact the outcome of the reaction and is generally recommended. The acidic proton of the pyrrole can interfere with the reaction in several ways:
-
Coordination to Palladium: The pyrrolic nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.
-
Side Reactions with the Base: A strong base can deprotonate the N-H, leading to undesired side reactions.
-
Improved Solubility: N-protected derivatives often exhibit better solubility in common organic solvents.
Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
In-Depth Troubleshooting Guides
Problem 1: Low to No Conversion of Starting Material
When faced with a stalled reaction, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization efforts.
Caption: Troubleshooting workflow for low-yield Heck reactions.
Detailed Analysis and Recommended Actions:
-
Catalyst System:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is an alternative air-stable Pd(0) source.
-
Ligand Selection: For electron-rich heterocyclic substrates like 7-azaindoles, standard monodentate phosphine ligands such as triphenylphosphine (PPh₃) can be effective. However, if catalyst deactivation is suspected, consider switching to more robust and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) which are known to stabilize the palladium center and promote oxidative addition.
-
Palladium-to-Ligand Ratio: An excess of ligand can sometimes inhibit the reaction by preventing alkene coordination. A common starting point is a 1:2 to 1:4 ratio of palladium to monodentate ligand.
-
-
Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMF, DMA, or NMP are generally effective for Heck reactions as they help to solubilize the inorganic base and stabilize the catalytic species.[2] Toluene or dioxane are also viable options. Ensure the solvent is anhydrous.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often a good first choice to avoid the hydrodehalogenation issues associated with amine bases. If an organic base is preferred, a sterically hindered, non-coordinating base like N,N-dicyclohexylmethylamine is recommended.
-
Temperature: Heck reactions typically require elevated temperatures, often in the range of 100-140 °C.[2] If no reaction is observed at a lower temperature, incrementally increase the temperature. Microwave irradiation can also be a powerful tool for accelerating the reaction.
-
Problem 2: Formation of Multiple Products (Isomers or Side Products)
The formation of a complex product mixture can be due to several factors, including isomerization of the alkene or side reactions involving the 7-azaindole nucleus.
| Issue | Potential Cause | Recommended Solution |
| Alkene Isomerization | Reversible β-hydride elimination and re-addition of the palladium hydride species to the product alkene. | Add a scavenger for the palladium hydride, such as a silver salt (e.g., Ag₂CO₃) or use a proton sponge as the base.[1] |
| Mixture of Regioisomers | For unsymmetrical alkenes, the regioselectivity of the migratory insertion step is influenced by both steric and electronic factors. | The regioselectivity can sometimes be tuned by switching between a neutral and a cationic Heck pathway. For instance, using a triflate precursor for the palladium catalyst can favor the cationic pathway.[1] |
| Dimerization of the Alkene | If the oxidative addition of the aryl iodide is slow, the palladium catalyst can promote the dimerization of the alkene partner. | Ensure a sufficient concentration of the this compound. It may be beneficial to add the alkene portion-wise to the reaction mixture. |
| Buchwald-Hartwig Amination | If an amine is used as a solvent or additive, competitive C-N bond formation can occur, especially at high temperatures. | Avoid amine-based solvents if possible. If an amine base is necessary, use a sterically hindered one to disfavor its coordination to the palladium center. |
Recommended Experimental Protocols
The following protocols are provided as starting points for the Heck reaction with this compound, based on successful couplings with analogous 7-azaindole systems. Optimization will likely be necessary for specific alkene coupling partners.
Protocol 1: General Heck Coupling with an Activated Alkene (e.g., n-Butyl Acrylate)
This protocol is a good starting point for electron-deficient olefins.
-
N-Protection (Recommended): To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF or THF), add a suitable base (e.g., NaH, 1.1 eq) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., tosyl chloride, 1.1 eq) and allow the reaction to warm to room temperature. Work up and purify to obtain the N-protected substrate.
-
Heck Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the N-protected this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Reagent Addition: Add anhydrous, degassed DMF, followed by n-butyl acrylate (1.5 eq) and K₂CO₃ (2.0 eq).
-
Reaction: Heat the mixture to 110-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Heck Coupling with a Styrenic Alkene
Styrenic olefins can sometimes be more challenging; this protocol utilizes a more robust ligand.
-
Heck Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the N-protected this compound (1.0 eq), Pd₂(dba)₃ (0.025 eq), and a biarylphosphine ligand such as SPhos (0.05 eq) in a Schlenk flask.
-
Reagent Addition: Add anhydrous, degassed dioxane or toluene, followed by the styrene derivative (1.2 eq) and Cs₂CO₃ (2.0 eq).
-
Reaction: Heat the mixture to 100-110 °C and monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Heck Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
This guide provides a comprehensive framework for troubleshooting and optimizing Heck reactions with the this compound substrate. By systematically evaluating the catalyst system, reaction conditions, and reagent quality, researchers can overcome common challenges and successfully synthesize the desired vinylated 7-azaindole products.
References
Technical Support Center: Purification of 3-Iodo-1H-pyrrolo[3,2-b]pyridine by Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the purification of 3-iodo-1H-pyrrolo[3,2-b]pyridine using column chromatography. The methodologies and troubleshooting steps outlined below are designed to ensure scientific integrity and improve purification success rates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for initial purification attempts. However, this compound contains basic nitrogen atoms in its heterocyclic core. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, potentially leading to issues like peak tailing, irreversible adsorption, or even degradation.[1] If such problems are observed, consider alternative stationary phases such as:
-
Deactivated (Neutral) Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[2] Basic alumina is often a successful choice.
-
Amine-Functionalized Silica: This specialized stationary phase provides a basic surface, which can significantly improve the chromatography of organic amines using less aggressive solvent systems.[1]
Q2: What is a good starting mobile phase (eluent) for this purification?
A2: The choice of eluent is critical and depends on the polarity of the impurities. A good starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.
-
Low to Medium Polarity Systems: Begin with mixtures of hexanes and ethyl acetate . A 1:1 mixture is a common starting point for initial TLC analysis.[3]
-
Medium to High Polarity Systems: If the compound shows little to no movement in hexanes/ethyl acetate, switch to a more polar system like dichloromethane (DCM) and methanol (MeOH) .
Q3: How do I determine the optimal solvent system for my specific sample?
A3: The ideal solvent system should be determined using Thin Layer Chromatography (TLC) before committing to the column. The goal is to find a solvent mixture that gives your target compound a Retention Factor (Rf) value ideally between 0.2 and 0.4.[4] An Rf in this range typically ensures good separation from impurities that are either much more or much less polar.[5]
-
If Rf is too high (>0.8): Decrease the polarity of the eluent (e.g., increase the proportion of hexane).
-
If Rf is too low (<0.2): Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or switch to a DCM/MeOH system).[5]
Q4: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?
A4: Streaking is a classic sign of interaction between an analyte and the stationary phase, often due to the basicity of the compound reacting with the acidic silica gel.[1] To resolve this, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.
In-Depth Troubleshooting Guide
This section addresses specific, complex issues that may arise during the purification process.
| Problem ID | Issue Description | Probable Cause(s) | Recommended Solution(s) |
| TS-01 | No Compound Elutes: The product does not come off the column, even after flushing with a highly polar solvent. | 1. Irreversible Adsorption: Strong acid-base interaction between the basic compound and acidic silica gel. 2. Decomposition: The compound may be unstable on silica gel.[6] 3. Incorrect Solvent System: The chosen eluent is not polar enough to displace the compound. | 1. Pre-column Stability Test: Before running the column, stir a small amount of your crude product with silica gel in your chosen eluent for 30-60 minutes. Filter and analyze the solution by TLC/NMR to check for decomposition.[2] 2. Use a Modifier: Add 0.5-1% triethylamine (TEA) to the eluent to neutralize silica. 3. Switch Stationary Phase: Use neutral alumina or amine-functionalized silica.[1] 4. Drastically Increase Polarity: Flush the column with a 5-10% solution of methanol in DCM. |
| TS-02 | Poor Separation: The product co-elutes with one or more impurities. | 1. Inappropriate Eluent Polarity: The chosen solvent system does not provide sufficient resolution between the spots on TLC. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: Cracks or channels in the silica bed are causing uneven solvent flow.[7] | 1. Optimize Eluent System: Re-screen solvent systems using TLC. Try adding a third solvent or switching systems entirely (e.g., from ethyl acetate/hexane to DCM/acetone). 2. Reduce Sample Load: Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles. |
| TS-03 | Significant Product Tailing: The product elutes over a large number of fractions with a "tail," leading to low concentration and poor purity. | 1. Acid-Base Interaction: As described in the FAQs, this is the most likely cause for a basic compound like this compound on silica. 2. Sample Dissolution Solvent: Dissolving the sample in a solvent that is too strong (too polar) can cause band broadening as it is loaded onto the column.[8] | 1. Add a Basic Modifier: Incorporate 0.5-1% TEA into your eluent system during both column packing and elution.[1] 2. Use Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add a small portion of silica gel, and evaporate the solvent to get a dry powder. This powder can then be carefully added to the top of the column.[9] This ensures the product is introduced to the column in a narrow, uniform band. |
| TS-04 | Low Mass Recovery: The total mass of all collected fractions is significantly lower than the initial mass of the crude material. | 1. Irreversible Adsorption/Decomposition: See TS-01. The product is permanently stuck or has degraded.[6] 2. Compound is Highly Volatile: Product may have evaporated during solvent removal (less likely for this compound). 3. Product is Colorless and Hard to Detect: Fractions containing the product may have been missed during TLC analysis. | 1. Conduct Stability Test: See Solution for TS-01.[2] 2. Concentrate All Fractions: If you suspect you missed the product, try concentrating a wider range of fractions and re-analyzing by TLC.[10] 3. Use a Staining Agent: If your compound is not UV-active, use a staining agent (e.g., potassium permanganate or vanillin) to visualize the spots on the TLC plate. |
Experimental Protocol: Step-by-Step Purification
This protocol provides a generalized workflow. Adjustments to column size and solvent volumes should be made based on the scale of your reaction.
Preparation and TLC Analysis
-
Dissolve a small amount of your crude this compound in a solvent like DCM or ethyl acetate.
-
Run several TLC plates using different solvent systems (e.g., 20%, 40%, 60% ethyl acetate in hexanes; 2%, 5% methanol in DCM).
-
Add 0.5% TEA to the developing chamber if streaking is observed.
-
Identify the solvent system that gives your product an Rf of ~0.3 and provides good separation from impurities.
Column Packing (Slurry Method)
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Add another layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.
-
Wash the packed column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.
Sample Loading
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of DCM. Add silica gel (approximately 2-3 times the mass of your crude product) and evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[9]
-
Wet Loading: Dissolve the crude material in the absolute minimum amount of the mobile phase or DCM. Using a pipette, carefully apply the solution to the top of the silica bed.[9]
Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to maintain a steady flow rate (a drip rate of ~1-2 drops per second is typical).
-
Begin collecting fractions in an ordered array of test tubes.
-
If using a gradient, start with the low-polarity eluent identified by TLC and gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Monitor the elution process by spotting fractions onto TLC plates to track the emergence of your product and any impurities.
Analysis and Product Isolation
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Visualization of Workflows
Purification Workflow Diagram
This diagram illustrates the overall process from crude material to pure, verified product.
Caption: Workflow for chromatographic purification.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common purification problems.
Caption: Decision tree for troubleshooting.
References
- 1. biotage.com [biotage.com]
- 2. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 3-iodo-1H-pyrrolo[3,2-b]pyridine
Welcome to the technical support center for researchers utilizing 3-iodo-1H-pyrrolo[3,2-b]pyridine in catalytic reactions. This guide is designed to provide in-depth, field-proven insights into the common challenge of catalyst poisoning. As a potent building block in medicinal chemistry and drug development, its successful application hinges on navigating the unique reactivity of its N-heterocyclic core. This document provides troubleshooting guides and preventative protocols in a direct question-and-answer format to help you overcome these hurdles and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled or yielded minimal product. Is catalyst poisoning the primary suspect?
A: Yes, catalyst poisoning is a leading cause of failure when working with nitrogen-containing heterocycles like this compound.[1] The primary indicators of catalyst poisoning in your reaction include:
-
Stalled Conversion: The reaction starts but fails to proceed to completion, leaving significant amounts of starting material even after extended reaction times.
-
Formation of Palladium Black: A visible change from a homogeneous solution to a black precipitate indicates that the soluble, active palladium catalyst has decomposed and crashed out of solution.[2]
-
Hydrodehalogenation: You observe the formation of the byproduct 1H-pyrrolo[3,2-b]pyridine, where the iodine has been replaced by a hydrogen atom. This side reaction can become competitive when the main catalytic cycle is inhibited.[2]
-
Inconsistent Results: The reaction works one day but fails the next, suggesting sensitivity to subtle variations in reagent purity or atmospheric conditions.
While catalyst poisoning is common, it's crucial to also verify the quality of your reagents (especially boronic acids, which can degrade) and ensure a rigorously inert atmosphere.[2]
Q2: What is the specific mechanism by which the this compound structure poisons the palladium catalyst?
A: The deactivation is primarily caused by the strong coordination of the lone pair of electrons on the pyridine nitrogen atom to the electron-deficient palladium center of the catalyst.[1][3] This N-heterocycle contains two nitrogen atoms, but the pyridine nitrogen is significantly more Lewis basic and accessible than the pyrrole nitrogen.
This strong Pd-N coordination has several detrimental effects:
-
Active Site Blocking: The pyridine nitrogen acts as a competitive ligand, binding to the palladium's open coordination sites. This physically blocks the intended substrate (this compound) from accessing the metal center for the crucial oxidative addition step.[1][4]
-
Inhibition of Reductive Elimination: The formation of a stable, off-cycle palladium-pyridine complex can slow down the rate-limiting reductive elimination step, which is necessary to form the desired C-C or C-N bond and regenerate the active Pd(0) catalyst.
-
Catalyst Decomposition: By altering the electronic properties and stability of the catalytic intermediates, this unwanted coordination can promote pathways leading to catalyst decomposition into inactive palladium black.[2]
Caption: Mechanism of catalyst poisoning by pyridine nitrogen.
Q3: Which catalyst systems are most effective at resisting poisoning by N-heterocyclic substrates?
A: Standard catalysts like Pd(PPh₃)₄ often fail with these substrates. Modern catalyst systems, developed specifically to address the challenges of coupling electron-rich and heterocyclic partners, are essential for success. The key is to use ligands that accelerate the desired catalytic steps (oxidative addition and reductive elimination) to outcompete the rate of catalyst inhibition.
Highly recommended systems include:
-
Bulky, Electron-Rich Biaryl Phosphine Ligands: These are the gold standard. Ligands like XPhos, SPhos, and BrettPhos are designed to be sterically demanding. This bulkiness not only promotes the crucial reductive elimination step but also creates a "pocket" around the palladium center that sterically disfavors the binding of the planar pyridine ring.[2][5]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs form very strong bonds with palladium, creating highly stable and active catalysts.[6][7] They are excellent for challenging couplings and can be more resistant to decomposition at higher temperatures.
-
Palladium Precatalysts: Using modern precatalysts (e.g., Buchwald G3 or G4 Palladacycles, PEPPSI™ catalysts) is highly advised.[7] These air- and moisture-stable compounds reliably generate the active, monoligated Pd(0) species in situ, leading to more reproducible results than using traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable quality and require in-situ reduction.[7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This guide provides a systematic approach to diagnosing and solving common issues encountered during the Suzuki-Miyaura coupling of this compound.
| Symptom | Potential Cause | Recommended Action & Rationale |
| 1. Low to No Conversion | A. Catalyst Poisoning/Deactivation | Switch to a more robust catalyst system. Use a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) with a G3 or G4 precatalyst.[5][8] These ligands accelerate reductive elimination, minimizing the time the catalyst is vulnerable to coordination by the pyridine nitrogen. |
| B. Ineffective Base or Solvent | Screen bases and ensure solubility. K₃PO₄ and Cs₂CO₃ are often effective.[2][8] The base must be sufficiently strong and have some solubility in the reaction medium to participate in the transmetalation step. A solvent system like 1,4-dioxane/water or THF/water is common.[8][9] | |
| C. Poor Reagent Quality | Verify the purity of all reagents. Boronic acids are prone to dehydration (forming boroxines) or protodeboronation upon storage.[2][8] Purify the this compound if it contains acidic impurities. Use freshly purchased or purified coupling partners. | |
| 2. Palladium Black Formation | A. Catalyst Decomposition | Lower the reaction temperature. High temperatures can accelerate the decomposition of sensitive palladium intermediates.[2] Ensure a strictly inert atmosphere. Oxygen can degrade the Pd(0) species. Consider a more stable ligand, such as an N-heterocyclic carbene (NHC) ligand, which can offer greater thermal stability.[2] |
| 3. Significant Hydrodehalogenation | A. Presence of Water/Protic Sources | Use scrupulously dry reagents and solvents. Ensure your base (e.g., K₃PO₄) is anhydrous. Water can serve as a proton source for the hydrodehalogenation side reaction.[2] |
| B. Inefficient Transmetalation | Increase the concentration or equivalents of the boronic acid. If the transmetalation step is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the chance of side reactions like hydrodehalogenation. Using a slightly larger excess (e.g., 1.5 equiv) of the boronic acid can help drive the reaction forward.[8] |
Protocols for Catalyst Poisoning Prevention
Proactive measures are the most effective strategy for achieving high yields and reproducibility.
Protocol 1: Rigorous Reagent & Solvent Preparation
-
Substrate Purity: Ensure the this compound is of high purity (>98%).[10][11] If necessary, recrystallize or purify by column chromatography to remove any acidic or coordinating impurities.
-
Solvent Degassing: Oxygen is detrimental to the active Pd(0) catalyst. Degas your reaction solvent thoroughly before use.
-
Method A (Freeze-Pump-Thaw): For the most rigorous exclusion of oxygen, subject the solvent to at least three freeze-pump-thaw cycles.
-
Method B (Sparging): Bubble a stream of an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes. This is a simpler and often sufficient method.[2]
-
-
Anhydrous Reagents: Use anhydrous solvents. Dry solid reagents, such as bases (K₃PO₄, Cs₂CO₃), in an oven and store them in a desiccator.[7]
Protocol 2: Recommended General Procedure for Suzuki-Miyaura Coupling
This protocol employs a modern catalyst system designed to minimize poisoning.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Atmosphere Inerting: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Caption: Troubleshooting workflow for cross-coupling reactions.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. jmcct.com [jmcct.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zhiyan1.lookchem.com [zhiyan1.lookchem.com]
- 11. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-iodo-1H-pyrrolo[3,2-b]pyridine versus 3-bromo-1H-pyrrolo[3,2-b]pyridine in Cross-Coupling Reactions
Introduction: The Strategic Importance of C3-Functionalized 7-Azaindoles in Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural similarity to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties, such as altered hydrogen bonding capabilities and metabolic stability. Functionalization at the C3-position of the 7-azaindole core is a cornerstone of many medicinal chemistry programs, enabling the synthesis of a diverse array of compounds with a wide range of biological activities.
This guide provides an in-depth, data-supported comparison of the reactivity of two key C3-halogenated 7-azaindole building blocks: 3-iodo-1H-pyrrolo[3,2-b]pyridine and 3-bromo-1H-pyrrolo[3,2-b]pyridine. The choice between these two substrates can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This comparison will focus on three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Fundamental Principles of Reactivity: The Carbon-Halogen Bond
The differential reactivity between the iodo and bromo derivatives is fundamentally rooted in the properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. The general order of reactivity for aryl halides in these transformations is well-established: Ar-I > Ar-Br > Ar-Cl.[1] This principle dictates that this compound is inherently more reactive than its bromo counterpart, often allowing for milder reaction conditions, lower catalyst loadings, and faster reaction times.
Comparative Analysis in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3][4] When comparing the 3-iodo and 3-bromo-7-azaindoles, the superior reactivity of the iodo derivative is evident.
This compound typically undergoes Suzuki-Miyaura coupling under milder conditions. Standard palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often sufficient, and the reaction can proceed efficiently at lower temperatures with common inorganic bases like Na₂CO₃ or K₂CO₃.[5]
3-bromo-1H-pyrrolo[3,2-b]pyridine , being less reactive, often requires more forcing conditions to achieve comparable yields. This may involve the use of more sophisticated catalyst systems with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos), stronger bases (e.g., K₃PO₄ or Cs₂CO₃), and higher reaction temperatures, often facilitated by microwave irradiation to shorten reaction times.[6] The propensity for debromination as a side reaction can also be more pronounced with the bromo substrate, necessitating careful optimization of the catalyst and ligand.[6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Feature | This compound | 3-bromo-1H-pyrrolo[3,2-b]pyridine |
| Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd₂(dba)₃ with XPhos or SPhos |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, DME/H₂O | Dioxane/H₂O, Toluene |
| Temperature | 60-90 °C | 90-120 °C (or microwave) |
| Typical Outcome | High yields, faster reaction | Good to high yields, may require optimization to minimize debromination |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means of installing alkynyl groups, which are valuable functionalities in medicinal chemistry.[7] The reactivity trend observed in Suzuki-Miyaura coupling holds true for the Sonogashira reaction.
This compound is an excellent substrate for Sonogashira coupling, often reacting efficiently at or near room temperature. The classic PdCl₂(PPh₃)₂/CuI catalyst system in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically effective.[8][9]
3-bromo-1H-pyrrolo[3,2-b]pyridine generally requires higher temperatures and sometimes more robust catalyst systems to achieve high conversion. While the standard PdCl₂(PPh₃)₂/CuI system can be used, longer reaction times and elevated temperatures (60-100 °C) are common.[10][11] In some cases, copper-free conditions with more advanced palladium catalysts may be employed to circumvent side reactions like the Glaser homocoupling of the alkyne.[12]
Table 2: Representative Conditions for Sonogashira Coupling
| Feature | This compound | 3-bromo-1H-pyrrolo[3,2-b]pyridine |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | PdCl₂(PPh₃)₂ / CuI or specialized Pd(0) catalyst |
| Base | Et₃N, DIPA | Et₃N, DIPA, K₂CO₃ |
| Solvent | THF, DMF | DMF, Dioxane |
| Temperature | Room Temperature to 50 °C | 60-100 °C |
| Typical Outcome | Excellent yields, clean reaction | Good yields, may require higher temperatures and longer reaction times |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.[1][13] The choice of halide on the 7-azaindole core significantly influences the reaction parameters.
This compound can often be coupled with amines using earlier generation Buchwald-Hartwig catalyst systems, such as those employing bidentate phosphine ligands like BINAP or DPPF.[1] These reactions can proceed at moderate temperatures to give high yields of the aminated products.
3-bromo-1H-pyrrolo[3,2-b]pyridine , due to its lower reactivity, typically necessitates the use of more advanced, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required, along with elevated temperatures.[14][15][16]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Feature | This compound | 3-bromo-1H-pyrrolo[3,2-b]pyridine |
| Catalyst System | Pd₂(dba)₃ with BINAP or DPPF | Pd₂(dba)₃ with XPhos, RuPhos, or other bulky monophosphine ligands |
| Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
| Typical Outcome | High yields with a broader range of ligands | High yields achievable with specialized, sterically demanding ligands |
Experimental Protocols
The following protocols are representative and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add degassed dioxane and water (4:1 mixture, to achieve a 0.1 M concentration of the starting halide).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling of 3-bromo-1H-pyrrolo[3,2-b]pyridine
-
To an oven-dried flask, add 3-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (to achieve a 0.1 M concentration) and triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction mixture to 80 °C and stir until completion.
-
Cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude residue by flash column chromatography.
Conclusion and Strategic Recommendations
The choice between 3-iodo- and 3-bromo-1H-pyrrolo[3,2-b]pyridine is a strategic decision based on a balance of reactivity, cost, and availability.
-
This compound is the substrate of choice for rapid, high-yielding couplings under mild conditions. Its high reactivity makes it ideal for late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount. It allows for the use of less expensive, classical palladium catalysts and ligands.
-
3-bromo-1H-pyrrolo[3,2-b]pyridine offers a more cost-effective alternative, though its lower reactivity necessitates more forceful reaction conditions. This often requires investment in more expensive and specialized ligands and potentially longer reaction times or the use of microwave technology. It is an excellent choice for large-scale synthesis where cost is a primary driver and the necessary optimization is feasible.
Ultimately, a thorough understanding of the reactivity differences outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel 7-azaindole-based therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C-H Functionalization of 1H-pyrrolo[3,2-b]pyridine: Modern C-H Activation vs. Traditional Iodination
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold. Its structural resemblance to purine has made it a cornerstone in the development of therapeutics targeting a range of biological targets, particularly kinases. The ability to selectively functionalize this core is paramount for generating novel chemical matter in drug discovery programs. Historically, the workhorse strategy for introducing molecular diversity has been the halogenation, typically iodination, of the electron-rich pyrrole ring, followed by transition-metal-catalyzed cross-coupling reactions. However, the past two decades have witnessed the rise of direct C-H functionalization, a more atom-economical and streamlined approach that circumvents the pre-functionalization step.
This guide provides a technical comparison of these two prominent strategies for modifying the 1H-pyrrolo[3,2-b]pyridine core, with a focus on the electronically favored C3 position. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and present a data-driven comparison to aid researchers in selecting the optimal strategy for their synthetic campaigns.
The Strategic Importance of the C3 Position
The pyrrole moiety of the 1H-pyrrolo[3,2-b]pyridine system is significantly more electron-rich than the pyridine ring. Theoretical and experimental studies have consistently shown that electrophilic aromatic substitution preferentially occurs at the C3 position.[1] This inherent reactivity makes C3 an ideal target for both traditional electrophilic iodination and modern C-H activation methodologies.
Traditional Approach: C3-Iodination and Subsequent Cross-Coupling
The introduction of an iodine atom at the C3 position serves as a reliable handle for a plethora of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This two-step sequence provides a robust and versatile platform for introducing aryl, vinyl, and alkynyl groups.
Causality Behind Experimental Choices in Iodination
The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is a widely used reagent due to its solid nature, ease of handling, and moderate reactivity.[2] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The electrophilicity of the iodine source can be enhanced by the addition of an acid catalyst, which protonates the succinimide nitrogen, making the iodine atom more electrophilic. However, for an electron-rich heterocycle like 1H-pyrrolo[3,2-b]pyridine, the reaction often proceeds without the need for strong acid catalysis, which could lead to undesired side reactions or decomposition. The reaction temperature is usually kept mild to control regioselectivity and prevent over-iodination.
Alternative Strategy: Direct C-H Functionalization
Direct C-H functionalization offers a more elegant and efficient alternative by directly forming a carbon-carbon or carbon-heteroatom bond at the C3 position without the need for a halogen intermediate. This approach reduces step-count, minimizes waste generation, and can offer unique reactivity and selectivity profiles.
Palladium-Catalyzed C-H Arylation: A Case Study
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds.[3] For azaindole systems, these reactions often require a directing group to achieve high regioselectivity. However, the intrinsic reactivity of the C3 position in 1H-pyrrolo[3,2-b]pyridine can, in some cases, allow for direct functionalization without a directing group, particularly when the nitrogen of the pyrrole ring is protected.
Mechanistic Considerations in C-H Arylation
The mechanism of palladium-catalyzed C-H arylation is complex and can vary depending on the specific catalytic system and substrate. A commonly accepted pathway involves the formation of a palladium(II) species which then undergoes a concerted metalation-deprotonation (CMD) step with the heterocycle to form a palladacycle intermediate. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the C3-arylated product and regenerates the active palladium catalyst.[4] The choice of ligand, base, and oxidant (if required) is crucial for catalyst turnover and preventing catalyst deactivation.
Comparative Data Presentation
| Parameter | C3-Iodination | Direct C3-H Arylation |
| Step Economy | Two-step process (Iodination + Cross-Coupling) | One-step process |
| Atom Economy | Lower, due to the introduction and subsequent removal of iodine | Higher, direct C-C bond formation |
| Reagents | Stoichiometric iodinating agent (e.g., NIS) | Catalytic amount of transition metal (e.g., Palladium) |
| Substrate Scope | Broad for the subsequent cross-coupling step | Can be sensitive to sterics and electronics of both coupling partners |
| Functional Group Tolerance | Generally good, but sensitive to strong nucleophiles/bases in the cross-coupling step | Can be sensitive to functional groups that coordinate to the catalyst |
| Regioselectivity | High for C3 due to inherent electronics | Can be high for C3, but may require N-protection or directing groups for other positions |
| Waste Generation | Stoichiometric amounts of succinimide and salts from cross-coupling | Lower, mainly solvent and ligand waste |
Experimental Protocols
Representative Protocol 1: C3-Iodination of 1H-pyrrolo[3,2-b]pyridine
This protocol is adapted from established procedures for the iodination of electron-rich heterocycles.[2]
Diagram of Iodination Workflow
Caption: Workflow for the C3-iodination of 1H-pyrrolo[3,2-b]pyridine.
Step-by-Step Methodology:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (10 mL) cooled to 0 °C in an ice bath, add N-iodosuccinimide (1.1 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (20 mL) to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound.
-
Expected Yield: 85-95%
-
Representative Protocol 2: Palladium-Catalyzed Direct C3-H Arylation of N-Protected 1H-pyrrolo[3,2-b]pyridine
This protocol is a representative example based on methodologies for the direct arylation of related azaindole systems.[5] N-protection, for instance with a tosyl or benzyl group, is often employed to enhance solubility and prevent catalyst inhibition by the N-H proton.
Diagram of Direct C-H Arylation Workflow
Caption: Workflow for the direct C3-H arylation of 1H-pyrrolo[3,2-b]pyridine.
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add N-protected 1H-pyrrolo[3,2-b]pyridine (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (0.05 mmol), a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-protected 3-aryl-1H-pyrrolo[3,2-b]pyridine.
-
Expected Yield: 60-80% (highly dependent on the specific aryl bromide and reaction conditions).
-
Conclusion and Future Outlook
Both iodination followed by cross-coupling and direct C-H functionalization are powerful strategies for the derivatization of the 1H-pyrrolo[3,2-b]pyridine core.
-
Iodination offers a robust, predictable, and highly versatile route. The resulting 3-iodo-4-azaindole is a stable intermediate that can be engaged in a wide array of well-established cross-coupling reactions, making it an excellent choice for generating a large library of analogs.
-
Direct C-H functionalization , particularly arylation, provides a more atom- and step-economical approach. While it can be more sensitive to substrate and reaction conditions, it represents a more modern and "greener" synthetic strategy. For specific transformations where the desired coupling partner is readily available, direct C-H functionalization can significantly shorten synthetic sequences.
The choice between these methodologies will ultimately depend on the specific synthetic goals, the scale of the reaction, and the available resources. For exploratory chemistry and the generation of diverse libraries, the iodination-cross-coupling sequence remains a highly reliable option. For process development and the synthesis of a specific target molecule where efficiency is paramount, direct C-H functionalization presents a compelling alternative. As the field of C-H activation continues to evolve, the development of more active and robust catalysts will likely make this the preferred method for the functionalization of 1H-pyrrolo[3,2-b]pyridine and other important heterocyclic systems in the future.
References
- 1. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the 2D NMR Characterization of Suzuki Coupling Products of 3-iodo-1H-pyrrolo[3,2-b]pyridine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. The 1H-pyrrolo[3,2-b]pyridine scaffold, a key pharmacophore in numerous biologically active molecules, presents unique challenges in characterization following synthetic modifications. This guide provides an in-depth comparison and technical walkthrough of the two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques essential for the definitive characterization of the products resulting from the Suzuki coupling of 3-iodo-1H-pyrrolo[3,2-b]pyridine.
The Synthetic Challenge: Suzuki Coupling on the 7-Azaindole Core
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl compounds.[1][2] When applied to the this compound (also known as 3-iodo-7-azaindole), it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position, a critical modification in the development of new therapeutic agents.
A typical Suzuki coupling protocol for this transformation is detailed below. The choice of catalyst, base, and solvent system is crucial for achieving high yields and minimizing side products.[1]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This section outlines a representative experimental procedure for the synthesis of 3-phenyl-1H-pyrrolo[3,2-b]pyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add [Pd(dppf)Cl₂] (0.05 eq.) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-phenyl-1H-pyrrolo[3,2-b]pyridine.
Caption: Experimental workflow for the synthesis of 3-phenyl-1H-pyrrolo[3,2-b]pyridine.
The Analytical Imperative: Beyond 1D NMR
While ¹H and ¹³C NMR provide initial indications of a successful reaction, the complexity of the 1H-pyrrolo[3,2-b]pyridine ring system and the introduction of an aromatic substituent often lead to signal overlap and ambiguity in assignment. 2D NMR spectroscopy is indispensable for the unequivocal structural elucidation of the product. This guide will focus on the interpretation of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
For the purpose of this guide, we will analyze a realistic, hypothetical dataset for 3-phenyl-1H-pyrrolo[3,2-b]pyridine, with chemical shifts predicted based on published data for structurally similar compounds.[3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Data for 3-phenyl-1H-pyrrolo[3,2-b]pyridine (in DMSO-d₆)
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration |
| 1 (NH) | - | ~11.8 | br s | 1H |
| 2 | ~125.5 | ~7.8 | s | 1H |
| 3 | ~118.0 | - | - | - |
| 3a | ~128.5 | - | - | - |
| 4 | ~116.0 | ~7.1 | dd | 1H |
| 5 | ~142.0 | ~8.1 | dd | 1H |
| 6 | ~129.0 | ~7.9 | dd | 1H |
| 7a | ~148.0 | - | - | - |
| 1' | ~135.0 | - | - | - |
| 2'/6' | ~128.8 | ~7.6 | d | 2H |
| 3'/5' | ~129.5 | ~7.4 | t | 2H |
| 4' | ~127.0 | ~7.3 | t | 1H |
2D NMR Analysis: A Step-by-Step Interpretation
¹H-¹H COSY: Mapping Proton-Proton Couplings
The COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. This is the first step in identifying the spin systems within the molecule.
-
Pyridine Ring System: A clear correlation will be observed between H4, H5, and H6, confirming their connectivity. H5 will show cross-peaks to both H4 and H6, while H4 and H6 will only show correlations to H5.
-
Phenyl Ring System: The protons of the phenyl ring will also exhibit a distinct set of correlations. The ortho protons (H2'/H6') will show a cross-peak to the meta protons (H3'/H5'), which in turn will show a correlation to the para proton (H4').
-
Isolated Protons: The proton at position 2 (H2) of the pyrrolo[3,2-b]pyridine core is expected to be a singlet and will not show any COSY correlations, confirming its isolation from other protons. The NH proton at position 1 may or may not show correlations depending on the solvent and exchange rate.
Caption: Key ¹H-¹H COSY correlations for 3-phenyl-1H-pyrrolo[3,2-b]pyridine.
¹H-¹³C HSQC: Direct Carbon-Proton Correlations
The HSQC experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
-
Each proton signal in the ¹H NMR spectrum (except the exchangeable NH proton) will correspond to a single cross-peak in the HSQC spectrum, linking it to its attached carbon.
-
For example, the signal at ~7.8 ppm (H2) will correlate with the carbon at ~125.5 ppm (C2).
-
The signals for H4, H5, and H6 will correlate with their respective carbons C4, C5, and C6.
-
The aromatic protons of the phenyl group will correlate with their corresponding carbons (H2'/C2', H3'/C3', etc.).
This experiment is crucial for distinguishing between carbons with similar chemical shifts and for confirming the assignments made from the 1D spectra.
¹H-¹³C HMBC: Unveiling the Molecular Skeleton
The HMBC spectrum is arguably the most powerful tool for elucidating the complete carbon framework, as it reveals long-range correlations (typically over two or three bonds) between protons and carbons. This is essential for connecting the different spin systems and identifying quaternary carbons.
Key HMBC Correlations for Structural Confirmation:
-
H2 to C3, C3a, and C7a: The proton at position 2 will show a strong correlation to the quaternary carbon at C3, confirming the position of the phenyl substituent. It will also show correlations to the bridgehead carbons C3a and C7a, linking the pyrrole and pyridine rings.
-
H4 to C3, C5, and C7a: The proton at position 4 will show correlations to C3, C5, and the bridgehead carbon C7a, further confirming the fusion of the two rings.
-
H6 to C4 and C7a: The proton at position 6 will correlate with C4 and the bridgehead carbon C7a.
-
H2'/H6' to C1' and C3: The ortho protons of the phenyl ring will show a crucial correlation to the C3 carbon of the pyrrolo[3,2-b]pyridine core, definitively establishing the point of attachment from the Suzuki coupling reaction. They will also show a correlation to the quaternary carbon C1' of the phenyl ring.
Caption: Diagnostic ¹H-¹³C HMBC correlations for confirming the structure of 3-phenyl-1H-pyrrolo[3,2-b]pyridine.
Comparison with Alternative Structures and Isomers
The power of 2D NMR lies in its ability to differentiate between the desired product and potential isomers or side-products. For instance, if the coupling occurred at a different position (e.g., C2 or C6), the entire set of HMBC correlations would be different. Similarly, if a rearrangement or dimerization occurred, the observed 2D correlations would not be consistent with the expected structure. By systematically analyzing the COSY, HSQC, and particularly the HMBC data, researchers can have the highest level of confidence in their structural assignment.
Conclusion
The successful synthesis of novel compounds based on the 1H-pyrrolo[3,2-b]pyridine scaffold via Suzuki coupling is only the first step. Rigorous and unambiguous characterization is essential for advancing these compounds in any research or development pipeline. A comprehensive analysis using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for structural elucidation. The correlations observed in these spectra, particularly the key long-range couplings in the HMBC, allow for the definitive confirmation of the desired product's connectivity, providing the authoritative data required for publication, patent applications, and further investigation.
References
- 1. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 3-Substituted Pyrrolo[3,2-b]pyridines
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The pyrrolopyridine scaffold, a bioisostere of the purine nucleus of ATP, has emerged as a privileged structure for designing ATP-competitive kinase inhibitors.[1] Among its various isomers, the pyrrolo[3,2-b]pyridine core offers a unique electronic and steric profile for targeted inhibitor design. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrrolo[3,2-b]pyridine derivatives as kinase inhibitors. While direct, comprehensive SAR studies on the 3-position of this specific scaffold are emerging, this guide synthesizes data from closely related pyrrolopyridine isomers to provide actionable insights for medicinal chemists and drug development professionals.
The Pyrrolo[3,2-b]pyridine Scaffold: A Promising Kinase Hinge-Binder
The pyrrolopyridine nucleus mimics the adenine core of ATP, enabling it to effectively bind to the hinge region of the kinase ATP-binding pocket.[1] The selectivity of these inhibitors is largely dictated by the nature and position of substituents on the core scaffold.[1] The 3-position of the pyrrolo[3,2-b]pyridine ring system projects into the solvent-exposed region or towards the ribose-binding pocket of many kinases, making it a critical vector for modulating potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of 3-Position Substitutions
While extensive SAR studies on 3-substituted pyrrolo[3,2-b]pyridines are still building within the public domain, valuable insights can be gleaned from the closely related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds. These bioisosteric cores provide a strong predictive framework for understanding the impact of substitutions at the analogous 3-position.
Impact of Heteroaryl Substitutions at the 3-Position
Recent studies on 3-heteroaryl-pyrrolo[2,3-b]pyridines as inhibitors of AP-2-associated protein kinase 1 (AAK1) have demonstrated the profound impact of the 3-position substituent on inhibitory activity.[2] The replacement of a carboxamide linker with various five-membered heterocycles at this position led to the discovery of novel AAK1 inhibitors with IC50 values in the low nanomolar range.[2] This suggests that the introduction of heteroaromatic rings at the 3-position of the pyrrolo[3,2-b]pyridine core can lead to potent kinase inhibition by engaging in additional interactions within the ATP-binding site.
Table 1: Comparative Inhibitory Activity of 3-Heteroaryl-pyrrolo[2,3-b]pyridine Analogs against AAK1 [2]
| Compound ID | 3-Position Substituent | AAK1 IC50 (nM) |
| Analog 1 | 1-Methyl-1H-pyrazole | 5.2 |
| Analog 2 | Thiazole | 8.9 |
| Analog 3 | Oxazole | 15.6 |
This data is for the pyrrolo[2,3-b]pyridine scaffold and is presented as a predictive model for the SAR of 3-substituted pyrrolo[3,2-b]pyridines.
The data indicates that the nature of the heteroaromatic ring significantly influences potency. The higher potency of the pyrazole-substituted analog may be attributed to its ability to form favorable hydrogen bond interactions within the kinase active site.
Influence of Aryl and Substituted Aryl Groups
In a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, modifications on an aryl ring attached to the core scaffold significantly impacted potency and selectivity. While not directly at the 3-position in this specific isomer, the principles of aryl substitution provide valuable insights. For instance, the introduction of specific substituents on a phenyl ring led to a 3.2-fold increase in potency compared to the lead compound. This highlights the importance of exploring a diverse range of substituted aryl groups at the 3-position of the pyrrolo[3,2-b]pyridine core to optimize interactions with the target kinase.
Table 2: Comparative Inhibitory Activity of a Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) Against Various Kinases
| Kinase Target | % Inhibition at 1 µM | Estimated IC50 |
| FMS | 81% | 30 nM |
| FLT3 (D835Y) | 42% | > 1 µM |
| c-MET | 40% | > 1 µM |
This data for a related isomer underscores the potential for achieving selectivity through strategic substitutions.
Experimental Protocols
General Synthesis of 3-Substituted Pyrrolo[3,2-b]pyridines
A common synthetic route to access 3-substituted pyrrolo[3,2-b]pyridines involves a multi-step sequence starting from a suitable pyridine precursor. A representative, though adaptable, synthetic workflow is depicted below.
References
- 1. Synthesis of 3-heteroaryl-pyrrolo[2,3-b]pyridines as potent inhibitors of AP-2-associated protein kinase 1 (AAK1) with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling Efficiency of Pyrrolopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in modern drug discovery, prized for its ability to mimic the native indole structure while offering modulated physicochemical properties such as solubility and hydrogen bonding capacity.[1] The four isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each present a unique electronic landscape that significantly influences their reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the cross-coupling efficiency of these isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, supported by experimental data and mechanistic insights to inform your synthetic strategies.
The Decisive Role of the Pyridinic Nitrogen: Electronic Properties and Reactivity
The position of the nitrogen atom in the pyridine ring dictates the electron density distribution across the bicyclic system, directly impacting the efficiency of cross-coupling reactions.[2] The lone pair of the pyridinic nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of complex reaction mixtures, a phenomenon particularly noted for 4-azaindole.[3] This inherent electronic diversity necessitates a nuanced approach to catalyst and condition selection for each isomer.
Generally, the electron-deficient nature of the pyridine ring influences the overall electronic character of the azaindole system.[2] This can be a double-edged sword: while it can facilitate oxidative addition in some cases, it can also alter the reactivity of the pyrrole ring and the pyridinic nitrogen's interaction with the catalyst.
dot graph TD { subgraph "Electronic Influence on Reactivity" A[Nitrogen Position in Pyridine Ring] --> B{Electron Density Distribution}; B --> C{Basicity (pKa)}; B --> D{Coordination to Palladium}; C --> E[Reactivity in Cross-Coupling]; D --> E; end } caption: "Influence of Nitrogen Position on Reactivity"
Suzuki-Miyaura Coupling: A Tale of Four Isomers
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, its application to pyrrolopyridine isomers reveals a clear divergence in reactivity. While 7-azaindole and 6-azaindole are generally robust substrates, 4- and 5-azaindoles often present significant challenges.
Comparative Efficiency:
| Isomer | Halide Position | Observations & Reported Issues | Representative Yield (%) |
| 4-Azaindole | C-3, C-5 | Formation of complex mixtures, potential catalyst poisoning.[3] N-oxide protection can improve yields.[4] | Moderate to Good (with protection) |
| 5-Azaindole | C-3, C-6 | Prone to bis-Suzuki coupling, especially with dihalo-substrates.[3] | Low to High (variable) |
| 6-Azaindole | C-3, C-5 | Generally good reactivity.[4] | Good to Excellent |
| 7-Azaindole | C-3, C-4, C-5, C-6 | Widely successful, considered the most reliable isomer for Suzuki couplings. | Good to Excellent |
Causality Behind the Reactivity Differences:
The lower efficiency observed with 4-azaindole is often attributed to the proximity of the pyridinic nitrogen to the fusion, leading to strong chelation with the palladium catalyst and hindering the catalytic cycle.[3] For 5-azaindole, the electronic nature of the pyridine ring can activate multiple positions, leading to undesired side reactions like bis-arylation.[3] In contrast, the nitrogen placement in 6- and 7-azaindoles results in a more favorable electronic environment for selective and efficient coupling.
dot graph ER { node [shape=box, style=rounded] "4-Azaindole" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5-Azaindole" [fillcolor="#FBBC05", fontcolor="#202124"]; "6-Azaindole" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "7-Azaindole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst Poisoning" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Bis-Coupling" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Good Reactivity" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Excellent Reactivity" [fillcolor="#F1F3F4", fontcolor="#202124"];
} caption: "Suzuki Coupling Challenges with Azaindole Isomers"
Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds. The success of this reaction on pyrrolopyridine scaffolds is highly dependent on the isomer and the reaction conditions, particularly the choice of ligand and base.
Comparative Efficiency:
| Isomer | Halide Position | Observations & Reported Issues | Representative Yield (%) |
| 4-Azaindole | C-4 | N-protection is often crucial for good yields.[5] | Good (with N-protection) |
| 5-Azaindole | C-3, C-6 | Moderate to good yields have been reported. | Moderate to Good |
| 6-Azaindole | C-5 | Generally proceeds with good efficiency. | Good |
| 7-Azaindole | C-4 | High yields are achievable, even without N-protection in some cases. | Good to Excellent |
The Necessity of N-Protection:
For isomers like 4-azaindole, the acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle. N-protection, often with groups like benzyl or sulfonyl, can circumvent this issue and lead to significantly improved yields.[5] However, recent advances have shown that for certain isomers and substrates, amination can be successful without protection, simplifying the synthetic route.
Sonogashira Coupling: A Versatile Tool for Alkynylation
The Sonogashira coupling provides a reliable method for introducing alkyne moieties onto the pyrrolopyridine core. The efficiency of this reaction is also influenced by the isomeric nature of the substrate.
Comparative Efficiency:
| Isomer | Halide Position | Observations & Reported Issues | Representative Yield (%) |
| 4-Azaindole | C-3 | Can proceed in good yields, often as part of a one-pot synthesis.[4] | Good |
| 5-Azaindole | C-3, C-6 | Good to excellent yields are reported.[4][6] | Good to Excellent |
| 6-Azaindole | C-3, C-5 | Good to excellent yields are achievable.[4][6] | Good to Excellent |
| 7-Azaindole | C-3, C-5 | Generally high-yielding and widely used.[2][4] | Excellent |
Influence of Reaction Conditions:
The choice of palladium catalyst, copper co-catalyst, base, and solvent are all critical parameters that can be optimized for each isomer to maximize yield and minimize side reactions. For instance, Sonogashira reactions on aminohalopyridine precursors followed by cyclization is a common and effective strategy for the synthesis of various substituted azaindoles.[2][6]
Experimental Protocols
The following are representative, detailed protocols for each of the discussed cross-coupling reactions. It is crucial to note that optimization of these conditions for specific substrates is often necessary.
Protocol 1: Suzuki-Miyaura Coupling of a Halogenated 7-Azaindole
dot graph TD { subgraph "Suzuki Coupling Workflow" A[Combine Halo-azaindole, Boronic Acid, and Base] --> B[Degas the Mixture]; B --> C[Add Palladium Catalyst]; C --> D[Heat to Reaction Temperature]; D --> E[Monitor Reaction Progress]; E --> F[Work-up and Purification]; end } caption: "General Workflow for Suzuki-Miyaura Coupling"
Materials:
-
Halogenated 7-azaindole (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the halogenated 7-azaindole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the vessel.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Halogenated 4-Azaindole (N-Protected)
Materials:
-
N-Protected halogenated 4-azaindole (e.g., 1-benzyl-4-bromo-1H-pyrrolo[3,2-b]pyridine) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the N-protected halogenated 4-azaindole, palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[5]
Protocol 3: Sonogashira Coupling of a Halogenated 6-Azaindole
Materials:
-
Halogenated 6-azaindole (e.g., 5-iodo-1H-pyrrolo[2,3-c]pyridine) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the halogenated 6-azaindole, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[4][6]
Conclusion
The cross-coupling efficiency of pyrrolopyridine isomers is a nuanced interplay of electronics and steric effects, dictated by the position of the pyridinic nitrogen. While 7-azaindole and 6-azaindole are generally reliable substrates across a range of palladium-catalyzed reactions, 4- and 5-azaindoles often require careful optimization and the use of protecting groups to achieve satisfactory yields. A thorough understanding of these isomeric differences is paramount for the efficient and rational design of synthetic routes towards novel azaindole-based therapeutics.
References
- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of 3-Iodo-1H-pyrrolo[3,2-b]pyridine Derivatives
The unambiguous structural characterization of novel chemical entities is a foundational pillar of modern drug discovery and development.[1][2] For heterocyclic scaffolds like 3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives, which are pivotal intermediates in medicinal chemistry, rigorous structural validation is not merely a formality but a critical checkpoint. These compounds serve as versatile building blocks for synthesizing a wide array of biologically active molecules, including potent kinase inhibitors. The strategic placement of an iodine atom at the C3 position offers a reactive handle for diversification via metal-catalyzed cross-coupling reactions. However, the synthesis of these molecules is often complicated by the potential for forming various regioisomers, making a robust, multi-faceted analytical strategy essential to confirm the precise molecular architecture.
This guide provides a comprehensive comparison of modern analytical techniques for validating the structure of this compound derivatives. We will explore the rationale behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles, offering a practical resource for researchers, scientists, and drug development professionals.
The Imperative of Unambiguous Structural Validation
In the quest for novel therapeutics, the adage "structure dictates function" is paramount. An incorrect structural assignment can invalidate years of research, leading to misleading Structure-Activity Relationship (SAR) data, wasted resources, and potential safety liabilities in preclinical and clinical development.[3] The 1H-pyrrolo[3,2-b]pyridine core is of high interest due to its structural similarity to indole and its capacity for crucial hydrogen bonding interactions with biological targets. Iodination at the C3 position is the most common and synthetically useful modification, but electrophilic substitution reactions can potentially yield other isomers (e.g., 2-iodo, 4-iodo). Therefore, distinguishing between these regioisomers is a critical analytical challenge that must be addressed before a compound progresses through the drug discovery pipeline.[4][5][6]
A Multi-pronged Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A synergistic combination of spectroscopic and analytical methods is required to build a comprehensive and irrefutable case for a molecule's structure. The following sections compare the most powerful and commonly employed techniques for this purpose.
Comparative Analysis of Key Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Application to this compound |
| 1D NMR (¹H, ¹³C) | Connectivity, chemical environment of protons and carbons.[7][8] | Provides fundamental information on the molecular skeleton; rapid acquisition. | Can be ambiguous for complex structures; may not definitively distinguish between certain isomers on its own. | Essential for initial assessment. The absence of the H3 proton signal and characteristic shifts of the remaining aromatic protons are key primary indicators of successful iodination.[9] |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton correlations (COSY), direct C-H correlations (HSQC), and long-range C-H correlations (HMBC).[7][10] | Unambiguously establishes connectivity and resolves ambiguities from 1D NMR.[11] | Requires more instrument time and expertise in data interpretation. | Crucial for confirmation. HMBC is the definitive NMR experiment to confirm C3 iodination by showing correlations from protons on C2 and C4 to the non-protonated, iodine-bearing C3 carbon. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides accurate mass and elemental composition (HRMS). | Does not provide direct information on connectivity or stereochemistry for isomers.[12] | Confirms the molecular formula and the presence of a single iodine atom. Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.[13][14][15] |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state.[16] | The "gold standard" for structural determination; provides unequivocal proof of structure, conformation, and packing.[17][18][19] | Requires a single crystal of suitable quality and size, which can be challenging and time-consuming to obtain. | Provides definitive, irrefutable proof of the iodine's position and the overall molecular geometry, resolving any lingering ambiguities.[20] |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Excellent for assessing purity and separating isomers, which can then be analyzed individually. | Does not provide structural information on its own but is often coupled with other detectors like MS. | Used to confirm the purity of the synthesized compound. Different regioisomers will typically have different retention times, allowing for their separation. |
| Elemental Analysis | Percentage composition of elements (C, H, N). | Provides confirmation of the empirical formula. | Requires a highly pure sample; less informative for structural details compared to spectroscopic methods. | A classic method to support the proposed structure by confirming the elemental ratios are within acceptable error (<0.4%) of the calculated values.[21] |
Integrated Workflow for Structural Validation
An efficient and logical workflow ensures that all necessary data is collected to build a robust validation package for a new chemical entity.
Caption: A systematic workflow for the comprehensive structural validation of novel heterocyclic compounds.
Key Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise atom connectivity and confirm the regiochemistry of the iodine substituent.[7][22]
Instrumentation: 500 MHz or higher NMR spectrometer for optimal resolution.
Sample Preparation:
-
Accurately weigh 5-10 mg of the highly purified compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition & Rationale:
-
¹H NMR: Acquire a standard proton spectrum. The primary indicator of successful C3-iodination is the disappearance of the characteristic H3 proton signal. The remaining aromatic protons on the pyrrole (H2) and pyridine (H4, H5, H6) rings will show distinct chemical shifts and coupling patterns that must be fully assigned.
-
¹³C NMR / DEPT-135: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum. The DEPT experiment helps distinguish between CH, CH₂, and CH₃ carbons. The C3 carbon, being bonded to iodine, will be a quaternary carbon (absent in DEPT-135) and its chemical shift will be influenced by the heavy iodine atom.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It is used to trace the connectivity of adjacent protons, for example, confirming the H4-H5-H6 sequence in the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the substitution pattern.[10] The experiment is optimized to show correlations between protons and carbons that are 2 or 3 bonds away. For a 3-iodo structure, one must observe a correlation from the H2 proton to the C3 carbon and from the H4 proton to the C3 carbon. The absence of an HSQC signal for C3 combined with these HMBC correlations provides definitive proof of the 3-iodo regiochemistry.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the synthesized molecule with high accuracy.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
A small amount of formic acid may be added to promote protonation for positive ion mode ([M+H]⁺).
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Determine the accurate mass of the molecular ion peak ([M+H]⁺).
Data Interpretation Rationale: HRMS provides an exact mass measurement, typically with an error of less than 5 ppm. This allows for the unambiguous determination of the molecular formula. The calculated theoretical mass for the proposed structure (e.g., C₇H₅IN₂) must match the experimentally observed mass within the instrument's error tolerance. This confirms that the correct atoms are present in the correct numbers, providing powerful, complementary evidence to the NMR data.
Conclusion
The structural validation of this compound derivatives is a critical process in drug discovery that demands a rigorous, multi-technique approach. While initial screening with HPLC and HRMS confirms purity and elemental composition, a full suite of 1D and 2D NMR experiments is essential for the definitive assignment of regiochemistry. Specifically, the HMBC experiment provides the most crucial data for confirming the position of the iodine substituent. For ultimate confirmation, single-crystal X-ray diffraction serves as the undisputed gold standard. By following a systematic workflow and integrating data from these complementary techniques, researchers can ensure the structural integrity of their compounds, building a solid foundation for advancing promising new chemical entities toward the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. How Structure and Ligand-Based Drug Design Shape Modern Drug Discovery | AxisPharm [axispharm.com]
- 4. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. Differential sensing for the regio- and stereoselective identification and quantitation of glycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. bol.com [bol.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Reactivity of Iodo-Azaindoles in Palladium Catalysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Azaindole Scaffold and the Imperative of C-I Bond Functionalization
Azaindoles, bioisosteres of the indole nucleus, are privileged structures within medicinal chemistry.[1] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom introduces a hydrogen bond acceptor, profoundly altering the molecule's electronic properties and its potential interactions with biological targets.[2] This seemingly simple change, however, presents unique synthetic challenges. The electron-deficient nature of the pyridine ring often renders classical indole syntheses inefficient, necessitating the development of robust, modern synthetic methodologies.[1]
Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the construction and functionalization of these vital heterocycles.[3] Among the various halo-azaindoles used as precursors, iodo-azaindoles offer the highest reactivity, making them ideal substrates for forging new carbon-carbon and carbon-nitrogen bonds. However, not all iodo-azaindoles are created equal. Their reactivity in palladium-catalyzed transformations is exquisitely sensitive to the relative positions of the iodine atom, the pyrrolic nitrogen, and the pyridinic nitrogen.
This guide provides an in-depth comparison of the reactivity of various iodo-azaindole isomers in key palladium-catalyzed reactions. We will dissect the underlying electronic and steric factors that govern their performance, present supporting experimental data, and offer detailed protocols to empower chemists in their synthetic endeavors.
The Decisive Step: Oxidative Addition to the Palladium(0) Center
The reactivity of any aryl iodide in a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the rate of the initial oxidative addition step. In this process, the palladium(0) catalyst inserts into the carbon-iodine bond, forming an arylpalladium(II) iodide complex. The electron density at the carbon atom bearing the iodine is a critical determinant of this step's efficiency.
Figure 1: The critical oxidative addition step in palladium catalysis.
The pyridine nitrogen in the azaindole ring acts as an electron-withdrawing group, reducing the electron density of the carbocyclic portion of the scaffold. This effect is most pronounced at positions ortho and para to the nitrogen. Consequently, an iodine atom at a position with lower electron density will generally undergo oxidative addition more readily.
However, a competing, often detrimental, factor is the Lewis basicity of the pyridine nitrogen itself. This nitrogen can coordinate to the palladium center, potentially acting as an inhibitory ligand and slowing or halting the catalytic cycle.[1][4] This inhibitory effect is particularly pronounced for isomers where the nitrogen is sterically accessible, such as in 4-azaindoles.[1] The interplay between these activating (electronic withdrawal) and deactivating (catalyst coordination) effects dictates the overall reactivity of a given iodo-azaindole isomer.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The general trend for halide reactivity (I > Br > Cl) holds true for azaindoles, making iodo-azaindoles the most facile coupling partners.[5]
Key Reactivity Observations:
-
N-Protection is Often Crucial: Unprotected azaindoles, particularly those with acidic N-H protons, can pose challenges. The deprotonated azaindole anion can coordinate to the palladium center, leading to catalyst inhibition.[6][7] For this reason, N-protected substrates often exhibit superior reactivity and provide higher yields.[4] For instance, the Suzuki coupling of 2-iodo-3-methyl-1H-5-azaindole gave only a trace amount of product, whereas the N-methylated analogue proceeded smoothly.
-
Positional Isomer Effects: 7-Azaindoles generally exhibit high reactivity in Suzuki couplings, often providing higher yields and requiring shorter reaction times compared to 5-azaindole isomers. This can be attributed to the nitrogen at the 7-position having a less pronounced inhibitory coordination effect on the palladium catalyst compared to the nitrogen at the 5-position.
-
Chemoselectivity: The high reactivity of the C-I bond allows for excellent chemoselectivity in polyhalogenated systems. For example, 6-chloro-3-iodo-N-protected 7-azaindoles can be selectively arylated at the C-3 position, leaving the C-Cl bond intact for subsequent transformations.[5]
Comparative Data for Suzuki-Miyaura Coupling of Iodo-azaindoles
| Substrate | Coupling Partner | Catalyst System (mol%) | Base / Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1-Methyl-2-iodo-5-azaindole | Phenylboronic acid | Pd(OAc)₂ (5) | KOAc / DMF | 110 °C / 12 h | 85 | |
| 1-Benzyl-2-iodo-5-azaindole | Phenylboronic acid | Pd(OAc)₂ (5) | KOAc / DMF | 110 °C / 24 h | 75 | |
| 1-Methyl-2-iodo-7-azaindole | Phenylboronic acid | Pd(OAc)₂ (5) | KOAc / DMF | 110 °C / 2 h | 95 | |
| 6-Chloro-3-iodo-1-methyl-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (5) / SPhos (5) | Cs₂CO₃ / Toluene:EtOH | 60 °C | 85 | [5] |
| 3-Iodo-1H-indazole* | Pinacol vinyl boronate | Pd(dppf)Cl₂ (5) | K₂CO₃ / Dioxane:H₂O | 150 °C / 15 min (µW) | 90 | [8] |
*Note: Indazole included for comparison as a related N-rich heterocycle.
Comparative Reactivity in Heck-Mizoroki Vinylation
The Heck reaction provides a powerful method for the vinylation of aryl halides.[9] As with the Suzuki reaction, iodo-azaindoles are highly reactive substrates.
Key Reactivity Observations:
-
N-Protection Enhances Reactivity: Similar to Suzuki couplings, N-protected iodo-azaindoles often give higher yields in Heck reactions.[1]
-
Intramolecular vs. Intermolecular: The Heck reaction has been successfully applied in both intramolecular and intermolecular contexts for the synthesis and functionalization of azaindoles. Intramolecular Heck reactions of enamines derived from amino-ortho-halopyridines are a common strategy for constructing the azaindole core itself.[4][10]
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. Systems like Pd(OAc)₂ with phosphine ligands are commonly employed. For challenging substrates, more sophisticated catalyst systems may be required.[1][10]
Figure 2: A generalized workflow for the Heck reaction.
Representative Data for Heck Reactions
| Substrate | Alkene | Catalyst System | Base / Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 2-Iodo-3-methyl-1-methyl-5-azaindole | Styrene | Pd(OAc)₂ (5 mol%) | KOAc / DMF | 110 °C / 12 h | 75 | |
| 2-Iodo-3-methyl-1-methyl-7-azaindole | Styrene | Pd(OAc)₂ (5 mol%) | KOAc / DMF | 110 °C / 4 h | 87 | |
| 6-Bromo-7-azaindole* | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ / Dioxane | 100 °C | 40 | [11] |
*Note: Bromo-azaindole included to highlight that even less reactive halides can be functionalized, implying iodo-derivatives would be more efficient.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, a critical linkage in many pharmaceuticals.[12][13] Halo-azaindoles present a unique challenge due to the presence of the N-H group in the pyrrole ring, which could potentially compete with the amine coupling partner.[2]
Key Reactivity Observations:
-
Selective C-N Coupling is Achievable: Despite the presence of the acidic N-H proton, highly selective amination at the halogen-bearing carbon is possible without N-protection. The development of specialized palladium precatalysts and bulky phosphine ligands has been instrumental in achieving this selectivity.[2][14]
-
Base is Critical: The choice of base is paramount. While strong bases like NaOt-Bu are common in Buchwald-Hartwig aminations, for unprotected azaindoles, bases like LiHMDS have been found to be optimal, preventing undesired side reactions and promoting efficient catalysis.[2]
-
Substrate Scope: This methodology has been successfully applied to a wide array of primary and secondary amines, including both aliphatic and aromatic amines, with various halo-azaindole isomers.[2] In a competitive scenario, a 2-iodo-4-chloro-pyrrolopyridine intermediate undergoes Suzuki coupling at the more reactive iodo-position, followed by a Buchwald-Hartwig amination at the chloro-position, demonstrating predictable reactivity patterns.[15]
Representative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System (mol%) | Base / Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Chloro-1H-7-azaindole | N-Methylpiperazine | G3-XPhos Palladacycle (2) | LiHMDS / THF | 65 °C / 2 h | 99 | [2] |
| 5-Bromo-1H-7-azaindole | Morpholine | G3-XPhos Palladacycle (2) | LiHMDS / THF | 65 °C / 1.5 h | 99 | [2] |
| 6-Bromo-1H-7-azaindole | Aniline | G3-XPhos Palladacycle (2) | LiHMDS / THF | 65 °C / 18 h | 81 | [2] |
| 4-Chloro-2-iodo-1H-7-azaindole | N-Benzylmethylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 110 °C | (amination at C4) | [15] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples designed to be self-validating and reproducible in a standard laboratory setting.
Protocol 1: Suzuki-Miyaura Coupling of 1-Methyl-2-iodo-7-azaindole (Adapted from Yum, E. K. et al.[8])
Objective: To synthesize 1-methyl-2-phenyl-7-azaindole.
Materials:
-
1-Methyl-2-iodo-7-azaindole (1.0 equiv, e.g., 259 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv, 11.2 mg, 0.05 mmol)
-
Potassium Acetate (KOAc, 3.0 equiv, 294 mg, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-iodo-7-azaindole, phenylboronic acid, and potassium acetate.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Palladium(II) Acetate to the flask under the inert atmosphere.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Based on literature, the reaction should be complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-methyl-2-phenyl-7-azaindole.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-1H-7-azaindole (Adapted from Henderson, J. L. et al.[2])
Objective: To synthesize 4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4-Chloro-1H-7-azaindole (1.0 equiv, e.g., 152.5 mg, 1.0 mmol)
-
N-Methylpiperazine (1.2 equiv, 132 µL, 1.2 mmol)
-
G3-XPhos Palladacycle ([(XPhos)Pd(allyl)]OTf, 0.02 equiv, 17.5 mg, 0.02 mmol)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.2 equiv, 2.2 mL, 2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF), 3 mL
Procedure:
-
In an oven-dried vial inside a glovebox, combine 4-chloro-1H-7-azaindole and the G3-XPhos Palladacycle.
-
Add anhydrous THF (3 mL) and N-methylpiperazine.
-
Add the LiHMDS solution dropwise to the stirred mixture at room temperature.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 65 °C in a preheated oil bath. Monitor the reaction by LC-MS. The reaction is typically complete within 2 hours.[2]
-
After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amino-azaindole.
Conclusion and Future Outlook
The reactivity of iodo-azaindoles in palladium catalysis is a nuanced interplay of electronic activation, steric hindrance, and potential catalyst inhibition by the pyridine nitrogen. A clear hierarchy of reactivity emerges: C-I bonds are universally more reactive than C-Br or C-Cl bonds, enabling selective functionalization. Among isomers, 7-azaindoles often show enhanced reactivity compared to 5-azaindoles in C-C coupling reactions, likely due to reduced catalyst coordination. Furthermore, the development of sophisticated ligands and precatalysts has overcome the challenge of selective C-N coupling in the presence of the unprotected N-H moiety, a significant advancement for medicinal chemistry.[2]
As the demand for complex, functionalized heterocyclic scaffolds continues to grow, a deep, mechanistic understanding of these reactivity trends is indispensable. Future research will likely focus on developing even more active and selective catalyst systems that can operate under milder conditions, tolerate an even broader range of functional groups, and perhaps even utilize less expensive base metals to achieve these critical transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
The Strategic Synthesis of 4-Azaindole Cores: A Cost-Effectiveness Analysis of 3-Iodo-1H-pyrrolo[3,2-b]pyridine
For researchers, scientists, and drug development professionals, the efficient construction of complex heterocyclic scaffolds is a critical determinant of project timelines and budgetary success. The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, framework is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents. The strategic introduction of substituents at the 3-position is often a key step in the synthesis of these molecules. This guide provides an in-depth technical comparison of 3-iodo-1H-pyrrolo[3,2-b]pyridine and its common alternatives, offering a cost-effectiveness analysis supported by experimental data to inform synthetic strategy.
The choice of a halogenated precursor for cross-coupling reactions is a pivotal decision in any synthetic campaign. It represents a trade-off between reactivity, cost, and the conditions required to achieve the desired transformation. While the enhanced reactivity of iodo-substituted heterocycles is well-established, a thorough analysis of the associated costs is essential for making informed decisions in a resource-conscious research and development environment.
Cost Analysis: A Head-to-Head Comparison of Halogenated 4-Azaindoles
A primary consideration in the selection of a starting material is its procurement cost, particularly for large-scale synthesis. The following table provides a comparative cost analysis of this compound and its bromo- and chloro-analogs from representative suppliers. Prices are presented per gram to facilitate a direct comparison.
| Compound | Representative Supplier | Price per Gram (USD) |
| This compound | Varies | ~$150 - $300 |
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine | Varies | ~$50 - $100 |
| 3-Chloro-1H-pyrrolo[3,2-b]pyridine | Varies | ~$120 - $250 |
Note: Prices are approximate and subject to change based on supplier, purity, and quantity. Bulk pricing may significantly alter the cost per gram.
This analysis reveals that 3-bromo-1H-pyrrolo[3,2-b]pyridine is currently the most economical of the halogenated precursors. The iodo- and chloro-analogs are significantly more expensive, a factor that must be weighed against their respective reactivities in downstream applications.
Performance in Key Cross-Coupling Reactions: Reactivity vs. Cost
The higher cost of this compound is directly attributable to its superior performance in a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the corresponding carbon-bromine and carbon-chlorine bonds, facilitating oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, potentially offsetting the higher initial material cost.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The higher reactivity of this compound in this reaction can be a significant advantage.
| Feature | This compound | 3-Bromo-1H-pyrrolo[3,2-b]pyridine |
| Typical Reaction Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% |
| Typical Reaction Time | 1-6 hours | 6-24 hours |
| Relative Cost-Effectiveness | Higher initial cost, but potential for savings in energy, catalyst, and time. | Lower initial cost, but potentially higher process costs. |
Note: The data presented is a qualitative comparison based on established principles of halide reactivity in Suzuki-Miyaura couplings and data from related heterocyclic systems, as direct comparative studies on this specific isomer are limited.
Sonogashira Coupling
For the introduction of alkynyl moieties, the Sonogashira coupling is the premier method. The reactivity trend of the halide precursors is particularly pronounced in this transformation.[1]
| Feature | This compound | 3-Bromo-1H-pyrrolo[3,2-b]pyridine |
| Typical Reaction Temperature | Room Temperature to 60 °C | 60 °C to 100 °C |
| Copper Co-catalyst | Often effective in copper-free conditions | Typically requires a copper co-catalyst |
| Typical Reaction Time | 1-4 hours | 4-12 hours |
| Relative Cost-Effectiveness | Higher initial cost, but can offer milder conditions and avoid the use of copper, which can simplify purification. | Lower initial cost, but may require higher temperatures and the use of a copper co-catalyst. |
Note: The data presented is a qualitative comparison based on established principles of halide reactivity in Sonogashira couplings and data from related heterocyclic systems, as direct comparative studies on this specific isomer are limited.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in the synthesis of bioactive molecules. The choice of halide can significantly impact the efficiency of this reaction.[2]
| Feature | This compound | 3-Bromo-1H-pyrrolo[3,2-b]pyridine |
| Typical Reaction Temperature | 80 °C to 110 °C | 100 °C to 130 °C |
| Typical Catalyst Loading | 1-3 mol% | 3-5 mol% |
| Ligand Choice | Broader range of effective ligands | Often requires more specialized, electron-rich ligands |
| Relative Cost-Effectiveness | Higher initial cost, with potential for savings through lower catalyst loading and broader ligand scope. | Lower initial cost, but may necessitate more expensive ligands and higher energy input. |
Note: The data presented is a qualitative comparison based on established principles of halide reactivity in Buchwald-Hartwig aminations and data from related heterocyclic systems, as direct comparative studies on this specific isomer are limited.
Decision-Making Workflow for Halide Selection
The selection of the optimal halogenated precursor is a multi-faceted decision that balances cost, reactivity, and process considerations. The following workflow, represented as a Graphviz diagram, can guide researchers in this decision-making process.
Caption: Decision workflow for selecting the optimal 3-halo-1H-pyrrolo[3,2-b]pyridine precursor.
Experimental Protocols
To provide a practical context for the preceding analysis, the following are representative, detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These protocols are based on established procedures for related azaindole systems and may require optimization for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: Sonogashira Coupling of this compound (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
Diisopropylamine (DIPA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and DIPA via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-1H-pyrrolo[3,2-b]pyridine
Materials:
-
3-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromo-1H-pyrrolo[3,2-b]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selection of a halogenated precursor for the synthesis of 3-substituted-1H-pyrrolo[3,2-b]pyridines is a strategic decision that requires a careful evaluation of cost and reactivity. While 3-bromo-1H-pyrrolo[3,2-b]pyridine offers a significant upfront cost advantage, the superior reactivity of this compound can lead to process efficiencies that may offset its higher price. The ability to perform reactions under milder conditions, with lower catalyst loadings, and in shorter timeframes can translate to substantial savings in terms of energy, catalyst cost, and labor. For early-stage research and development where material cost is less of a constraint and rapid access to diverse analogs is paramount, the iodo-substituted precursor is often the preferred choice. For later-stage development and large-scale synthesis, a thorough process optimization with the more economical bromo-analog may be warranted. Ultimately, the most cost-effective approach will depend on the specific project goals, available resources, and the complexity of the target molecule.
References
A Comparative Guide to the Biological Activity Screening of 3-Aryl-1H-pyrrolo[3,2-b]pyridine Derivatives
The 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole, represents a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities allow it to serve as a versatile framework for interacting with a multitude of biological targets. The introduction of an aryl group at the 3-position significantly expands the chemical space, enabling fine-tuning of steric and electronic properties to achieve desired potency and selectivity. This guide provides a comparative analysis of the biological screening methodologies for 3-aryl-1H-pyrrolo[3,2-b]pyridine derivatives, focusing on their prominent anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental protocols and comparative data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 3-aryl-1H-pyrrolo[3,2-b]pyridine have emerged as a potent class of anticancer agents, primarily through mechanisms involving kinase inhibition and disruption of microtubule dynamics. The choice of screening assay is therefore critically dependent on the hypothesized mechanism of action.
A. Kinase Inhibition: Halting Aberrant Signaling Cascades
Numerous kinases are implicated in cancer progression, making them prime therapeutic targets. Pyrrolopyridine derivatives have shown potent inhibitory activity against several, including Epidermal Growth Factor Receptor (EGFR), Ribosomal S6 Protein Kinase 2 (RSK2), and Janus Kinases (JAKs).[1][2][3]
Causality Behind Experimental Choice: An in vitro biochemical assay using a purified recombinant kinase is the gold standard for the initial screening and determination of direct inhibitory potential (IC50 values). This approach isolates the target enzyme from other cellular components, ensuring that the observed activity is a direct result of the compound-enzyme interaction.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical assay for measuring the inhibition of a specific kinase, such as RSK2 or EGFR.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human kinase (e.g., RSK2) to a working concentration in assay buffer.
-
Prepare a solution of the specific peptide substrate and ATP in assay buffer.
-
Serially dilute the 3-aryl-1H-pyrrolo[3,2-b]pyridine derivatives in DMSO, followed by a further dilution in assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted compound solution.
-
Add 20 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Terminate the reaction and measure the remaining ATP by adding 50 µL of a commercial luminescence-based detection reagent (e.g., ADP-Glo™).
-
Incubate at room temperature for 40 minutes to measure luminescence, which is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Comparative Performance Data: Kinase Inhibitory Activity
| Compound Scaffold | Key Substitutions | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | Phenyl sulfonamide groups | RSK2 | 1.7 | [2] |
| 3,4-Diaryl-1H-pyrrolo[2,3-b]pyridine | Varied aromatic substituents | EGFR (mutant) | Varies | [1] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamide | Cyclohexylamino at C4 | JAK3 | Varies | [3] |
| 1H-pyrrolo[2,3-b]pyridine | Pyrazolyl group | TNIK | < 1 | [4] |
Visualization: Generic Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase by a pyrrolopyridine derivative.
B. Antiproliferative Activity: Assessing Cellular Cytotoxicity
A fundamental screening step for any potential anticancer agent is to assess its ability to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which generally correlates with cell viability.
Causality Behind Experimental Choice: Unlike a biochemical assay, a cell-based assay like MTT provides a more holistic view of a compound's effect, accounting for factors like cell permeability, metabolic stability, and potential off-target effects. It is an essential secondary screen to validate the findings from primary mechanistic assays. Some pyrrolopyridine derivatives have been found to act as colchicine-binding site inhibitors, disrupting tubulin polymerization and leading to G2/M phase cell cycle arrest, which is effectively captured by this type of assay.[5][6]
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) in appropriate culture medium supplemented with 10% fetal bovine serum.
-
Harvest cells using trypsin and resuspend to a concentration of 5 x 10⁴ cells/mL.
-
-
Cell Seeding and Treatment:
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with 100 µL of medium containing various concentrations of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO).
-
-
MTT Incubation and Measurement:
-
Incubate the treated cells for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle-treated control.
-
Determine the IC50 value, the concentration required to inhibit cell growth by 50%.
-
Comparative Performance Data: Antiproliferative Activity
| Compound Class | Cell Line | Key Substitutions | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine | HeLa, SGC-7901, MCF-7 | Indolyl at C6 | 0.12 - 0.21 | [6] |
| Pyrrolo[3,2-b]pyridine amides | A375 (Melanoma) | 5-benzylamide substituted 4'-amide | More potent than Sorafenib | [7] |
| 1H-pyrrolo[3,2-c]pyridine | Ovarian, Prostate, Breast Cancer | Diarylurea/amide | 0.15 - 1.78 | [8] |
Visualization: MTT Assay Workflow
Caption: Workflow for determining antiproliferative IC50 values via MTT assay.
Anti-inflammatory Activity: Modulating Immune Responses
The pyrrolopyridine scaffold has also been investigated for its anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators or pathways, such as phosphodiesterase 4B (PDE4B) or the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[9][10]
Causality Behind Experimental Choice: To screen for anti-inflammatory potential, a cell-based assay that mimics an inflammatory response is essential. The use of lipopolysaccharide (LPS)-stimulated macrophages is a classic and reliable model. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the robust production of pro-inflammatory cytokines like TNF-α. Measuring the reduction of TNF-α provides a direct readout of the compound's anti-inflammatory efficacy.
Experimental Protocol: TNF-α Inhibition in LPS-Stimulated Macrophages
-
Cell Culture and Plating:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells for 1 hour with various concentrations of the 3-aryl-1H-pyrrolo[3,2-b]pyridine derivatives.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 6-18 hours at 37°C.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the TNF-α concentration in each sample and determine the percentage of inhibition relative to the LPS-only control.
-
Comparative Performance Data: Anti-inflammatory Activity
| Compound Scaffold | Assay Model | Measured Endpoint | Result | Reference |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | LPS-stimulated macrophages | TNF-α release | Significant inhibition | [9] |
| 3-hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema | Edema inhibition | Up to 67% inhibition | [10] |
| Pyrrolo[2,3-d]pyrimidine derivatives | Carrageenan-induced paw edema | Edema inhibition | Activity comparable to ibuprofen | [11] |
Antimicrobial Activity: Combating Pathogenic Microbes
Certain pyrrolopyridine derivatives have demonstrated activity against pathogenic bacteria, including Escherichia coli and Staphylococcus aureus.[12][13] The initial and most critical screening parameter for any potential antibacterial agent is its Minimum Inhibitory Concentration (MIC).
Causality Behind Experimental Choice: The broth microdilution method is the standardized and quantitative technique for determining the MIC. It establishes the lowest concentration of a drug that prevents the visible growth of a bacterium. This method is preferred for screening because it is reproducible, scalable for testing multiple compounds, and provides a precise value that can be used to compare the potency of different derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB and adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the plate with the bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
Comparative Performance Data: Antibacterial Activity
| Compound Scaffold | Bacterial Strain | Key Substitutions | MIC (µg/mL) | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | E. coli | 7-isopropyl-1-(4-methoxyphenyl) | 3.35 | [13] |
| Pyrrolo[3,4-c]pyridine Mannich bases | S. aureus | 2-[(2-chloranilino)methyl] | Moderate activity | [13] |
Conclusion and Future Outlook
The 3-aryl-1H-pyrrolo[3,2-b]pyridine scaffold is a remarkably versatile platform for drug discovery. The screening data consistently demonstrate that modifications to the 3-aryl ring and other positions on the core structure can profoundly influence biological activity and target selectivity. For instance, the introduction of amide and sulfonamide functionalities often directs these compounds toward kinase inhibition[2][7], while other substitutions can confer potent antiproliferative or antimicrobial effects.
This guide illustrates that a tiered and logical screening approach is paramount. Initial high-throughput screens, such as in vitro kinase assays or whole-cell antiproliferative assays, serve to identify active compounds. These hits must then be validated in more complex, mechanism-based cellular models, like cytokine release assays, to confirm their biological relevance. By systematically comparing derivatives using these robust, self-validating protocols, researchers can effectively delineate structure-activity relationships and advance the most promising candidates toward preclinical development. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics for cancer, inflammation, and infectious diseases.
References
- 1. Synthesis and structure‑activity‑relationship of 3,4‑Diaryl‑1H‑pyrrolo[2,3‑b]pyridines as irreversible Inhibitors of mutant EGFR‑L858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Regioselective Functionalization of 1H-pyrrolo[3,2-b]pyridine: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, represents a privileged scaffold. Its unique electronic properties and structural resemblance to indole have made it a cornerstone in the design of novel therapeutics. However, the selective functionalization of this bicyclic heterocycle presents a nuanced challenge, governed by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. This guide provides an in-depth comparison of methodologies to control the regioselectivity of 1H-pyrrolo[3,2-b]pyridine functionalization, supported by experimental data and mechanistic insights to empower your synthetic strategies.
The Electronic Landscape of 1H-pyrrolo[3,2-b]pyridine
The key to understanding the regioselectivity of 1H-pyrrolo[3,2-b]pyridine lies in its electronic distribution. The pyrrole ring, with its lone pair of electrons on the nitrogen atom contributing to the aromatic sextet, is electron-rich and thus more susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient due to the electronegativity of the ring nitrogen. This electronic dichotomy dictates a general hierarchy of reactivity for electrophilic substitution: C3 > C2 > N1, with the positions on the pyridine ring (C5, C6, C7) being significantly less reactive.[1]
C3-Functionalization: The Path of Least Resistance
The C3 position of the 1H-pyrrolo[3,2-b]pyridine scaffold is the most nucleophilic carbon, making it the kinetic hotspot for a variety of electrophilic substitution reactions.[1] This inherent reactivity allows for straightforward and highly regioselective functionalization.
Common Electrophilic Substitutions at C3:
-
Halogenation: Bromination and iodination at the C3 position can be achieved with high selectivity under mild conditions.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C3 position, providing a valuable synthetic handle for further transformations.[1]
-
Mannich Reaction: The Mannich reaction allows for the introduction of aminomethyl groups at the C3 position.[1]
-
Enzymatic Halogenation: Biocatalytic approaches using halogenase enzymes offer an environmentally benign method for selective C3 halogenation.
Comparative Data for C3-Functionalization:
| Reaction | Reagents | Solvent | Temp. (°C) | Product | Yield (%) | Regioselectivity | Reference |
| Bromination | CuBr₂ | Acetonitrile | Room Temp | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | High | Exclusive C3 | [1] |
| Formylation | POCl₃, DMF | Dichloromethane | 0 to RT | 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | 77% (general) | Predominantly C3 | [2] |
| Aminomethylation | Formaldehyde, Dimethylamine, Acetic Acid | Ethanol | Reflux | 3-((Dimethylamino)methyl)-1H-pyrrolo[3,2-b]pyridine | Good | Predominantly C3 | [3] |
Experimental Protocol: C3-Bromination
Materials:
-
1H-pyrrolo[3,2-b]pyridine (1.0 eq)
-
Copper(II) bromide (CuBr₂) (1.1 eq)
-
Anhydrous acetonitrile (0.2 M)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 1H-pyrrolo[3,2-b]pyridine in anhydrous acetonitrile in a round-bottom flask, add copper(II) bromide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-1H-pyrrolo[3,2-b]pyridine.
C2-Functionalization: A Directed Approach
Selective functionalization at the C2 position requires overcoming the intrinsic preference for C3 attack. The most effective strategy to achieve this is through Directed ortho-Metalation (DoM) . This powerful technique utilizes a directing group (DG) on the N1 nitrogen to guide a strong base to deprotonate the adjacent C2 position. The resulting C2-lithiated species can then be trapped with a variety of electrophiles.[1][4][5]
Comparison of Directing Groups for C2-Lithiation:
| Directing Group (DG) | Base | Key Features |
| Boc (tert-Butoxycarbonyl) | n-BuLi, s-BuLi | Commonly used, provides good directing ability. |
| Pivaloyl | n-BuLi, s-BuLi | Bulky group that can enhance selectivity. |
| Carbamoyl (e.g., -CONEt₂) | n-BuLi, LDA | Strong directing group. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | n-BuLi | Robust protecting group that also directs lithiation.[1] |
The choice of base is also critical, with sterically hindered bases like lithium diisopropylamide (LDA) sometimes offering different selectivity compared to n-butyllithium (n-BuLi).[1]
Experimental Protocol: C2-Functionalization via DoM (Representative)
Part A: N1-Protection (Boc group)
-
To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable solvent (e.g., THF, DCM), add a base such as NaH or DMAP.
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify by column chromatography to obtain N-Boc-1H-pyrrolo[3,2-b]pyridine.[1]
Part B: C2-Lithiation and Electrophilic Quench
-
Dissolve N-Boc-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) and stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide) (1.2 eq) at -78 °C and continue stirring for another 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C2-functionalized product.
Pyridine Ring Functionalization (C5, C6, C7): The Final Frontier
Functionalizing the electron-deficient pyridine ring is significantly more challenging and typically cannot be achieved through standard electrophilic substitution. Advanced methods, particularly transition-metal-catalyzed C-H activation, are required to access these positions.
Palladium-Catalyzed C-H Arylation:
Recent studies on the closely related 4-azaindazole scaffold have demonstrated that palladium catalysis can achieve regioselective C-H arylation at the C5 and C7 positions.[6] The regioselectivity can be controlled by the choice of ligand and catalyst. For instance, using Pd(OAc)₂ with a bidentate ligand like 1,10-phenanthroline can favor C5 arylation, while a phosphine ligand with PdCl₂ can direct the reaction to the C7 position.[6] Often, activation of the pyridine ring through N-oxide formation is employed to facilitate the C-H activation process.[6]
Conceptual Workflow for Pyridine Ring C-H Functionalization:
-
Substrate Activation (Optional but often necessary): Formation of the N-oxide of 1H-pyrrolo[3,2-b]pyridine to increase the electron density of the pyridine ring.
-
Catalyst and Ligand Selection: Judicious choice of a transition metal catalyst (e.g., Palladium) and a directing or ancillary ligand to control regioselectivity.
-
C-H Activation: The catalyst coordinates to the substrate and facilitates the cleavage of a specific C-H bond on the pyridine ring.
-
Coupling with a Partner: The resulting organometallic intermediate reacts with a coupling partner (e.g., an aryl halide, boronic acid) to form the new C-C bond.
-
Catalyst Regeneration: The active catalyst is regenerated to complete the catalytic cycle.
Conclusion and Future Outlook
The regioselective functionalization of 1H-pyrrolo[3,2-b]pyridine is a solvable challenge with the right choice of synthetic strategy. For C3 functionalization, the inherent electronic properties of the scaffold allow for direct and efficient electrophilic substitution. Accessing the C2 position is reliably achieved through the well-established Directed ortho-Metalation methodology, with the choice of directing group and base being key parameters for optimization. The functionalization of the pyridine ring remains the most intricate task, but the advent of transition-metal-catalyzed C-H activation has opened new avenues for the selective installation of substituents at the C5, C6, and C7 positions. As the demand for novel 4-azaindole derivatives in drug discovery continues to grow, the development of even more efficient, selective, and sustainable functionalization methods will undoubtedly be a major focus of future research.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-iodo-1H-pyrrolo[3,2-b]pyridine
As a Senior Application Scientist, I understand that novel compounds like 3-iodo-1H-pyrrolo[3,2-b]pyridine are essential building blocks in drug discovery and materials science. However, their unique properties necessitate a rigorous and informed approach to handling and disposal. This guide provides a comprehensive, step-by-step framework to manage this compound safely, ensuring the protection of laboratory personnel and the environment while maintaining regulatory compliance. The core principle is that proper disposal begins before the waste is even generated, with a thorough understanding of the compound's hazards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to its safe management. This compound is not merely a chemical but a biologically active, halogenated heterocyclic molecule. Its disposal protocol is dictated by three primary risk categories: acute toxicity, environmental persistence, and regulatory classification.
Acute Health Hazards: Safety Data Sheets (SDS) for this compound and its close isomers consistently highlight several key hazards.[1][2] These are summarized below.
| Hazard Class | GHS Hazard Statement | Rationale and Implications for Handling |
| Acute Toxicity | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This underscores the need for strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[1] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation and irritation. The use of appropriate chemical-resistant gloves is mandatory to prevent exposure.[1][2] |
| Eye Damage | H319: Causes serious eye irritation | The compound can cause significant damage upon contact with eyes. Chemical splash goggles or a face shield are essential PPE.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the dust or aerosol can irritate the respiratory tract. All handling of the solid compound must be performed within a certified chemical fume hood.[1][3] |
Environmental and Regulatory Hazards: Beyond its immediate health effects, this compound is a halogenated organic compound (HOC) . HOCs are a class of chemicals closely regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) for several reasons[4][5][6]:
-
Persistence: Many HOCs resist natural degradation processes, allowing them to persist in the environment and potentially bioaccumulate.[5]
-
Toxicity: The pyrrolopyridine scaffold is known to be biologically active, with various derivatives being investigated for anticancer and other properties.[7][8] Uncontrolled release could have unintended ecological consequences.
-
Hazardous Combustion Byproducts: Improper incineration of halogenated waste can lead to the formation of highly toxic substances, such as dioxins and furans.[9]
Therefore, this compound and its waste streams fall under strict hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11] Land disposal of such wastes is heavily restricted, making proper segregation and disposal via a licensed facility the only acceptable pathway.[4][12]
Pre-Disposal Procedures: Handling and Waste Segregation
Effective disposal is an extension of safe handling. The following operational steps are critical for minimizing exposure and ensuring waste is correctly categorized from the moment of its generation.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All weighing and transfers of the solid material must be conducted in a certified chemical fume hood to prevent inhalation.[3][13]
Waste Segregation: A Critical Step
Proper segregation is the most important step in the disposal workflow. Under no circumstances should this waste be mixed with non-hazardous trash or non-halogenated solvent waste. Mixing complicates disposal, increases costs, and can create a regulatory violation.
Establish three distinct, clearly labeled waste containers in the work area:
-
Solid Halogenated Waste: For unused this compound, reaction byproducts, and contaminated solids (e.g., weighing paper, silica gel).
-
Liquid Halogenated Waste: For any solutions containing the compound. This includes reaction mother liquors and solvents used to rinse contaminated glassware.
-
Contaminated Labware (Sharps and Non-Sharps): For disposable items like pipette tips, contaminated gloves, and vials. These should be placed in a designated, puncture-proof container lined with a plastic bag.
Step-by-Step Disposal Protocol
The final disposal of this compound must be handled by a licensed environmental management company. The role of the researcher is to safely containerize, label, and store the waste for pickup according to institutional and federal guidelines.
Step 1: Containerization
-
Select a waste container that is chemically compatible (e.g., High-Density Polyethylene (HDPE) for solids and liquids) and has a secure, vapor-tight lid.
-
Never fill a liquid waste container more than 80% full to allow for vapor expansion.
-
Keep the exterior of the waste container clean and free of contamination.
Step 2: Labeling
-
All hazardous waste containers must be labeled immediately upon the first addition of waste.
-
Use your institution's official hazardous waste label. At a minimum, it must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentrations of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The accumulation start date (the date the first drop of waste was added).
-
Step 3: Accumulation and Storage
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a well-ventilated area, away from heat sources or ignition, and features secondary containment (e.g., a spill tray) to capture any potential leaks.[13]
Step 4: Arranging for Professional Disposal
-
Once a waste container is full, or if work on the project is complete, arrange for its collection.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to treat or neutralize this chemical waste in the lab. Chemical dehalogenation is a complex industrial process and is not suitable for a laboratory setting.[4] The required and safest method is disposal via a professional service, which will use high-temperature incineration with specialized scrubbers to safely manage the halogenated components.[9][14]
Disposal and Waste Management Workflow
The following diagram illustrates the decision-making and operational flow for the proper management of waste generated from this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Secure the area and prevent entry.
-
Assess the Spill: For a small spill of solid material (<1 gram) that you are trained to handle:
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.
-
Carefully sweep the material into a dustpan and place it in the "Solid Halogenated Waste" container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the cleaning materials as hazardous waste.
-
-
Large Spills: For spills of larger quantities or any liquid spill, evacuate the area immediately and contact your institution's EHS emergency line for professional cleanup.
By adhering to this comprehensive guide, researchers can confidently and safely manage this compound, ensuring a culture of safety and environmental responsibility within the laboratory.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p2infohouse.org [p2infohouse.org]
- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 3-iodo-1H-pyrrolo[3,2-b]pyridine: Personal Protective Equipment and Safe Operational Protocols
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel heterocyclic compounds are paramount to discovery. 3-iodo-1H-pyrrolo[3,2-b]pyridine, a key intermediate in pharmaceutical chemistry, offers significant potential but demands a commensurate level of respect and caution in its handling.[1] This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols necessary to protect you and your research.
Hazard Profile: An Isomer-Informed Assessment
Key Anticipated Hazards:
-
Acute Oral Toxicity: The compound is expected to be harmful if swallowed.[2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[2][3]
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[2][4]
These hazards necessitate a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal contact, ocular contact, inhalation, and ingestion.
The Core Principle: A Multi-Layered PPE Defense
Effective chemical safety is not about a single piece of equipment but about an integrated system of controls. Engineering controls, such as fume hoods, are the first and most critical line of defense.[5][6] PPE serves as the essential final barrier between the researcher and the chemical. The following PPE protocol is mandatory for all work involving this compound.
Eye and Face Protection: Beyond the Minimum
Given the high risk of serious eye damage, standard safety glasses are insufficient.[3]
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 standards must be worn at all times.[7][8] These provide a seal around the eyes, protecting against splashes, dust, and vapors.
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing energetic reactions (e.g., heating, pressure changes), a full face shield must be worn in addition to chemical splash goggles.[7][8] This provides a secondary layer of protection for the entire face.
Skin and Body Protection: The Impermeable Barrier
-
Gloves: Standard latex gloves are not suitable for handling many organic chemicals.[9]
-
Primary Choice: Nitrile gloves are the minimum requirement for incidental contact.[5][6][9] They offer good resistance to a wide range of chemicals.
-
Best Practice: For extended handling or in the event of a spill, double-gloving with nitrile gloves is recommended.[8] Always inspect gloves for any signs of degradation or puncture before use.[4] Contaminated gloves must be removed immediately using proper technique (without touching the outer surface) and disposed of as hazardous waste.[4][9]
-
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and to prevent the contamination of personal clothing. The coat should be fully buttoned with sleeves rolled down.[7]
-
Apparel: Long pants and closed-toe shoes are mandatory in any laboratory setting and provide a fundamental layer of protection.[7][8]
Respiratory Protection: Engineering Controls First
All handling of solid this compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Standard Operations: If work is conducted within a properly functioning fume hood, additional respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls are not available or fail, a respirator is required.[7][9] A full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[10]
The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Minimum Requirement | Best Practice / High-Risk Operations | Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1)[7][8] | Goggles + Full Face Shield[7][8] | Prevents severe eye damage from splashes/dust.[3] |
| Hand | Nitrile Gloves[5][6][9] | Double-Gloved Nitrile[8] | Prevents skin irritation and absorption.[2] |
| Body | Flame-Resistant Lab Coat | Chemical-Resistant Apron over Lab Coat | Protects skin and personal clothing from contamination. |
| Respiratory | Work within a Chemical Fume Hood[5][6] | Full-Face Respirator (for spills/emergencies)[10] | Prevents respiratory tract irritation.[2] |
| Footwear | Closed-Toe Shoes[7][8] | N/A | Protects feet from spills and dropped items. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical for minimizing risk. This protocol outlines the essential steps for safely handling this compound.
Workflow for Safe Handling
-
Preparation:
-
Designate a specific work area within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials (e.g., absorbent pads, appropriate waste container) readily accessible.
-
-
Donning PPE:
-
Put on your lab coat, safety goggles, and any additional required apparel.
-
Don the first pair of nitrile gloves.
-
If double-gloving, don the second pair.
-
-
Chemical Handling:
-
Perform all manipulations, including weighing and solution preparation, deep within the fume hood.
-
Keep the container of the chemical sealed when not in immediate use.[6]
-
Avoid creating dust when handling the solid material.
-
-
Post-Handling:
-
Securely seal the primary container.
-
Decontaminate any equipment used.
-
Clean the work area within the fume hood.
-
-
Doffing PPE:
Caption: A workflow diagram illustrating the key procedural steps for safely handling this compound.
Emergency & Disposal Plan
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is non-negotiable.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[3]
References
- 1. 3-Iodo-1H-pyrrolo[2,3-b]pyridine Chemical Properties, Uses, Safety, Supplier in China | High Purity Pharmaceutical Intermediate | Reliable Manufacturer & Exporter [pipzine-chem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | TCI AMERICA [tcichemicals.com]
- 4. capotchem.com [capotchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. echemi.com [echemi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
